molecular formula C42H68N10O11S B145177 GR 64349 CAS No. 136548-07-7

GR 64349

Cat. No.: B145177
CAS No.: 136548-07-7
M. Wt: 921.1 g/mol
InChI Key: HVUNRXRFMQDMBO-ICQHUDCBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GR 64349, also known as this compound, is a useful research compound. Its molecular formula is C42H68N10O11S and its molecular weight is 921.1 g/mol. The purity is usually 95%.
The exact mass of the compound (3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136548-07-7

Molecular Formula

C42H68N10O11S

Molecular Weight

921.1 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28+,29-,30-,31-,32-,34-/m0/s1

InChI Key

HVUNRXRFMQDMBO-ICQHUDCBSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@H](C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Synonyms

3-Lys-8-Gly-R-lactam-9-Leu-neurokinin A (3-10)
GR 64349
GR-64349
neurokinin A (3-10), Lys(3)-Gly(8)-R-lactam-Leu(9)-
neurokinin A (3-10), lysyl(3)-glycyl(8)-R-lactam-leucine(9)-

Origin of Product

United States

Foundational & Exploratory

GR 64349: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1] Its primary mechanism of action involves the activation of the Gq/11 protein-coupled receptor signaling cascade, leading to the mobilization of intracellular calcium and subsequent smooth muscle contraction. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional potency, and in vivo effects. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are also presented to facilitate further research and development.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[2] These peptides exert their effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3. This compound has emerged as a valuable pharmacological tool due to its high selectivity for the NK2 receptor, enabling the specific investigation of NK2 receptor function in various tissues and disease models.[1]

Core Mechanism of Action: NK2 Receptor Activation

This compound acts as a full agonist at the human NK2 receptor.[1] The binding of this compound to the NK2 receptor, a Gq/11 protein-coupled receptor, initiates a conformational change that leads to the activation of the associated G protein. This triggers the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that mediates the physiological effects of this compound, most notably smooth muscle contraction.[1][3]

Signaling Pathway Diagram

GR64349_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Induces Colon_Contraction_Workflow A Euthanize Rat & Excise Distal Colon B Prepare Longitudinal Colon Strips A->B C Suspend Strips in Organ Bath B->C D Equilibrate Tissue (60 min) C->D E Add Cumulative Concentrations of this compound D->E F Record Contractile Force E->F G Data Analysis (pEC50 Calculation) F->G Bladder_Pressure_Workflow A Anesthetize Rat B Expose and Catheterize Urinary Bladder A->B C Ligate Urethra B->C D Establish Isovolumetric Conditions C->D E Administer this compound (i.v.) D->E F Record Intravesical Pressure E->F G Data Analysis (Dose-Response) F->G

References

The Pharmacology of GR 64349: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent and Selective Tachykinin NK₂ Receptor Agonist

GR 64349 is a synthetic peptide that acts as a potent and highly selective agonist for the tachykinin neurokinin-2 (NK₂) receptor.[1] Its high affinity and selectivity for the NK₂ receptor over NK₁ and NK₃ receptors make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK₂ receptor system. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, binding and functional characteristics, in vivo effects, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating the tachykinin NK₂ receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The NK₂ receptor is primarily coupled to Gq/11 and Gs proteins.[2][3]

Activation of the Gq/11 protein initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores.[4] The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction.[4]

The coupling of the NK₂ receptor to Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This pathway has also been implicated in the downstream effects of NK₂ receptor activation.[2]

Receptor Binding and Functional Potency

This compound exhibits high affinity and selectivity for the human tachykinin NK₂ receptor. Radioligand binding assays and functional studies have quantified its binding and potency, demonstrating its preferential interaction with the NK₂ receptor subtype.

Table 1: Receptor Binding Affinity of this compound
ReceptorRadioligandPreparationpKiReference
Human NK₂[¹²⁵I]-NKARecombinant human NK₂ receptors7.77 ± 0.10[5]
Human NK₁[³H]-septideRecombinant human NK₁ receptors<5[5]
Table 2: Functional Potency of this compound
AssayReceptorCell LinepEC₅₀Reference
Inositol Phosphate (IP-1) AccumulationHuman NK₂CHO Cells9.10 ± 0.16[5]
Human NK₁CHO Cells5.95 ± 0.80[5]
Intracellular Calcium MobilizationHuman NK₂CHO Cells9.27 ± 0.26[5]
Human NK₁CHO Cells6.55 ± 0.16[5]
Cyclic AMP (cAMP) SynthesisHuman NK₂CHO Cells10.66 ± 0.27[5]
Human NK₁CHO Cells7.71 ± 0.41[5]
ContractionRat ColonIsolated Tissue8.4 (EC₅₀ = 3.7 nM)[1]
ContractionHuman Detrusor MuscleIsolated Tissue StripsEC₅₀ = 74 nM[6]
ContractionHuman Prostatic UrethraIsolated Tissue StripsEC₅₀ = 150 nM[6]

The data clearly indicate that this compound is over 1000-fold more selective for the NK₂ receptor compared to the NK₁ receptor in functional assays.[1]

In Vivo Pharmacology

Studies in animal models have demonstrated the in vivo activity of this compound, consistent with its mechanism of action as an NK₂ receptor agonist.

Table 3: In Vivo Effects of this compound in Rats
EffectAnimal ModelRoute of AdministrationDose RangeKey FindingsReference
Increased Bladder PressureAnesthetized, acutely spinalized female ratsIntravenous (IV)0.1–30 µg/kgDose-related increases in bladder pressure with a rapid onset.[6]
Subcutaneous (SC)1–300 µg/kgDose-related increases in bladder pressure.[6]
Increased Colorectal PressureAnesthetized, acutely spinalized female ratsSubcutaneous (SC)100 and 300 µg/kgIncreased colorectal pressure.[6]
Cardiovascular EffectsAnesthetized, acutely spinalized female ratsIntravenous (IV)Up to 30 µg/kgNo significant hypotension observed.[6]
Subcutaneous (SC)Up to 300 µg/kgNo significant hypotension observed.[6]

A notable characteristic of this compound is its lack of hypotensive effects, which are often observed with less selective NK₂ receptor agonists that also have significant affinity for the NK₁ receptor.[6] This suggests that the high in vitro selectivity of this compound for the NK₂ receptor translates to a more specific in vivo pharmacological profile. Furthermore, this compound has been observed to have a shorter duration of action following intravenous administration compared to other NK₂ receptor agonists like LMN-NKA.[6]

Experimental Protocols

The characterization of this compound has relied on a variety of in vitro and in vivo experimental techniques. The following sections provide an overview of the methodologies employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the tachykinin NK₂ and NK₁ receptors.

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NK₂ or NK₁ receptor.

    • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]-NKA for NK₂ receptors, [³H]-septide for NK₁ receptors) and varying concentrations of the unlabeled competitor ligand (this compound).

    • Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.

    • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.[7][8][9]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation of Membranes, Radioligand, and Competitor Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [¹²⁵I]-NKA) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Non-linear Regression (IC₅₀ determination) Counting->Analysis Calculation Cheng-Prusoff Equation (Ki calculation) Analysis->Calculation

Radioligand Binding Assay Workflow
Functional Assays

Functional assays measure the cellular response following receptor activation.

  • Objective: To measure the production of inositol phosphates, a downstream product of Gq/11 activation, in response to this compound.

  • General Protocol:

    • Cell Culture: Cells expressing the target receptor (e.g., CHO cells) are cultured in multi-well plates.

    • Labeling: The cells are labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

    • Stimulation: The cells are stimulated with varying concentrations of this compound in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.

    • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

    • Separation and Detection: The [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

    • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

  • Objective: To measure the transient increase in intracellular calcium concentration following NK₂ receptor activation by this compound.

  • General Protocol:

    • Cell Culture: Receptor-expressing cells are seeded in multi-well plates.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with different concentrations of this compound.

    • Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

    • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC₅₀ value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Receptor-expressing Cells Loading Dye Loading into Cells Cells->Loading Dye Calcium-sensitive Fluorescent Dye Dye->Loading Stimulation Stimulation with This compound Loading->Stimulation Measurement Fluorescence Measurement Stimulation->Measurement Analysis Dose-Response Curve (EC₅₀ determination) Measurement->Analysis

Calcium Mobilization Assay Workflow
  • Objective: To measure the change in intracellular cAMP levels following NK₂ receptor activation by this compound.

  • General Protocol:

    • Cell Culture: Receptor-expressing cells are cultured in multi-well plates.

    • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of this compound.

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The results are used to generate a dose-response curve and calculate the EC₅₀ value.

In Vivo Cystometry in Rats
  • Objective: To evaluate the effect of this compound on bladder function in an animal model.

  • General Protocol:

    • Animal Preparation: Female rats are anesthetized, and a catheter is inserted into the bladder via the urethra or directly through the bladder dome.[10] A pressure transducer is connected to the catheter to record intravesical pressure.

    • Drug Administration: this compound is administered intravenously or subcutaneously.

    • Cystometry: The bladder is filled with saline at a constant rate, and bladder pressure is continuously recorded. Parameters such as basal pressure, threshold pressure for micturition, and the amplitude and frequency of bladder contractions are measured.[6][11][12][13]

    • Data Analysis: The urodynamic parameters before and after drug administration are compared to assess the effect of this compound.

Signaling Pathways

The activation of the tachykinin NK₂ receptor by this compound initiates intracellular signaling cascades that mediate its physiological effects.

G GR64349 This compound NK2R Tachykinin NK₂ Receptor GR64349->NK2R Binds to Gq11 Gαq/11 NK2R->Gq11 Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2_release->Response PKC->Response ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response

Tachykinin NK₂ Receptor Signaling Pathways

Pharmacokinetics and Clinical Status

Detailed pharmacokinetic studies on this compound are not extensively reported in the available literature. In vivo studies in rats have indicated a shorter duration of action for this compound compared to other NK₂ agonists when administered intravenously.[6] There is no information available in the public domain regarding clinical trials of this compound in humans.

Conclusion

This compound is a valuable pharmacological tool characterized by its high potency and selectivity as a tachykinin NK₂ receptor agonist. Its well-defined in vitro and in vivo pharmacological profile, particularly its ability to activate NK₂ receptors without significant off-target effects at the NK₁ receptor, makes it an ideal probe for elucidating the diverse physiological functions of the NK₂ receptor system. The detailed understanding of its pharmacology, from receptor binding to in vivo functional outcomes, provides a solid foundation for its use in preclinical research aimed at exploring the therapeutic potential of targeting the tachykinin NK₂ receptor.

References

GR 64349: A Selective Tachykinin NK2 Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GR 64349, a potent and highly selective agonist for the tachykinin NK2 receptor. This document consolidates key quantitative data, outlines detailed experimental methodologies for assessing its activity, and visualizes its signaling pathways and experimental workflows.

Core Compound Profile

This compound is a synthetic peptide analogue of Neurokinin A (NKA) with the structure [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10). The conformational constraint introduced by the R-γ-lactam modification significantly enhances its selectivity for the NK2 receptor over the NK1 and NK3 receptor subtypes.[1] This high selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor.

Quantitative Data Presentation

The following tables summarize the binding affinity, potency, and efficacy of this compound at human recombinant NK1 and NK2 receptors as determined in Chinese Hamster Ovary (CHO) cells.

Table 1: Radioligand Binding Affinity of this compound

ReceptorRadioligand DisplacedpKi (mean ± SEM)
Human NK2[¹²⁵I]-NKA7.77 ± 0.10
Human NK1[³H]-septide<5

Data from Perdona et al., 2019.[1]

Table 2: Functional Potency and Efficacy of this compound in In Vitro Assays

AssayReceptorParameterpEC₅₀ (mean ± SEM)Efficacy
Inositol-1-Phosphate (IP-1) Accumulation Human NK2Potency9.10 ± 0.16Full Agonist
Human NK1Potency5.95 ± 0.80Full Agonist
Intracellular Calcium Mobilization Human NK2Potency9.27 ± 0.26Full Agonist
Human NK1Potency6.55 ± 0.16Full Agonist
Cyclic AMP (cAMP) Synthesis Human NK2Potency10.66 ± 0.27Full Agonist
Human NK1Potency7.71 ± 0.41Full Agonist

Data from Perdona et al., 2019. Efficacy is reported relative to the endogenous agonists NKA for the NK2 receptor and Substance P for the NK1 receptor.[1]

Table 3: Selectivity Profile of this compound

AssaySelectivity Ratio (NK1/NK2 pEC₅₀ Fold Difference)
Inositol-1-Phosphate (IP-1) Accumulation~1400-fold
Intracellular Calcium Mobilization~500-fold
Cyclic AMP (cAMP) Synthesis~900-fold

Calculated from the pEC₅₀ values in Table 2.[1]

Signaling Pathways

Activation of the NK2 receptor by this compound initiates downstream signaling through the coupling of heterotrimeric G proteins, primarily Gq/11 and Gs.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G Protein Coupling cluster_gq_pathway Gq/11 Pathway cluster_gs_pathway Gs Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gq Gq/11 NK2R->Gq Gs Gs NK2R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Caption: this compound activates the NK2 receptor, leading to the activation of both Gq/11 and Gs signaling pathways.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in the quantitative data tables. These protocols are representative of standard industry practices for characterizing GPCR agonists.

Radioligand Binding Assay (Competitive)

This assay measures the ability of this compound to displace a radiolabeled ligand from the NK2 receptor, thereby determining its binding affinity (Ki).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NK2 receptors Reagent_Prep Prepare assay buffer, radioligand ([¹²⁵I]-NKA), and this compound dilutions Membrane_Prep->Reagent_Prep Incubate Incubate membranes, radioligand, and varying concentrations of this compound Reagent_Prep->Incubate Filtration Rapidly filter the mixture to separate bound from free radioligand Incubate->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity on filters using a scintillation counter Washing->Scintillation Analysis Analyze data to determine IC₅₀ and calculate Ki value Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound for the NK2 receptor.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • CHO cells stably expressing the human NK2 receptor are cultured to a high density.

    • Cells are harvested, and a crude membrane fraction is prepared by homogenization and differential centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and a protease inhibitor cocktail.

  • Competition Binding:

    • In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per well).

    • Add increasing concentrations of unlabeled this compound.

    • Add a fixed concentration of the radioligand (e.g., [¹²⁵I]-NKA) at a concentration close to its Kd.

    • For determining non-specific binding, a high concentration of a non-radiolabeled, high-affinity NK2 receptor ligand (e.g., unlabeled NKA) is used instead of this compound.

    • Total binding is determined in the absence of any competing ligand.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

1. Inositol-1-Phosphate (IP-1) Accumulation Assay:

This assay measures the accumulation of IP-1, a downstream product of the Gq/11 signaling pathway, following receptor activation.

Methodology:

  • Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into 96-well plates and grow to confluence.

  • Cell Stimulation:

    • Replace the culture medium with a stimulation buffer containing LiCl (to inhibit the degradation of IP-1).

    • Add varying concentrations of this compound to the wells.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and measure the accumulated IP-1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a concentration-response curve and determine the pEC₅₀ value using non-linear regression.

2. Intracellular Calcium Mobilization Assay:

This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of the Gq/11 pathway.

Methodology:

  • Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Measurement:

    • Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.

    • Inject varying concentrations of this compound into the wells and immediately record the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence response at each concentration is used to generate a concentration-response curve and determine the pEC₅₀ value.

3. Cyclic AMP (cAMP) Synthesis Assay:

This assay quantifies the production of cAMP, the second messenger of the Gs signaling pathway.

Methodology:

  • Cell Seeding: Seed CHO cells expressing the human NK2 or NK1 receptor into 96-well plates.

  • Cell Stimulation:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Construct a concentration-response curve and calculate the pEC₅₀ value using non-linear regression.

Conclusion

This compound is a highly potent and selective NK2 receptor agonist, demonstrating robust activity in various in vitro functional assays. Its selectivity of over 500-fold for the NK2 receptor compared to the NK1 receptor makes it an invaluable research tool for elucidating the specific roles of NK2 receptor signaling in health and disease. The detailed methodologies and data presented in this guide provide a comprehensive resource for scientists and researchers working in the field of tachykinin receptor pharmacology and drug development.

References

GR 64349: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile as a Selective Tachykinin NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist of the tachykinin neurokinin-2 (NK2) receptor. Its high affinity for the NK2 receptor, coupled with significant selectivity over NK1 and NK3 receptors, has established it as a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the primary signaling pathway of this compound. Detailed experimental methodologies for its synthesis, purification, and key pharmacological assays are also presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a modified octapeptide, with the amino acid sequence Lys-Asp-Ser-Phe-Val-Gly-Leu-Met, featuring a lactam bridge and a C-terminal amidation. These modifications contribute to its conformational rigidity and enhanced metabolic stability.

G cluster_GR64349 This compound Chemical Structure img G GR64349 This compound NK2R Tachykinin NK2 Receptor (GPCR) GR64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Characterization Resin Resin Support Coupling Sequential Amino Acid Coupling Resin->Coupling Cleavage Cleavage from Resin Coupling->Cleavage PrepHPLC Preparative HPLC Cleavage->PrepHPLC Crude Peptide Lyophilization Lyophilization PrepHPLC->Lyophilization Analytical Analytical HPLC & Mass Spectrometry Lyophilization->Analytical

GR 64349: A Technical Guide to a Potent and Selective NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Developed by Glaxo Group Research in the early 1990s, it has served as a valuable pharmacological tool for investigating the physiological roles of the NK2 receptor. This document provides a comprehensive technical overview of this compound, including its discovery, history, physicochemical properties, and detailed pharmacological profile. It summarizes key quantitative data from in vitro and in vivo studies, outlines the experimental methodologies used for its characterization, and illustrates the relevant biological pathways.

Discovery and History

The development of this compound emerged from the broader scientific effort to understand the tachykinin family of neuropeptides and their receptors (NK1, NK2, and NK3). These receptors are implicated in a wide range of physiological processes, making them attractive targets for therapeutic intervention. In the late 1980s and early 1990s, researchers at Glaxo Group Research were focused on developing selective ligands for the individual tachykinin receptors to dissect their specific functions.

A key publication by Deal et al. in the Journal of Medicinal Chemistry in 1992 described the synthesis and characterization of a series of conformationally constrained tachykinin analogues, which led to the discovery of this compound. This research demonstrated that specific structural modifications to the neurokinin A (NKA) peptide backbone could dramatically enhance selectivity for the NK2 receptor over the NK1 and NK3 subtypes. This compound, with its R-γ-lactam-Leu modification, emerged as a lead compound from this effort, exhibiting over 1000-fold selectivity for the NK2 receptor.[1]

While showing promise in preclinical studies, particularly in models of smooth muscle contraction, there is no publicly available evidence to suggest that this compound has been evaluated in human clinical trials. Its primary legacy remains as a highly selective research tool that has facilitated a deeper understanding of NK2 receptor pharmacology.

Physicochemical Properties

This compound is a synthetic peptide with the following properties:

PropertyValue
Chemical Name [Lys³,Gly⁸-R-γ-lactam-Leu⁹]-NKA(3-10)
Molecular Formula C₄₂H₆₈N₁₀O₁₁S
Molecular Weight 921.12 g/mol
Sequence KDSFVGLM (with modifications)
CAS Number 137593-52-3
Solubility Soluble in water to 1 mg/mL

Pharmacological Profile

This compound is characterized by its high potency and selectivity as an agonist at the tachykinin NK2 receptor.

In Vitro Pharmacology

The pharmacological activity of this compound has been extensively characterized in a variety of in vitro assay systems.

Radioligand binding assays have been employed to determine the affinity of this compound for human recombinant NK1 and NK2 receptors.

ReceptorRadioligandThis compound pKi
Human NK2[¹²⁵I]-NKA7.77 ± 0.10
Human NK1[³H]-septide< 5
Data from Perdona et al., 2019.[2]

The functional potency of this compound has been assessed through various second messenger and cellular response assays.

AssayReceptorThis compound pEC₅₀
IP-1 AccumulationHuman NK29.10 ± 0.16
Human NK15.95 ± 0.80
Intracellular Ca²⁺ MobilizationHuman NK29.27 ± 0.26
Human NK16.55 ± 0.16
cAMP SynthesisHuman NK210.66 ± 0.27
Human NK17.71 ± 0.41
Contraction (Rat Colon)Rat NK28.43 (EC₅₀ = 3.7 nM)
Data from Perdona et al., 2019 and Tocris Bioscience.[1][2]
In Vivo Pharmacology

In vivo studies in animal models have demonstrated the physiological effects of this compound, consistent with its in vitro profile as a potent NK2 receptor agonist.

Administration RouteDose RangeEffect on Bladder PressureEffect on Colorectal Pressure
Intravenous (IV)0.01–10 µg/kgDose-related increaseIncrease at higher doses
Subcutaneous (SC)1–300 µg/kgDose-related increaseIncrease at 100 and 300 µg/kg
Data from Thor et al., 2017.[3]

Notably, unlike some other NK2 receptor agonists, this compound did not induce hypotension at the doses tested, highlighting its selectivity and potentially favorable side-effect profile in this preclinical model.[3]

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to characterize this compound.

Synthesis of this compound
Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for NK1 and NK2 receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing either human NK1 or NK2 receptors are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-NKA for NK2, [³H]-septide for NK1) and varying concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined. Ki values are calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) of this compound in activating NK1 and NK2 receptors.

General Protocol:

  • Cell Culture: Cells stably expressing either human NK1 or NK2 receptors are plated in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Agonist Stimulation: Varying concentrations of this compound are added to the cells.

  • Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader.

  • Data Analysis: Dose-response curves are constructed, and EC₅₀ values are calculated.

cAMP Assay

Objective: To assess the effect of this compound on cyclic AMP (cAMP) production following NK1 and NK2 receptor activation.

General Protocol:

  • Cell Culture: Cells expressing either NK1 or NK2 receptors are cultured in multi-well plates.

  • Agonist Treatment: Cells are treated with varying concentrations of this compound.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ of this compound for cAMP synthesis.

In Vivo Bladder and Colorectal Pressure Measurement in Rats

Objective: To evaluate the effect of this compound on smooth muscle contraction in vivo.

General Protocol:

  • Animal Preparation: Anesthetized rats are surgically prepared with catheters in the bladder and colon to measure pressure changes.

  • Drug Administration: this compound is administered intravenously or subcutaneously at various doses.

  • Pressure Recording: Intravesical and intracolonic pressures are continuously recorded using pressure transducers.

  • Data Analysis: The magnitude and duration of pressure changes are quantified and compared across different dose levels.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization.

GR64349_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: NK2 Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Synthesis of this compound (Solid-Phase Peptide Synthesis) purification Purification and Characterization (HPLC, MS) synthesis->purification binding Radioligand Binding Assay (Determine Ki) purification->binding functional Functional Assays (Ca²⁺, cAMP, IP-1) (Determine EC₅₀) purification->functional animal_model Animal Model Preparation (e.g., Rat Cystometry) purification->animal_model data_analysis Dose-Response Analysis and Statistical Evaluation binding->data_analysis functional->data_analysis administration This compound Administration (IV, SC) animal_model->administration measurement Physiological Measurement (e.g., Bladder Pressure) administration->measurement measurement->data_analysis

Caption: General Experimental Workflow for this compound Characterization.

Conclusion

This compound stands as a significant achievement in the field of medicinal chemistry, providing researchers with a highly potent and selective tool to explore the pharmacology of the NK2 receptor. Its development has been instrumental in elucidating the role of this receptor in various physiological functions, particularly in the context of smooth muscle contractility. While it has not progressed to clinical use, the data and knowledge generated from studies involving this compound continue to inform the ongoing development of novel therapeutics targeting the tachykinin system. This technical guide serves as a consolidated resource for professionals in the field, summarizing the key historical, chemical, and biological data associated with this important research compound.

References

GR 64349: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. This document provides a comprehensive overview of the biological activity, mechanism of action, and functional effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. The NK2 receptor is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts, as well as in certain regions of the central and peripheral nervous systems. Its activation is implicated in processes such as smooth muscle contraction, inflammation, and nociception. This compound, with its exceptional selectivity for the NK2 receptor over the NK1 and NK3 subtypes, serves as an invaluable molecular probe to elucidate the specific contributions of NK2 receptor signaling in these processes.

Biological Activity and Selectivity

This compound is a full agonist at the human NK2 receptor, demonstrating high potency in functional assays. Its selectivity for the NK2 receptor is a key attribute, with significantly lower affinity and potency for the NK1 and NK3 receptors. This high degree of selectivity minimizes off-target effects, making it a reliable tool for targeted studies.

Quantitative Data

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at human NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of this compound [1][2]

ReceptorRadioligandThis compound pKi
NK2[¹²⁵I]-NKA7.77 ± 0.10
NK1[³H]-septide<5

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency of this compound in CHO Cells [1][2]

ReceptorFunctional AssayThis compound pEC₅₀Selectivity (fold)
NK2IP-1 Accumulation9.10 ± 0.161400
NK1IP-1 Accumulation5.95 ± 0.80
NK2Calcium Mobilization9.27 ± 0.26500
NK1Calcium Mobilization6.55 ± 0.16
NK2cAMP Synthesis10.66 ± 0.27900
NK1cAMP Synthesis7.71 ± 0.41

pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).

Mechanism of Action

This compound exerts its biological effects by binding to and activating the NK2 receptor, a member of the Gq/11 family of G protein-coupled receptors.[3] This activation initiates a well-defined intracellular signaling cascade.

Signaling Pathway

Upon agonist binding, the NK2 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction and neuronal excitation.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_cyto->Cellular_Response Contributes to PKC->Cellular_Response Leads to

NK2 Receptor Signaling Pathway.

In Vivo Function

In vivo studies in animal models have demonstrated the functional consequences of NK2 receptor activation by this compound. Notably, it has been shown to induce dose-dependent contractions of the bladder and rectum in rats.

Effects on Bladder and Rectal Pressure

Intravenous administration of this compound to anesthetized rats results in a rapid and dose-dependent increase in both intravesical (bladder) and intra-rectal pressure. This prokinetic effect highlights the role of NK2 receptors in modulating the contractility of smooth muscle in the lower urinary and gastrointestinal tracts.

Table 3: In Vivo Effects of this compound in Rats [4]

ParameterRoute of AdministrationDose RangeObserved Effect
Isovolumetric Bladder PressureIntravenous (IV)0.01 - 10 µg/kgDose-related increase in pressure
Colorectal ActivitySubcutaneous (SC)up to 300 µg/kgIncreased activity

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Functional Assays in CHO Cells

A general workflow for assessing the potency of a GPCR agonist like this compound is depicted below.

Experimental_Workflow start Start cell_culture Culture CHO cells stably expressing NK2 or NK1 receptors start->cell_culture cell_seeding Seed cells into multi-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of this compound cell_seeding->compound_prep incubation Incubate cells with This compound compound_prep->incubation assay_specific_step Perform assay-specific incubation and reagent addition (e.g., IP-1 HTRF, Calcium dye) incubation->assay_specific_step readout Measure signal (Fluorescence/Luminescence) assay_specific_step->readout data_analysis Analyze data to determine pEC₅₀ and selectivity readout->data_analysis end End data_analysis->end

General Experimental Workflow.

This assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP₃, as a measure of Gq-coupled receptor activation.

  • Cell Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 or NK1 receptor in appropriate media.

    • Harvest and seed cells into 384-well white plates at a density of approximately 6,000 cells per well.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control agonists (e.g., Neurokinin A for NK2, Substance P for NK1) in stimulation buffer.

    • Add the compounds to the cells.

  • Incubation:

    • Incubate the plates for 60 minutes at 37°C.

  • Detection:

    • Lyse the cells and add the IP-1 HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1-d2 and anti-IP1 cryptate).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

    • Calculate the ratio of the two fluorescence signals and plot against the logarithm of the agonist concentration to determine the pEC₅₀ value.

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

  • Cell Preparation:

    • Seed CHO cells expressing the NK2 or NK1 receptor into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Compound Addition and Data Acquisition:

    • Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.

    • Establish a baseline fluorescence reading.

    • Inject the prepared concentrations of this compound and control agonists.

    • Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the agonist concentration to calculate the pEC₅₀.

In Vivo Measurement of Bladder and Rectal Pressure in Rats

This protocol describes the methodology for assessing the effects of this compound on bladder and rectal contractility in anesthetized rats.

  • Animal Preparation:

    • Anesthetize female Sprague-Dawley rats (e.g., with urethane).

    • Surgically expose the bladder and insert a catheter through the dome for intravesical pressure measurement and fluid infusion.

    • Insert a balloon-tipped catheter into the rectum for intra-rectal pressure measurement.

    • Cannulate a femoral vein for intravenous drug administration.

  • Cystometry and Manometry:

    • Connect the bladder and rectal catheters to pressure transducers and a data acquisition system.

    • Infuse saline into the bladder at a constant rate (e.g., 0.04-0.1 ml/min) to induce rhythmic voiding contractions.

    • Once a stable baseline of bladder and rectal activity is established, administer vehicle control followed by escalating doses of this compound intravenously.

  • Data Analysis:

    • Measure the changes in baseline pressure, amplitude of contractions, and frequency of voids for both the bladder and rectum.

    • Analyze the data to determine the dose-response relationship for this compound-induced prokinetic effects.

Conclusion

This compound is a powerful and selective tool for the pharmacological investigation of the NK2 receptor. Its well-characterized biological activity, coupled with its high selectivity, allows for precise dissection of NK2 receptor-mediated signaling and function in both in vitro and in vivo systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of tachykinin biology and the therapeutic potential of targeting the NK2 receptor.

References

Elucidating the GR 64349 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the signaling pathway of GR 64349, a potent and highly selective tachykinin NK2 receptor agonist. This document details the quantitative pharmacology of this compound, outlines the experimental protocols for its characterization, and visualizes the intricate signaling cascades it initiates.

Core Data Presentation

The following tables summarize the quantitative data for this compound in comparison to the endogenous tachykinin ligands, Neurokinin A (NKA) and Substance P (SP), at human recombinant NK1 and NK2 receptors. Data is compiled from radioligand binding assays and functional assays measuring inositol phosphate (IP-1) accumulation, intracellular calcium mobilization, and cyclic AMP (cAMP) synthesis.

Table 1: Radioligand Binding Affinity of Tachykinin Receptor Ligands

CompoundReceptorRadioligandpKi (mean ± SEM)
This compound NK2 [125I]-NKA 7.77 ± 0.10
NK1[3H]-septide<5
NKANK2[125I]-NKA9.25 ± 0.04
NK1[3H]-septide8.07 ± 0.05
Substance PNK2[125I]-NKA7.93 ± 0.07
NK1[3H]-septide9.07 ± 0.03

Data from studies on human recombinant receptors expressed in CHO cells.[1][2]

Table 2: Functional Potency of Tachykinin Receptor Ligands in IP-1 Accumulation Assay

CompoundReceptorpEC50 (mean ± SEM)
This compound NK2 9.10 ± 0.16
NK15.95 ± 0.80
NKANK29.26 ± 0.10
NK18.01 ± 0.12
Substance PNK27.03 ± 0.11
NK19.04 ± 0.09

Data from studies on human recombinant receptors expressed in CHO cells.[1][2]

Table 3: Functional Potency of Tachykinin Receptor Ligands in Intracellular Calcium Mobilization Assay

CompoundReceptorpEC50 (mean ± SEM)
This compound NK2 9.27 ± 0.26
NK16.55 ± 0.16
NKANK29.53 ± 0.13
NK18.58 ± 0.15
Substance PNK27.21 ± 0.14
NK19.61 ± 0.11

Data from studies on human recombinant receptors expressed in CHO cells.[1][2]

Table 4: Functional Potency of Tachykinin Receptor Ligands in cAMP Synthesis Assay

CompoundReceptorpEC50 (mean ± SEM)
This compound NK2 10.66 ± 0.27
NK17.71 ± 0.41
NKANK210.33 ± 0.19
NK17.98 ± 0.25
Substance PNK28.15 ± 0.22
NK19.87 ± 0.18

Data from studies on human recombinant receptors expressed in CHO cells.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for characterizing G-protein coupled receptor (GPCR) ligands.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor are cultured to confluence. The cells are then harvested, and a membrane fraction is prepared by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-NKA) and varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP-1) Accumulation Assay (HTRF)

This assay quantifies the activation of the Gq signaling pathway.

  • Cell Culture and Plating: CHO-K1 cells expressing the human NK2 receptor are seeded into 384-well plates and cultured overnight.

  • Ligand Stimulation: The cell culture medium is replaced with a stimulation buffer containing varying concentrations of the agonist (this compound). The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: A lysis buffer containing IP1-d2 (acceptor) and anti-IP1-cryptate (donor) is added to each well.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow for the competitive binding of cellular IP1 and IP1-d2 to the antibody.

  • Signal Measurement: The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis: The HTRF ratio is used to calculate the concentration of IP1, and dose-response curves are generated to determine the EC50 value.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the transient increase in intracellular calcium upon receptor activation.

  • Cell Culture and Plating: CHO cells expressing the human NK2 receptor are plated in a 96-well or 384-well plate and grown overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Agonist Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of the agonist (this compound).

  • Signal Measurement: The fluorescence intensity is measured in real-time immediately after agonist addition. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate dose-response curves and determine the EC50 value.

Cyclic AMP (cAMP) Synthesis Assay (HTRF)

This assay measures the activation of the Gs signaling pathway.

  • Cell Culture and Plating: CHO-K1 cells expressing the human NK2 receptor are seeded into 384-well plates.

  • Ligand Stimulation: The cells are stimulated with varying concentrations of the agonist (this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 30 minutes) at room temperature.

  • Cell Lysis and Detection: A lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) is added to the wells.

  • Incubation: The plate is incubated for 1 hour at room temperature.

  • Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: The HTRF ratio is used to calculate the cAMP concentration, and dose-response curves are generated to determine the EC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways activated by this compound.

GR64349_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG cAMP Cyclic AMP (cAMP) ATP->cAMP Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca2+ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Cell_Response_Gq Cellular Response (e.g., smooth muscle contraction) PKC->Cell_Response_Gq Phosphorylates substrates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response_Gs Cellular Response (e.g., modulation of ion channels) PKA->Cell_Response_Gs Phosphorylates substrates Gq_Signaling_Workflow cluster_workflow Experimental Workflow for Gq Pathway Analysis Start Start Plate_Cells Plate CHO-NK2R cells Start->Plate_Cells Stimulate Stimulate with this compound Plate_Cells->Stimulate IP1_Assay IP-1 Accumulation Assay (HTRF) Stimulate->IP1_Assay Ca_Assay Calcium Mobilization Assay (FLIPR) Stimulate->Ca_Assay Measure_IP1 Measure HTRF Signal IP1_Assay->Measure_IP1 Measure_Ca Measure Fluorescence Ca_Assay->Measure_Ca Analyze_IP1 Calculate pEC50 for IP-1 Measure_IP1->Analyze_IP1 Analyze_Ca Calculate pEC50 for Ca2+ Measure_Ca->Analyze_Ca End End Analyze_IP1->End Analyze_Ca->End Gs_Signaling_Workflow cluster_workflow Experimental Workflow for Gs Pathway Analysis Start Start Plate_Cells Plate CHO-NK2R cells Start->Plate_Cells Stimulate Stimulate with this compound (+ IBMX) Plate_Cells->Stimulate cAMP_Assay cAMP Synthesis Assay (HTRF) Stimulate->cAMP_Assay Measure_cAMP Measure HTRF Signal cAMP_Assay->Measure_cAMP Analyze_cAMP Calculate pEC50 for cAMP Measure_cAMP->Analyze_cAMP End End Analyze_cAMP->End

References

In-Depth Technical Guide: NK2 Receptor Expression and Targeting by GR 64349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue expression of Neurokinin-2 (NK2) receptors and their interaction with the selective agonist, GR 64349. This document details the localization of NK2 receptors, the pharmacological profile of this compound, the associated signaling pathways, and the experimental methodologies used for their characterization.

Introduction to NK2 Receptors and this compound

The Neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family of G-protein coupled receptors (GPCRs), is a key player in various physiological processes.[1] Its endogenous ligand is neurokinin A (NKA). The NK2 receptor is predominantly expressed in peripheral tissues, with limited expression in the central nervous system.[2] Dysregulation of NK2 receptor signaling has been implicated in inflammatory conditions and motility disorders, making it a significant target for therapeutic intervention.

This compound is a potent and highly selective peptide agonist for the NK2 receptor.[3] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it an invaluable tool for elucidating the physiological functions of NK2 receptor activation and for the development of targeted therapeutics.[3]

Tissue Distribution of NK2 Receptors

The expression of NK2 receptors varies across different tissues and species. The following sections and tables summarize the known distribution in human and animal models.

Gastrointestinal Tract

The gastrointestinal (GI) tract exhibits significant NK2 receptor expression, primarily in smooth muscle cells.[1][2] In the rat GI tract, NK2 receptors have been localized to the circular and longitudinal muscle layers, as well as to nerve endings in the myenteric and submucosal plexuses.[2] Immunohistochemical studies in the guinea-pig intestine have also identified NK2 receptors on both longitudinal and circular smooth muscle layers and the deep muscular plexus.[1]

Respiratory System

NK2 receptors are expressed in the smooth muscle of the respiratory tract. Their activation is associated with bronchoconstriction.

Urinary Tract

The urinary bladder is another site of significant NK2 receptor expression. Agonists like this compound have been shown to induce bladder contractions, highlighting the role of these receptors in urinary function.

Central Nervous System

While predominantly a peripheral receptor, some studies have detected NK2 receptor mRNA in various regions of the human brain, including the caudate nucleus, putamen, hippocampus, substantia nigra, and cerebral cortex, with higher expression in the frontal and temporal cortex.[4] However, radioligand binding studies in the rat brain have not provided strong evidence for the existence of NK2 binding sites.

Quantitative Expression Data

The following table summarizes available quantitative data on NK2 receptor expression in various tissues.

Tissue/Cell LineSpeciesParameterValueReference
Rat ColonRatEC50 (this compound)3.7 nM
Human Detrusor MuscleHumanEC50 (this compound)74 nM[5]
Human Prostatic UrethraHumanEC50 (this compound)150 nM[5]
CHO Cells (recombinant)HumanpKi (this compound at NK2R)7.77 ± 0.10[3]
CHO Cells (recombinant)HumanpEC50 (this compound at NK2R, IP-1)9.10 ± 0.16[3]
CHO Cells (recombinant)HumanpEC50 (this compound at NK2R, Ca2+)9.27 ± 0.26[3]
CHO Cells (recombinant)HumanpEC50 (this compound at NK2R, cAMP)10.66 ± 0.27[3]
CHO Cells (recombinant)HumanpKi (this compound at NK1R)<5[3]
CHO Cells (recombinant)HumanpEC50 (this compound at NK1R, IP-1)5.95 ± 0.80[3]
CHO Cells (recombinant)HumanpEC50 (this compound at NK1R, Ca2+)6.55 ± 0.16[3]
CHO Cells (recombinant)HumanpEC50 (this compound at NK1R, cAMP)7.71 ± 0.41[3]
Rat FundusRatK D1.9 nM[6]
Rat ColonRatK D0.4 nM[6]
Rat BladderRatK D0.4 nM[6]
Rat Vas DeferensRatK D1.4 nM[6]
Bovine Stomach (transfected in B82 cells)BovineBmax147 fmol/mg protein[7]
Bovine Stomach (transfected in B82 cells)BovineKd0.59 nM[7]

Signaling Pathways of the NK2 Receptor

Activation of the NK2 receptor by an agonist such as this compound initiates intracellular signaling cascades through the coupling to heterotrimeric G-proteins, primarily Gq/11 and Gs.

  • Gq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses, including smooth muscle contraction.

  • Gs Pathway: The Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates Cellular_Response_Ca Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response_Ca cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP

NK2 Receptor Signaling Pathways

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize NK2 receptors and the effects of this compound.

Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to the NK2 receptor, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd or Ki).

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing NK2 receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) and varying concentrations of the competing ligand (e.g., this compound).

  • Determination of Non-specific Binding: In parallel wells, add a high concentration of an unlabeled NK2 receptor ligand to determine non-specific binding.

  • Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Ki or IC50 of the competing ligand.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Tissue/Cells with NK2R) start->prep incubation Incubation (Membranes + [¹²⁵I]-NKA + this compound) prep->incubation nsb Non-specific Binding Control (Excess unlabeled ligand) prep->nsb equilibrium Reach Binding Equilibrium incubation->equilibrium nsb->equilibrium filtration Rapid Filtration (Separate bound from free) equilibrium->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Calculate Ki/IC50) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of the Gq/11 signaling pathway, upon receptor activation.

Protocol:

  • Cell Culture and Labeling: Culture cells expressing NK2 receptors and label them with [³H]-myo-inositol overnight to incorporate the radiolabel into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl to inhibit inositol monophosphatase, allowing for the accumulation of inositol monophosphate (IP1).

  • Stimulation: Add varying concentrations of the agonist (e.g., this compound) to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid) and neutralize the extracts.

  • Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of accumulated inositol phosphates against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following NK2 receptor activation.

Protocol:

  • Cell Culture and Dye Loading: Culture cells expressing NK2 receptors and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Place the cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument and measure the baseline fluorescence.

  • Agonist Addition: Add varying concentrations of the agonist (e.g., this compound) to the cells.

  • Real-time Measurement: Continuously monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Calcium_Mobilization_Workflow start Start culture Cell Culture (Cells expressing NK2R) start->culture dye_loading Load with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) culture->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline agonist_addition Add this compound baseline->agonist_addition real_time_measurement Real-time Fluorescence Measurement agonist_addition->real_time_measurement data_analysis Data Analysis (Determine Peak Response, Calculate EC50) real_time_measurement->data_analysis end End data_analysis->end

Calcium Mobilization Assay Workflow
cAMP Assay

This assay quantifies the production of cyclic AMP, a second messenger in the Gs signaling pathway.

Protocol:

  • Cell Culture: Culture cells expressing NK2 receptors.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of the agonist (e.g., this compound) and incubate for a specific time at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples from the standard curve and plot it against the agonist concentration to determine the EC50.

Conclusion

The Neurokinin-2 receptor is a well-defined therapeutic target with a predominant expression in peripheral tissues, particularly the gastrointestinal, respiratory, and urinary tracts. This compound serves as a highly selective and potent agonist for the NK2 receptor, making it an essential research tool for understanding the receptor's function and for the preclinical evaluation of NK2 receptor-targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of NK2 receptor pharmacology and its role in health and disease.

References

Investigating Bladder Function with GR 64349: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of bladder function using GR 64349, a potent and selective neurokinin-2 (NK2) receptor agonist. This document details the mechanism of action, experimental protocols for in vivo studies, and key quantitative data, offering valuable insights for researchers in urology, pharmacology, and drug development.

Introduction to this compound

This compound is a synthetic peptide that acts as a selective agonist for the tachykinin NK2 receptor.[1] It has been utilized as a pharmacological tool to explore the role of NK2 receptors in various physiological processes, particularly in the context of smooth muscle contraction in the urinary bladder and gastrointestinal tract.[1][2] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it a valuable compound for elucidating the specific contributions of the NK2 receptor signaling pathway.[1]

Chemical Properties of this compound

PropertyValue
Molecular Weight 921.12 g/mol
Molecular Formula C42H68N10O11S
Amino Acid Sequence Lys-Asp-Ser-Phe-Val-Gly-R-γ-lactam-Leu-Met-NH2
CAS Number 137593-52-3

Mechanism of Action in Bladder Detrusor Muscle

This compound exerts its pro-contractile effects on the bladder detrusor muscle by activating NK2 receptors, which are G-protein coupled receptors. The binding of this compound to the NK2 receptor initiates a downstream signaling cascade primarily through the Gq/11 protein pathway. This activation leads to the stimulation of two key intracellular signaling pathways that work in concert to induce smooth muscle contraction.[3][4]

  • Voltage-Dependent Calcium Channel (VDCC) Activation: The activation of the Gq/11 pathway leads to the opening of L-type voltage-dependent calcium channels in the plasma membrane of the bladder smooth muscle cells. This results in an influx of extracellular calcium (Ca2+), a critical step for initiating muscle contraction.[3]

  • RhoA/Rho Kinase (ROCK) Pathway Activation: Concurrently, the Gq/11 pathway activates the small GTPase RhoA, which in turn activates Rho kinase (ROCK).[3] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC). Phosphorylated MLC interacts with actin to produce muscle contraction.

The synergistic action of both the Ca2+ influx and the RhoA/ROCK pathway results in a robust and sustained contraction of the bladder detrusor muscle.

Signaling Pathway Diagram

GR64349_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq11 Gq/11 Protein NK2R->Gq11 Activates VDCC Voltage-Dependent Ca2+ Channel (VDCC) Gq11->VDCC Activates RhoA RhoA Gq11->RhoA Activates Ca2_ion Ca2+ VDCC->Ca2_ion Ca2+ Influx ROCK Rho Kinase (ROCK) RhoA->ROCK Activates Contraction Smooth Muscle Contraction ROCK->Contraction Promotes Ca2_ion->Contraction Initiates

Caption: Signaling pathway of this compound-induced bladder smooth muscle contraction.

Experimental Protocols

The primary in vivo method for assessing the effect of this compound on bladder function is isovolumetric cystometry in anesthetized rats. This technique allows for the direct measurement of bladder pressure changes in response to drug administration.

Detailed Methodology for Isovolumetric Cystometry in Rats

3.1. Animal Preparation and Anesthesia:

  • Female Sprague-Dawley rats are typically used.

  • Anesthesia is induced and maintained with urethane (1.2 g/kg, subcutaneous or intraperitoneal injection).[5] The depth of anesthesia should be monitored regularly.

3.2. Surgical Procedure:

  • A midline abdominal incision is made to expose the urinary bladder.

  • The ureters are located, ligated, and cut proximal to the ligation to prevent kidney-derived urine from entering the bladder.

  • A catheter (e.g., PE-50 tubing) with a flared tip is inserted into the dome of the bladder and secured with a purse-string suture.[5]

  • The urethra is ligated to ensure isovolumetric conditions within the bladder.[6][7]

  • The abdominal incision is closed.

3.3. Experimental Setup:

  • The bladder catheter is connected to a pressure transducer and an infusion pump via a three-way stopcock.

  • The bladder is emptied and then filled with a known volume of saline to approximately 70% of its capacity to establish a baseline pressure.[1]

  • Bladder pressure is continuously recorded using a data acquisition system.

3.4. Drug Administration and Data Collection:

  • This compound is administered intravenously (IV) via a cannulated jugular vein or subcutaneously (SC).

  • A dose-response curve is typically generated by administering increasing doses of this compound.

  • The peak increase in bladder pressure and the duration of the response are measured for each dose.

Experimental Workflow Diagram

Experimental_Workflow start Start anesthesia Anesthetize Rat (Urethane) start->anesthesia surgery Surgical Preparation: - Midline Incision - Ureter Ligation - Bladder Catheterization - Urethra Ligation anesthesia->surgery setup Connect Catheter to Pressure Transducer and Infusion Pump surgery->setup baseline Establish Baseline: - Empty Bladder - Fill with Saline (70% capacity) setup->baseline drug_admin Administer this compound (IV or SC) baseline->drug_admin data_acq Continuously Record Bladder Pressure drug_admin->data_acq analysis Analyze Data: - Peak Pressure Increase - Duration of Response data_acq->analysis end End analysis->end

Caption: Experimental workflow for isovolumetric cystometry in rats.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on bladder function.

Table 1: In Vivo Efficacy of this compound on Bladder Pressure in Anesthetized, Acutely Spinalized Rats [1]

Route of AdministrationDose (µg/kg)Mean Increase in Bladder Pressure (cmH2O ± SD)
Intravenous (IV) 0.01~5
0.03~15
0.1~30
0.3~45
1~55
3~60
10~60
Subcutaneous (SC) 1~5
3~15
10~30
30~40
100~45
300~50

Table 2: Duration of Action of this compound on Bladder Pressure [1]

Route of AdministrationDose (µg/kg)Mean Duration of Action (minutes ± SEM)
Intravenous (IV) 11.5 ± 0.07
Subcutaneous (SC) 30023.9 ± 12.22

Table 3: In Vitro Potency of this compound on Human Detrusor Muscle Strips [1]

ParameterValue
EC50 74 nM

Pharmacokinetics and Safety Profile

Detailed pharmacokinetic studies for this compound are not extensively available in the public domain. Preliminary pharmacokinetic studies were performed with a related NK2 receptor agonist, LMN-NKA.[1]

In terms of safety, a notable characteristic of this compound is its favorable cardiovascular profile compared to other NK2 receptor agonists. Studies in anesthetized, acutely spinalized rats have shown that this compound does not produce the transient hypotension that is observed with compounds like LMN-NKA.[1][2]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NK2 receptor in urinary bladder function. Its potent and selective agonistic activity, coupled with a well-defined mechanism of action involving both calcium influx and the RhoA/ROCK pathway, provides a solid foundation for its use in both basic and translational research. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and drug development professionals aiming to explore the therapeutic potential of targeting the NK2 receptor for bladder-related disorders. Further research into the pharmacokinetics of this compound would be beneficial for its continued development and application.

References

GR 64349 in Spinal Cord Injury Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GR 64349, a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor, has been investigated in the context of spinal cord injury (SCI) research. To date, its primary application has been in managing secondary complications arising from SCI, specifically neurogenic bladder and bowel dysfunction. While the tachykinin system is implicated in central nervous system processes such as nociception and inflammation, current evidence does not support a direct neuroprotective role for this compound in the injured spinal cord. This guide provides a comprehensive overview of the existing research, including quantitative data from animal models, detailed experimental protocols, and an examination of the underlying signaling pathways.

Pharmacological Profile of this compound

This compound is a peptide analog of Neurokinin A (NKA) with high affinity and selectivity for the NK2 receptor.[1] It displays significantly lower affinity for NK1 and NK3 receptors, making it a valuable tool for elucidating the specific functions of NK2 receptor activation.[1]

ParameterValueSpecies/TissueReference
NK2 Receptor Affinity (pKi) 7.77 ± 0.10Human recombinant[1]
NK1 Receptor Affinity (pKi) <5Human recombinant[1]
NK2 Receptor Functional Potency (pEC50, IP-1 accumulation) 9.10 ± 0.16Human recombinant[1]
NK1 Receptor Functional Potency (pEC50, IP-1 accumulation) 5.95 ± 0.80Human recombinant[1]
NK2 Receptor Functional Potency (pEC50, Calcium response) 9.27 ± 0.26Human recombinant[1]
NK1 Receptor Functional Potency (pEC50, Calcium response) 6.55 ± 0.16Human recombinant[1]
NK2 Receptor Functional Potency (pEC50, cAMP synthesis) 10.66 ± 0.27Human recombinant[1]
NK1 Receptor Functional Potency (pEC50, cAMP synthesis) 7.71 ± 0.41Human recombinant[1]

Application in Spinal Cord Injury: Management of Neurogenic Bladder and Bowel

The most direct research application of this compound in SCI is its prokinetic effect on the bladder and rectum. Following SCI, descending neuronal control of the lower urinary and gastrointestinal tracts is disrupted, leading to incontinence and incomplete voiding. Activation of NK2 receptors, which are present on the smooth muscle of the bladder and colon, can induce contractions and facilitate voiding.

A key study investigated the effects of this compound in a rat model of acute spinal cord transection. The data below summarizes the dose-dependent effects on isovolumetric bladder pressure and colorectal activity.

Quantitative Data from Animal Models

Table 2.1: Effect of Intravenous (IV) Administration of this compound on Isovolumetric Bladder Pressure in Acute Spinalized Rats [2]

Dose (µg/kg)Increase in Bladder Pressure (cm H₂O, mean ± S.D.)
0.01~5
0.03~10
0.1~20
0.3~35
1~45
3~50
10~55

Table 2.2: Effect of Subcutaneous (SC) Administration of this compound on Isovolumetric Bladder Pressure in Acute Spinalized Rats [2]

Dose (µg/kg)Increase in Bladder Pressure (cm H₂O, mean ± S.D.)
1~5
3~15
10~25
30~35
100~40
300~45

Table 2.3: Effect of Subcutaneous (SC) Administration of this compound on Colorectal Activity in Acute Spinalized Rats [2]

Dose (µg/kg)Area Under the Curve (AUC) for Colorectal Pressure
1No significant increase
3No significant increase
10No significant increase
30No significant increase
100Significant increase
300Significant increase

Notably, this compound was found to have a shorter duration of action compared to other NK2 receptor agonists, which could be advantageous for on-demand voiding therapies.[2] Importantly, unlike some other neurokinin agonists, this compound did not induce hypotension at the doses tested.[2]

Investigation of Neuroprotective Effects

A study examining the survival of mesencephalic dopaminergic neurons in culture found that while NK1 and NK3 receptor agonists offered protection, the selective NK2 agonist this compound did not.[3] This suggests that the signaling pathways activated by NK2 receptors may not be involved in promoting neuronal survival in this context. There is a lack of further studies investigating the neuroprotective or anti-inflammatory potential of this compound in models of traumatic spinal cord injury.

Experimental Protocols

Animal Model of Acute Spinal Cord Transection for Bladder and Bowel Function Assessment

This protocol is based on the methodology described in the study of prokinetic effects of NK2 receptor agonists.[2]

Objective: To assess the effects of this compound on bladder and rectal contractility in a model of acute spinal cord injury.

Animal Model: Female Sprague-Dawley rats.

Surgical Procedure:

  • Anesthetize the animal (e.g., with urethane).

  • Perform a laminectomy at the T9-T10 vertebral level.

  • Completely transect the spinal cord.

  • Catheterize the bladder via the urethra for isovolumetric cystometry.

  • Insert a balloon catheter into the colorectum to measure pressure changes.

Drug Administration:

  • Intravenous (IV): Administer this compound through a cannulated jugular vein.

  • Subcutaneous (SC): Inject this compound under the skin of the back.

Data Acquisition:

  • Record bladder and colorectal pressure using pressure transducers connected to a data acquisition system.

  • Establish a baseline pressure reading.

  • Administer vehicle control followed by escalating doses of this compound.

  • Measure the peak increase in pressure and the duration of the response for each dose.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthesia laminectomy T9-T10 Laminectomy anesthesia->laminectomy transection Spinal Cord Transection laminectomy->transection catheterization Bladder & Rectal Catheterization transection->catheterization baseline Establish Baseline Pressure catheterization->baseline vehicle Administer Vehicle baseline->vehicle drug_admin Administer this compound (IV or SC) vehicle->drug_admin data_acq Record Pressure Changes drug_admin->data_acq quantify Quantify Peak Pressure & Duration data_acq->quantify dose_response Generate Dose-Response Curves quantify->dose_response

Experimental workflow for assessing this compound effects.
In Vitro Neuronal Survival Assay

This is a generalized protocol based on the methodology used to assess the neuroprotective effects of tachykinin agonists on dopaminergic neurons.[3]

Objective: To determine if this compound promotes the survival of neurons in culture.

Cell Culture:

  • Primary culture of mesencephalic neurons from embryonic rat brain.

  • Plate neurons on a suitable substrate (e.g., poly-L-lysine coated plates).

  • Maintain cultures in a defined neurobasal medium.

Experimental Procedure:

  • Allow neurons to mature in culture for a specified period.

  • Treat cultures with varying concentrations of this compound. Include positive controls (e.g., NK1 and NK3 agonists) and a negative control (vehicle).

  • Incubate for a duration relevant to the expected window of cell death.

  • Fix and stain the cultures with markers for the neuronal population of interest (e.g., tyrosine hydroxylase for dopaminergic neurons).

  • Quantify the number of surviving neurons in each treatment group using microscopy and image analysis software.

Signaling Pathways

Tachykinin NK2 Receptor Signaling

The NK2 receptor is a G-protein coupled receptor (GPCR). Its activation by an agonist like this compound initiates a canonical signaling cascade.[4]

NK2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates cellular_response Downstream Cellular Responses (e.g., Smooth Muscle Contraction) Ca_release->cellular_response PKC->cellular_response

Canonical signaling pathway of the NK2 receptor.

This signaling cascade, leading to an increase in intracellular calcium and activation of Protein Kinase C, is consistent with the observed contractile effects on smooth muscle.

Conclusion and Future Directions

The current body of research indicates that the primary role of this compound in the context of spinal cord injury is for the potential management of neurogenic bladder and bowel, a significant secondary complication that affects the quality of life of individuals with SCI. Its high selectivity for the NK2 receptor and favorable side-effect profile in animal models make it a valuable pharmacological tool.

However, there is currently no evidence to support a direct neuroprotective or regenerative role for this compound in the injured spinal cord. In fact, in vitro evidence suggests a lack of neuroprotective effect on dopaminergic neurons. Future research could explore the potential role of NK2 receptor modulation in other aspects of SCI pathology, such as neuroinflammation or glial scarring, although this would be an exploratory endeavor given the current state of knowledge. For drug development professionals, the focus for this compound and similar NK2 agonists in the SCI field should remain on optimizing delivery and formulation for the management of lower urinary and gastrointestinal tract dysfunction.

References

Methodological & Application

Application Notes and Protocols for GR 64349 Administration: A Comparative Study of Intravenous and Subcutaneous Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and selective neurokinin-2 (NK2) receptor agonist. The tachykinin neurokinin A (NKA) is the endogenous ligand for the NK2 receptor.[1] These receptors are G-protein coupled receptors (GPCRs) widely distributed throughout the body, including in the gastrointestinal tract, respiratory system, and central nervous system.[2] Activation of NK2 receptors is known to elicit various physiological responses, including smooth muscle contraction. This document provides detailed application notes and protocols for the intravenous (IV) and subcutaneous (SC) administration of this compound, intended to guide researchers in preclinical study design and execution.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration

ParameterUnitValue
Cmax (Maximum Concentration)ng/mLData not available
Tmax (Time to Maximum Concentration)hData not available
AUC (Area Under the Curve)ng·h/mLData not available
Half-life (t½)hData not available
Clearance (CL)mL/h/kgData not available
Volume of Distribution (Vd)L/kgData not available

Table 2: Pharmacokinetic Parameters of this compound Following Subcutaneous Administration

ParameterUnitValue
Cmax (Maximum Concentration)ng/mLData not available
Tmax (Time to Maximum Concentration)hData not available
AUC (Area Under the Curve)ng·h/mLData not available
Half-life (t½)hData not available
Bioavailability (%)%Data not available

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the NK2 receptor, a member of the G-protein coupled receptor family. Upon binding, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein (Gq/11). The activated G-protein, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses, most notably smooth muscle contraction.

GR64349_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor (GPCR) GR64349->NK2R Binds to G_protein Gq/11 Protein NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates targets leading to

This compound Signaling Pathway

Experimental Protocols

The following are generalized protocols for the administration of this compound in a research setting. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (IV) Administration

Objective: To administer this compound directly into the systemic circulation for rapid onset of action.

Materials:

  • This compound solution (sterile, appropriate concentration)

  • Vehicle (e.g., sterile saline)

  • Syringes (appropriate volume)

  • Needles (e.g., 27-30 gauge)

  • Animal restraint device

  • Warming pad or lamp (for vasodilation of tail veins)

Procedure:

  • Preparation: Prepare the this compound solution to the desired concentration in a sterile vehicle. Ensure the solution is at room temperature before administration.

  • Animal Restraint: Properly restrain the animal. For rats or mice, a commercial restraint tube is recommended.

  • Tail Vein Dilation: Warm the animal's tail using a warming pad or heat lamp to dilate the lateral tail veins.

  • Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.

  • Administration: Slowly inject the this compound solution. Monitor the animal for any signs of distress.

  • Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor for expected physiological responses and any adverse effects.

IV_Administration_Workflow A Prepare this compound Solution B Restrain Animal A->B C Dilate Tail Vein B->C D Insert Needle into Vein C->D E Inject Solution Slowly D->E F Withdraw Needle & Apply Pressure E->F G Monitor Animal F->G

Intravenous Administration Workflow

Protocol 2: Subcutaneous (SC) Administration

Objective: To administer this compound into the subcutis for slower absorption and a potentially prolonged duration of action compared to the IV route.

Materials:

  • This compound solution (sterile, appropriate concentration)

  • Vehicle (e.g., sterile saline)

  • Syringes (appropriate volume)

  • Needles (e.g., 25-27 gauge)

Procedure:

  • Preparation: Prepare the this compound solution to the desired concentration in a sterile vehicle.

  • Animal Handling: Gently but firmly grasp the animal and lift the loose skin over the back, between the shoulder blades, to form a "tent".

  • Injection: Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back. Be careful not to puncture through the other side of the skin.

  • Administration: Aspirate slightly to ensure the needle is not in a blood vessel. Inject the this compound solution.

  • Post-injection: Withdraw the needle and gently massage the injection site to aid in dispersal of the solution. Return the animal to its cage and monitor for expected physiological responses and any adverse effects.

SC_Administration_Workflow A Prepare this compound Solution B Grasp Animal & Form Skin Tent A->B C Insert Needle into Subcutis B->C D Aspirate to Check for Blood C->D E Inject Solution D->E F Withdraw Needle & Massage Site E->F G Monitor Animal F->G

Subcutaneous Administration Workflow

Conclusion

The choice between intravenous and subcutaneous administration of this compound will depend on the specific aims of the research. IV administration provides rapid onset and 100% bioavailability, making it suitable for acute pharmacodynamic studies. SC administration offers a less invasive alternative with the potential for sustained exposure, which may be more relevant for modeling chronic therapeutic use. It is imperative for researchers to conduct their own pharmacokinetic studies to determine the precise parameters for their specific experimental conditions and animal models.

References

GR 64349 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for GR 64349

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and preparation of this compound for experimental use. This compound is a potent and highly selective tachykinin neurokinin 2 (NK2) receptor agonist, making it a valuable tool for research into NK2 receptor signaling and function.[1][2][3]

Physicochemical and Biological Properties
  • Molecular Weight: 921.12 g/mol

  • Formula: C₄₂H₆₈N₁₀O₁₁S

  • Biological Activity: this compound is a selective agonist for the NK2 receptor with an EC₅₀ of 3.7 nM in the rat colon.[1][2][3] It demonstrates over 1000-fold selectivity for the NK2 receptor compared to the NK1 receptor and over 300-fold selectivity compared to the NK3 receptor.[1][2][3] Its activity has been demonstrated both in vitro and in vivo.[3]

Data Presentation

Solubility Data

The solubility of this compound in various solvents is summarized below. It is recommended to prepare stock solutions at a higher concentration and then dilute to the final working concentration for experiments.

SolventConcentrationRemarksSource
Water1 mg/mL-[3]
Water≥ 50 mg/mL (54.28 mM)Saturation point not determined.[1]
DMSO10 mM-[2]
Storage Conditions

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDurationSource
Solid Powder-80°C2 years[1]
-20°C1 year[1]
4°C6 months[2]
In Solvent-80°C6 months[1][2]
-20°C1 to 6 months[1][2]

Note: When stored in solvent, it is advisable to use the solution within the recommended timeframe and avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Water

This protocol is suitable for experiments where an aqueous solution is required.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, weigh 1 mg of the compound.

  • Reconstitution: Add the appropriate volume of sterile water to the vial containing the powder to achieve a final concentration of 1 mg/mL. For 1 mg of powder, add 1 mL of water.

  • Dissolution: Gently vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the storage guidelines.[1][2][3]

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol is useful for creating a high-concentration stock solution that can be further diluted in aqueous buffers or cell culture media.

Materials:

  • This compound powder (MW: 921.12 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 9.2112 mg of this compound per 1 mL of DMSO.

  • Weighing: Accurately weigh approximately 9.2 mg of this compound powder.

  • Reconstitution: Add the calculated volume of DMSO to the vial. For example, if you weighed 9.21 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until all the solid is dissolved. The solution should be clear.

  • Storage: Aliquot the DMSO stock solution and store at -20°C or -80°C.[2] When preparing working solutions, ensure the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.

Mandatory Visualizations

Signaling Pathway of this compound via the NK2 Receptor

This compound, as a selective NK2 receptor agonist, activates downstream signaling cascades upon binding to its G-protein coupled receptor.[4] This activation typically involves the Gq/11 family of G-proteins, leading to the stimulation of Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), culminating in various cellular responses such as smooth muscle contraction.[5][6][7]

GR64349_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor (GPCR) GR64349->NK2R Binds Gq_alpha Gαq NK2R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: this compound signaling cascade via the NK2 receptor.

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram outlines a general workflow for utilizing this compound in cell-based experiments, such as calcium flux or inositol phosphate accumulation assays.[7][8]

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock cell_culture Culture Cells Expressing NK2 Receptors start->cell_culture prep_working Prepare Working Solutions by Diluting Stock in Assay Buffer prep_stock->prep_working plating Plate Cells in Assay-Specific Plate cell_culture->plating treatment Treat Cells with This compound Working Solutions plating->treatment prep_working->treatment incubation Incubate for Specified Time treatment->incubation measurement Measure Cellular Response (e.g., Fluorescence, Luminescence) incubation->measurement analysis Data Analysis (e.g., EC₅₀ Calculation) measurement->analysis end End analysis->end

Caption: General workflow for in vitro experiments with this compound.

References

Application Notes and Protocols for GR 64349 in In Vitro Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and selective agonist for the neurokinin-2 (NK2) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Activation of the NK2 receptor by agonists like this compound leads to the mobilization of intracellular calcium, a crucial second messenger involved in a multitude of cellular responses. This application note provides a detailed protocol for utilizing this compound in in vitro calcium mobilization assays, a common method for studying GPCR activation and for screening compound libraries for potential modulators of the NK2 receptor.

The tachykinin neurokinin receptors are classified into NK1, NK2, and NK3 subtypes.[3] While this compound is a potent NK2 receptor agonist, it has been observed to be a very weak partial agonist at the NK1 receptor, with an EC50 value of approximately 5 μM in human recombinant cell lines.[4]

Principle of the Assay

The calcium mobilization assay is a widely used functional assay to study GPCRs that couple to the Gq alpha subunit.[5] The fundamental principle involves the following steps:

  • Receptor Activation: The NK2 receptor agonist, this compound, binds to and activates the NK2 receptor on the cell surface.

  • Gq Protein Activation: This activation leads to the dissociation of the Gq protein alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates PLC.

  • IP3 Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5]

  • Fluorescence Detection: The increase in intracellular Ca2+ concentration is detected by a calcium-sensitive fluorescent dye that has been pre-loaded into the cells. The change in fluorescence intensity is proportional to the amount of intracellular calcium mobilized.[5][6][7]

Signaling Pathway Diagram

GR64349_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Cyto Ca2+ ER->Ca_Cyto Releases Ca_ER Ca2+ Cellular_Response Cellular Response Ca_Cyto->Cellular_Response Initiates

Caption: this compound signaling pathway for calcium mobilization.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell Line: A cell line endogenously expressing the NK2 receptor or a recombinant cell line overexpressing the human NK2 receptor (e.g., CHO-K1, HEK293).[6][8]

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and make serial dilutions to create a dose-response curve.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, F-12).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[8] Probenecid is an inhibitor of organic anion transporters and is used to prevent the leakage of the fluorescent dye from the cells.

  • Calcium-Sensitive Fluorescent Dye: Fluo-4 AM, Fluo-8 AM, or Calcium-6 AM. These are acetoxymethyl (AM) ester derivatives that are cell-permeable.

  • Pluronic F-127: A non-ionic surfactant used to aid in the dispersion of the AM ester dyes in aqueous media.

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence Plate Reader: Equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).[5][7]

Experimental Workflow Diagram

Calcium_Mobilization_Workflow A 1. Cell Seeding Plate cells in microplates and culture overnight. B 2. Dye Loading Incubate cells with a calcium-sensitive dye. A->B D 4. Baseline Reading Measure baseline fluorescence in the plate reader. B->D C 3. Compound Preparation Prepare serial dilutions of this compound. E 5. Compound Addition Automated addition of This compound to the wells. C->E D->E F 6. Kinetic Reading Measure fluorescence changes over time. E->F G 7. Data Analysis Calculate dose-response curves and EC50 values. F->G

Caption: Experimental workflow for a calcium mobilization assay.

Step-by-Step Procedure
  • Cell Seeding:

    • The day before the assay, seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution. For example, for Fluo-4 AM, create a solution containing 1 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer.

    • Remove the cell culture medium from the wells.

    • Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[8]

  • Compound Preparation:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations for generating a dose-response curve. It is recommended to prepare these at a higher concentration (e.g., 3x or 4x the final desired concentration) to account for dilution upon addition to the wells.[6][7]

  • Assay Measurement:

    • After the dye loading incubation, wash the cells with assay buffer to remove excess dye. Some "no-wash" kits are also commercially available.[5]

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument parameters for excitation and emission wavelengths appropriate for the chosen dye (e.g., for Fluo-4, excitation at ~494 nm and emission at ~516 nm).

    • The instrument will first measure the baseline fluorescence for a set period.

    • The automated liquid handling system will then add the prepared this compound dilutions to the wells.

    • The instrument will continue to measure the fluorescence intensity kinetically for a defined period to capture the calcium mobilization peak.

Data Presentation

The quantitative data from the calcium mobilization assay should be summarized in a clear and structured table. The primary output is the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

CompoundTarget ReceptorCell LineEC50 (nM)Max Response (% of control)
This compoundNK2CHO-hNK2Example: 15.2Example: 100
Control AgonistNK2CHO-hNK2Example valueExample: 100
This compoundNK1HEK-hNK1~5000[4]Partial Agonist

Note: The EC50 value for this compound at the NK2 receptor is an illustrative example and should be determined experimentally.

Data Analysis and Interpretation

The raw fluorescence data is typically normalized to the baseline fluorescence and expressed as a percentage of the maximum response to a control agonist or a saturating concentration of this compound. The dose-response curve is then generated by plotting the normalized response against the logarithm of the agonist concentration. A sigmoidal curve fitting model is used to determine the EC50 value.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of dyeOptimize the washing steps.
Cell deathCheck cell viability and seeding density.
Low signal-to-noise ratio Low receptor expressionUse a cell line with higher receptor expression or optimize transfection conditions.
Insufficient dye loadingIncrease dye concentration or incubation time.
No response to agonist Inactive compoundCheck the integrity and concentration of the this compound stock.
Cell line does not express the receptorVerify receptor expression via RT-PCR or other methods.
Incorrect assay buffer componentsEnsure all components of the assay buffer are correct and at the proper pH.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in in vitro calcium mobilization assays. By following the detailed protocol and understanding the underlying principles, researchers can effectively characterize the activity of this NK2 receptor agonist and screen for novel modulators of the tachykinin system. Careful optimization of the assay parameters for the specific cell system is crucial for obtaining reliable and reproducible results.

References

Application Note: Measuring cAMP Accumulation upon GR 64349 Stimulation of the 5-HT1D Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Measuring cAMP Accumulation with GR 64349 Stimulation.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serotonin (5-HT) receptors are a large family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. The 5-HT1D receptor subtype, a member of the 5-HT1 receptor family, is primarily coupled to the Gi/o family of G proteins.[1][2][3] Activation of Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP) from ATP.[2][4][5] This results in a decrease in intracellular cAMP levels, a key second messenger involved in numerous cellular signaling pathways.[6][7][8]

This compound is a potent and selective tachykinin NK2 receptor agonist.[9][10] However, for the purposes of this application note, we will consider its hypothetical application as an agonist for the 5-HT1D receptor to illustrate the methodology for measuring changes in cAMP accumulation. When a Gi-coupled receptor like 5-HT1D is stimulated by an agonist, the resulting inhibition of adenylyl cyclase can be quantified by measuring the decrease in forskolin-stimulated cAMP accumulation.[1][2][11] Forskolin is a direct activator of most adenylyl cyclase isoforms and is used to elevate basal cAMP levels, making the inhibitory effect of the Gi-coupled agonist more readily detectable.[1][2][5]

This application note provides a detailed protocol for measuring the inhibition of cAMP accumulation in a cell-based assay upon stimulation with a putative 5-HT1D receptor agonist like this compound. The described methodology is applicable to various cAMP detection platforms, including Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway

The activation of the 5-HT1D receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. The activated α subunit of the Gi protein directly inhibits the activity of adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP. The βγ subunits of the G protein can also signal to other effectors.

5-HT1D_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT1D Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Agonist This compound (Agonist) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Forskolin Forskolin Forskolin->AC Directly Activates

Caption: 5-HT1D Receptor Signaling Pathway.

Experimental Workflow

The general workflow for measuring agonist-induced changes in cAMP levels involves cell preparation, agonist and forskolin stimulation, cell lysis, and subsequent detection of intracellular cAMP.

cAMP_Assay_Workflow Start Start Cell_Culture 1. Seed Cells Expressing 5-HT1D Receptor Start->Cell_Culture Stimulation 2. Pre-incubate with this compound (or other agonist) Cell_Culture->Stimulation Forskolin_Addition 3. Add Forskolin to Stimulate cAMP Production Stimulation->Forskolin_Addition Incubation 4. Incubate to Allow cAMP Accumulation Forskolin_Addition->Incubation Lysis 5. Lyse Cells to Release Intracellular cAMP Incubation->Lysis Detection 6. Perform cAMP Detection Assay (e.g., HTRF, ELISA) Lysis->Detection Analysis 7. Data Analysis: Calculate EC50/IC50 Detection->Analysis End End Analysis->End

Caption: General Experimental Workflow.

Protocols

Materials and Reagents
  • Cells stably or transiently expressing the human 5-HT1D receptor (e.g., CHO-K1, HEK293).

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (FBS, antibiotics).

  • Phosphate-Buffered Saline (PBS).

  • Cell dissociation reagent (e.g., Trypsin-EDTA).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound (or other test agonist).

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor (optional but recommended).[12][13]

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).

  • Multi-well assay plates (e.g., 96-well or 384-well, white opaque for luminescence/fluorescence assays).

  • Plate reader compatible with the chosen detection technology.

Cell Preparation
  • Cell Seeding:

    • Culture cells expressing the 5-HT1D receptor to ~80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into the appropriate multi-well assay plates at a predetermined optimal density.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

cAMP Accumulation Assay Protocol

This protocol is a general guideline and should be optimized for the specific cell line and detection platform being used.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution of the agonist in assay buffer.

    • Prepare a stock solution of forskolin in DMSO. Dilute to the desired working concentration (typically the EC80, predetermined in separate experiments) in assay buffer.

    • If using, prepare a working solution of IBMX in the assay buffer.

  • Agonist Stimulation:

    • Remove the culture medium from the cell plates and wash once with PBS.

    • Add the desired volume of assay buffer (with or without IBMX) to each well.

    • Add the serially diluted this compound to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of solvent as the agonist).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Forskolin Stimulation and Incubation:

    • Add the forskolin working solution to all wells except for the negative control (basal cAMP level).

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Cell Lysis and cAMP Detection:

    • Following incubation, lyse the cells according to the instructions provided with the cAMP detection kit. This step typically involves adding a lysis buffer provided in the kit.

    • Proceed with the cAMP detection protocol as per the manufacturer's instructions. This will vary depending on whether an HTRF, ELISA, or other detection method is used.[13][14]

  • Data Analysis:

    • Measure the signal (e.g., fluorescence ratio, absorbance) using a compatible plate reader.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw data from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist (this compound) concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (if measuring a direct effect on basal cAMP).

Data Presentation

The quantitative data from a typical experiment can be summarized in the following tables.

Table 1: Raw Data and Calculated cAMP Concentrations

[this compound] (M)Raw Signal (e.g., HTRF Ratio)[cAMP] (nM)
1.00E-050.251.2
1.00E-060.352.5
1.00E-070.505.0
1.00E-080.7510.0
1.00E-090.9015.0
1.00E-100.9518.0
1.00E-111.0020.0
Vehicle1.0020.0
Basal0.100.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Summary of Pharmacological Parameters

ParameterValue
IC50 of this compound7.5 x 10-8 M
Max Inhibition94%
Basal [cAMP]0.5 nM
Forskolin-stimulated [cAMP]20.0 nM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive guide for measuring the effect of a putative 5-HT1D receptor agonist, such as this compound, on cAMP accumulation. The provided protocols and workflows are adaptable to various research settings and cAMP detection technologies. By carefully optimizing the assay conditions, researchers can accurately quantify the potency and efficacy of compounds targeting Gi-coupled receptors, thereby advancing our understanding of their signaling mechanisms and facilitating the discovery of novel therapeutics.

References

Application Notes and Protocols for GR 64349 Inositol Phosphate (IP-1) Accumulation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and selective agonist for the neurokinin-2 (NK2) receptor, a member of the G protein-coupled receptor (GPCR) family. The NK2 receptor is primarily coupled to the Gq signaling pathway. Activation of the Gq pathway by an agonist like this compound stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 is a transient molecule that is rapidly metabolized into a series of inositol phosphates, including the more stable inositol monophosphate (IP-1).[2][3]

The accumulation of IP-1 serves as a reliable measure of Gq-coupled receptor activation.[2][4] This application note provides a detailed protocol for a homogeneous time-resolved fluorescence (HTRF®) based IP-1 accumulation assay to characterize the activity of this compound on the NK2 receptor. The HTRF® IP-One assay is a competitive immunoassay that quantifies IP-1 accumulation in cells.[3][5] This method is a robust and high-throughput alternative to traditional radioactive assays for measuring inositol phosphate accumulation.[5]

Signaling Pathway

Activation of the NK2 receptor by this compound initiates a signaling cascade that leads to the accumulation of IP-1. The key steps in this pathway are illustrated in the diagram below.

GR64349_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor (Gq-coupled) GR64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to PIP2 PIP2 IP2 IP2 IP3->IP2 Metabolized to IP1 IP-1 (Accumulates) IP2->IP1 Metabolized to IMPase Inositol Monophosphatase LiCl Lithium Chloride (LiCl) LiCl->IMPase Inhibits Inositol Inositol IMPase->Inositol Degrades IP-1 to

Caption: this compound signaling pathway leading to IP-1 accumulation.

Experimental Protocol: this compound IP-1 Accumulation Assay

This protocol is designed for a 384-well plate format using a commercially available HTRF® IP-One assay kit.

Materials:

  • Cells expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • HTRF® IP-One Assay Kit (containing IP1-d2, Anti-IP1 Cryptate, and IP-1 calibrator)

  • Stimulation buffer (provided in the kit or a suitable buffer containing LiCl)

  • White, solid-bottom 384-well plates

  • HTRF®-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Culture NK2 receptor-expressing cells to 80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in stimulation buffer at the desired density. The optimal cell density should be determined empirically.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of this compound in stimulation buffer to create a concentration-response curve.

  • Assay Protocol:

    • Add the appropriate volume of cells to each well of the 384-well plate.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C for the recommended time (typically 60 minutes).

    • Add the HTRF® detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF®-compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

Data Analysis:

  • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000 for each well.

  • The amount of IP-1 produced is inversely proportional to the HTRF® signal.

  • Generate a standard curve using the IP-1 calibrator provided in the kit.

  • Convert the HTRF® ratio of the unknown samples to IP-1 concentrations using the standard curve.

  • Plot the IP-1 concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow

The following diagram illustrates the workflow for the this compound IP-1 accumulation assay.

IP1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture NK2R- expressing cells Harvest_Cells Harvest and resuspend cells in stimulation buffer Cell_Culture->Harvest_Cells Dispense_Cells Dispense cells into 384-well plate Harvest_Cells->Dispense_Cells Prepare_GR64349 Prepare serial dilutions of this compound Add_Compound Add this compound or vehicle Prepare_GR64349->Add_Compound Dispense_Cells->Add_Compound Incubate_37C Incubate at 37°C Add_Compound->Incubate_37C Add_Reagents Add HTRF® detection reagents Incubate_37C->Add_Reagents Incubate_RT Incubate at RT Add_Reagents->Incubate_RT Read_Plate Read plate on HTRF® reader Incubate_RT->Read_Plate Calculate_Ratio Calculate HTRF® ratio Read_Plate->Calculate_Ratio Determine_IP1 Determine IP-1 concentrations Calculate_Ratio->Determine_IP1 Standard_Curve Generate IP-1 standard curve Standard_Curve->Determine_IP1 Dose_Response Plot dose-response curve and calculate EC50 Determine_IP1->Dose_Response

References

Application Notes and Protocols for GR 64349 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the tachykinin NK2 receptor using GR 64349 as a reference compound.

Introduction

This compound is a potent and highly selective agonist for the tachykinin neurokinin 2 (NK2) receptor. Radioligand binding assays are a fundamental tool in pharmacology used to characterize the interaction of ligands with their receptors.[1][2][3] This protocol outlines a filtration-based competitive binding assay using a radiolabeled ligand to quantify the affinity of unlabeled test compounds for the NK2 receptor. Such assays are crucial for screening and characterizing novel drug candidates targeting this receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the human NK2 receptor as determined by radioligand binding studies.

CompoundRadioligandReceptorpKiKi (nM)
This compound[¹²⁵I]-NKAHuman NK27.77 ± 0.10~1.7

pKi is the negative logarithm of the inhibitory constant (Ki). Data sourced from a study using membranes from cells expressing human recombinant NK2 receptors.[4][5][6]

Experimental Workflow

The following diagram illustrates the key steps of the filtration-based competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) start->prepare_reagents assay_setup Assay Plate Setup (Total, Non-specific, and Test Compound Wells) prepare_reagents->assay_setup incubation Incubation (e.g., 23°C for 3 hours) assay_setup->incubation filtration Filtration and Washing (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting data_analysis Data Analysis (Calculate IC50 and Ki values) counting->data_analysis end End data_analysis->end

Caption: Workflow of a filtration-based competitive radioligand binding assay.

Experimental Protocol

This protocol is based on a competitive binding assay format to determine the Ki of a test compound for the NK2 receptor.

Materials and Reagents:

  • Membranes: Cell membranes prepared from a cell line expressing human recombinant NK2 receptors.

  • Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) with high specific activity.

  • Reference Compound: this compound.

  • Non-specific Binding Control: Unlabeled Neurokinin A (NKA).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compounds: Unlabeled compounds to be tested for their affinity to the NK2 receptor.

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A 96-well cell harvester.

  • Scintillation Counter: For detecting radioactivity.

  • Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen aliquots of cell membranes expressing the NK2 receptor on ice.

    • Resuspend the membranes in the final assay binding buffer.

    • Determine the protein concentration using a suitable method (e.g., BCA assay). A typical concentration for the assay is 6 µg of protein per well.[4]

  • Assay Plate Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding Wells: Add 150 µL of the membrane preparation, 50 µL of assay buffer, and 50 µL of the [¹²⁵I]-NKA solution (e.g., 0.1 nM final concentration).[4][7]

    • Non-specific Binding Wells: Add 150 µL of the membrane preparation, 50 µL of a high concentration of unlabeled NKA (e.g., 1 µM final concentration), and 50 µL of the [¹²⁵I]-NKA solution.[4]

    • Test Compound Wells: Add 150 µL of the membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of the [¹²⁵I]-NKA solution.

  • Incubation:

    • Incubate the plate at 23°C for 3 hours with gentle agitation to reach binding equilibrium.[4]

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any unbound radioactivity.[7]

  • Radioactivity Counting:

    • Dry the filters completely (e.g., for 30 minutes at 50°C).[7]

    • Place the dried filters into scintillation vials or a filter plate compatible with a scintillation counter.

    • Add scintillation fluid to each vial or well.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells (total binding and test compound wells).

  • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

This compound acts as an agonist at the tachykinin NK2 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

NK2_Signaling_Pathway gr64349 This compound (Agonist) nk2r NK2 Receptor (GPCR) gr64349->nk2r Binds to g_protein G-protein (Gq/11) nk2r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Stimulates pkc_activation PKC Activation dag->pkc_activation Activates cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response

Caption: Simplified signaling pathway of the NK2 receptor upon agonist binding.

References

Application Notes and Protocols for Studying Visceral Hypersensitivity Models with GR 64349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by a lowered pain threshold to visceral stimuli. The tachykinin neurokinin 2 (NK2) receptor system is implicated in the modulation of visceral nociception. GR 64349 is a potent and highly selective agonist for the tachykinin NK2 receptor.[1] While much research has focused on NK2 receptor antagonists for alleviating visceral pain, the agonist this compound serves as a valuable pharmacological tool to probe the mechanisms of visceral sensation and to potentially induce a state of visceral hypersensitivity in preclinical models. These application notes provide detailed protocols for utilizing this compound in the study of visceral sensitivity, focusing on the widely used colorectal distension (CRD) model in rodents.

Data Presentation

Table 1: In Vivo Prokinetic Effects of this compound in Rats

This table summarizes the dose-dependent effects of this compound on bladder and colorectal pressure in anesthetized, acutely spinalized female rats. This data is crucial for dose selection in studies aiming to investigate the visceral sensory effects of NK2 receptor activation.

Administration RouteDose RangeOrganObserved EffectDuration of ActionReference
Intravenous (IV)0.1 - 30 µg/kgBladderRapid-onset, dose-related increases in pressureShort[1]
Subcutaneous (SC)1 - 300 µg/kgBladderRapid-onset, dose-related increases in pressureShort[1]
Subcutaneous (SC)100 - 300 µg/kgColorectalIncreased colorectal pressure20 - 25 minutes[1]

Experimental Protocols

Protocol 1: Induction of Visceral Hypersensitivity using this compound (Proposed Method)

This protocol describes a proposed method for inducing a transient state of visceral hypersensitivity using this compound, which can then be assessed using the colorectal distension (CRD) model.

Objective: To pharmacologically induce visceral hypersensitivity through the activation of NK2 receptors with this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Rodents (rats or mice)

  • Colorectal distension apparatus (barostat or similar pressure-controlled device)

  • Electromyography (EMG) recording equipment or a system for scoring abdominal withdrawal reflex (AWR)

  • Anesthesia (e.g., isoflurane, urethane)[2][3][4]

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the experimental environment to minimize stress-induced variability.

    • For EMG recording, surgically implant electrodes into the external oblique abdominal muscle and allow for a recovery period of at least one week.[5]

  • Baseline Visceral Sensitivity Assessment:

    • Prior to this compound administration, establish a baseline visceral pain threshold for each animal using the colorectal distension (CRD) protocol outlined in Protocol 2.

  • Administration of this compound:

    • Prepare a stock solution of this compound in the appropriate vehicle.

    • Administer this compound via the desired route (e.g., subcutaneous or intravenous injection). A suggested starting dose range, based on its prokinetic effects, is 10-100 µg/kg (SC) for rats. Dose-response studies are recommended to determine the optimal dose for inducing hypersensitivity without causing prolonged motor effects that could interfere with behavioral assessment.

  • Post-Administration Visceral Sensitivity Assessment:

    • At a predetermined time point following this compound administration (e.g., 15-30 minutes, based on the expected peak effect), repeat the CRD procedure to assess for a change in visceral pain threshold. A decrease in the pressure required to elicit a visceromotor response (VMR) or an increase in the magnitude of the response at a given pressure would indicate visceral hypersensitivity.

  • Data Analysis:

    • Compare the pre- and post-administration VMR or AWR scores. Statistical analysis (e.g., paired t-test or ANOVA) should be used to determine the significance of any observed changes.

Protocol 2: Assessment of Visceral Sensitivity using Colorectal Distension (CRD)

This protocol details the standard procedure for assessing visceral sensitivity in rodents.

Objective: To quantify the visceromotor response to a controlled mechanical stimulus in the colon.

Materials:

  • Colorectal distension balloon catheter

  • Pressure-controlled distension device

  • Lubricant

  • EMG recording system or a camera for behavioral scoring

  • Anesthetized or conscious, restrained animals

Procedure:

  • Balloon Insertion:

    • Under light anesthesia (e.g., isoflurane), gently insert a lubricated balloon catheter into the distal colon. The balloon is typically inserted such that its tip is approximately 2 cm proximal to the anus.[6]

    • Secure the catheter to the tail with tape to prevent expulsion.

    • Allow the animal to recover from anesthesia and acclimate for at least 30 minutes.[5]

  • Colorectal Distension:

    • Perform phasic distensions of the colon by rapidly inflating the balloon to a specific pressure for a set duration (e.g., 20 seconds).[7]

    • A graded distension protocol is typically used, with pressures ranging from non-noxious (e.g., 10 mmHg) to noxious (e.g., 80 mmHg).[8]

    • Allow a rest period of several minutes between distensions to prevent sensitization from the stimulus itself.

  • Measurement of Visceromotor Response (VMR):

    • Electromyography (EMG): Record the electrical activity of the abdominal muscles during the baseline and distension periods. The VMR is quantified as the area under the curve (AUC) of the EMG signal during distension, corrected for baseline activity.[2][3][9]

    • Abdominal Withdrawal Reflex (AWR): Visually observe and score the animal's behavioral response to distension using a standardized scale.[10]

      • Score 0: No behavioral response.

      • Score 1: Brief head movement at the onset of the stimulus, followed by immobility.

      • Score 2: Contraction of abdominal muscles.

      • Score 3: Lifting of the abdomen off the platform.

      • Score 4: Body arching and lifting of the pelvic structures.

  • Data Analysis:

    • For EMG data, plot the mean VMR (AUC) against the distension pressure to generate a stimulus-response curve.

    • For AWR data, plot the mean AWR score against the distension pressure.

    • The visceral pain threshold can be defined as the pressure that elicits a specific AWR score (e.g., 3) or a significant increase in EMG activity above baseline.[10]

Visualization of Signaling Pathways and Workflows

Tachykinin NK2 Receptor Signaling Pathway

The activation of the tachykinin NK2 receptor by agonists like this compound on sensory neurons is believed to contribute to visceral nociception. This G-protein coupled receptor primarily signals through the Gq pathway.[11][12][13]

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR64349 This compound (NK2 Agonist) NK2R NK2 Receptor GR64349->NK2R Binds Gq Gq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Sensitization Neuronal Sensitization (e.g., TRPV1 phosphorylation) PKC->Sensitization Leads to Nociception Increased Nociceptive Signaling Sensitization->Nociception Experimental_Workflow cluster_preparation Phase 1: Preparation & Baseline cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Assessment & Analysis Animal_Prep Animal Acclimatization (& EMG Electrode Implantation if applicable) Baseline_CRD Baseline Visceral Sensitivity Assessment (Colorectal Distension) Animal_Prep->Baseline_CRD Grouping Randomize into Groups Baseline_CRD->Grouping Vehicle_Admin Administer Vehicle Grouping->Vehicle_Admin GR64349_Admin Administer this compound Grouping->GR64349_Admin Post_CRD_Vehicle Post-Treatment CRD (Vehicle Group) Vehicle_Admin->Post_CRD_Vehicle Post_CRD_GR64349 Post-Treatment CRD (this compound Group) GR64349_Admin->Post_CRD_GR64349 Data_Analysis Data Analysis (Compare VMR/AWR) Post_CRD_Vehicle->Data_Analysis Post_CRD_GR64349->Data_Analysis Conclusion Conclusion on Hypersensitivity Data_Analysis->Conclusion

References

Application of GR 64349 in Respiratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. The NK2 receptor is predominantly expressed on airway smooth muscle and is implicated in the pathophysiology of respiratory diseases characterized by bronchoconstriction, such as asthma. Activation of the NK2 receptor by its endogenous ligand, neurokinin A (NKA), or by selective agonists like this compound, leads to a cascade of intracellular events culminating in smooth muscle contraction and narrowing of the airways.[1][2][3] This makes this compound a valuable pharmacological tool for studying the mechanisms of airway hyperresponsiveness and for the preclinical evaluation of novel bronchodilator therapies.

These application notes provide an overview of the use of this compound in respiratory research, including its mechanism of action, experimental protocols for in vitro and in vivo studies, and relevant quantitative data from studies with the endogenous NK2 receptor agonist, neurokinin A (NKA), which serves as a proxy for the expected effects of this compound.

Mechanism of Action: NK2 Receptor Signaling in Airway Smooth Muscle

This compound selectively binds to and activates the NK2 receptor, a G-protein coupled receptor (GPCR) located on the membrane of airway smooth muscle cells. The activation of the NK2 receptor initiates a signaling cascade that leads to bronchoconstriction.[3]

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor (GPCR) GR64349->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ SR->Ca2_cyto Release Ca2_SR Ca²⁺ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction PKC->Contraction

Caption: NK2 Receptor Signaling Pathway in Airway Smooth Muscle.

Data Presentation: Effects of NK2 Receptor Activation on Airway Function

The following tables summarize quantitative data from studies investigating the effects of the endogenous NK2 receptor agonist, Neurokinin A (NKA), on airway function. These data provide an expected range of responses for studies utilizing this compound.

Table 1: In Vivo Bronchoconstrictor Effect of Inhaled Neurokinin A in Asthmatic Subjects

ParameterValueReference
Mean fall in specific airway conductance (sGaw)48% (SEM 12%)[4]
Provocative Concentration (PC20) of NKA causing a 20% fall in FEV1-6.8 log10 mol·mL⁻¹ (placebo group)[1]

Table 2: In Vitro Contractile Potency of Neurokinin A and a Selective NK2 Agonist on Human Bronchi

AgonistpD2 (-log EC50 M)Reference
Neurokinin A (NKA)6.99[2]
[Nle¹⁰]NKA(4-10) (NK2-selective agonist)6.12[2]

Experimental Protocols

In Vitro Assessment of Airway Smooth Muscle Contraction

This protocol describes the methodology for studying the contractile response of isolated airway smooth muscle to this compound using an organ bath system.

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Bronchial Rings (e.g., from guinea pig or human tissue) A2 Mount Rings in Organ Bath (Krebs-Henseleit solution, 37°C, gassed with 95% O₂/5% CO₂) A1->A2 A3 Apply Optimal Resting Tension (e.g., 1-2 g) A2->A3 B1 Equilibration Period (e.g., 60-90 minutes) A3->B1 B2 Induce Reference Contraction (e.g., with KCl or carbachol) B1->B2 B3 Washout and Return to Baseline B2->B3 B4 Cumulative Addition of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) B3->B4 C1 Record Isotonic or Isometric Contractions B4->C1 C2 Construct Concentration-Response Curve C1->C2 C3 Calculate EC₅₀ and Eₘₐₓ values C2->C3

Caption: Workflow for In Vitro Airway Smooth Muscle Contraction Assay.

Methodology:

  • Tissue Preparation:

    • Bronchial rings (2-4 mm in width) are prepared from animal (e.g., guinea pig, bovine) or human lung tissue obtained in accordance with ethical guidelines.[2][5][6]

    • The rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • An optimal resting tension (e.g., 1-2 grams) is applied to the tissues, and they are allowed to equilibrate for at least 60-90 minutes.

  • Experimental Procedure:

    • Following equilibration, a reference contraction is induced with a high concentration of potassium chloride (KCl) or a muscarinic agonist like carbachol to assess tissue viability.

    • After washing and a return to baseline tension, cumulative concentrations of this compound are added to the organ bath.

    • The contractile response is recorded until a maximal effect is achieved.

  • Data Analysis:

    • The magnitude of the contraction is measured and expressed as a percentage of the maximal response to the reference contractile agent.

    • A concentration-response curve is plotted, and the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) are calculated to determine the potency and efficacy of the compound.

In Vivo Measurement of Airway Hyperresponsiveness

This protocol outlines a method for assessing the effect of this compound on airway responsiveness in an animal model.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Anesthetize and Mechanically Ventilate Animal (e.g., guinea pig, mouse) A2 Monitor Physiological Parameters (e.g., heart rate, blood pressure) A1->A2 B1 Establish Baseline Airway Resistance (Rₗ) and Dynamic Compliance (Cₗ) A2->B1 B2 Administer this compound (e.g., via inhalation or intravenous injection) B1->B2 B3 Measure Changes in Rₗ and Cₗ over Time B2->B3 C1 Calculate Percentage Change from Baseline B3->C1 C2 Determine Dose-Response Relationship C1->C2 C3 Compare with Vehicle Control C2->C3

Caption: Workflow for In Vivo Measurement of Airway Hyperresponsiveness.

Methodology:

  • Animal Preparation:

    • Animals (e.g., guinea pigs, mice) are anesthetized, and the trachea is cannulated for mechanical ventilation.[7]

    • Physiological parameters such as heart rate and blood pressure are monitored throughout the experiment.

  • Measurement of Airway Mechanics:

    • Baseline lung resistance (Rₗ) and dynamic compliance (Cₗ) are measured using a pulmonary function testing system.

    • This compound is administered, typically via aerosolization for inhalation or through intravenous injection.

    • Changes in Rₗ and Cₗ are continuously recorded to assess the bronchoconstrictor response.

  • Data Analysis:

    • The changes in Rₗ and Cₗ are expressed as a percentage change from the baseline values.

    • A dose-response curve can be generated by administering increasing concentrations of this compound.

    • The results are compared to a vehicle control group to determine the specific effect of the compound.

Conclusion

This compound is a critical tool for investigating the role of the NK2 receptor in respiratory physiology and pathophysiology. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the mechanisms of bronchoconstriction and for the development of novel therapeutic agents for respiratory diseases. The high selectivity of this compound allows for the specific interrogation of the NK2 receptor pathway, contributing to a more detailed understanding of airway hyperresponsiveness.

References

Application Notes and Protocols for GR 64349 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Topic: GR 64349 Stability in Solution for Long-Term Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective tachykinin NK₂ receptor agonist, widely used in pharmacological research.[1][2][3] For its effective use in long-term experiments, understanding its stability in solution is critical to ensure accurate and reproducible results. These application notes provide a summary of storage recommendations, a protocol for assessing stability, and hypothetical stability data and degradation pathways based on the peptide nature of this compound.

This compound Profile:

  • Sequence: KDSFVGLM (Modifications: Leu-7 = R-γ-lactam-Leu, Met-8 = C-terminal amide)[1]

  • Molecular Weight: 921.12 g/mol [1]

  • Solubility: Soluble up to 1 mg/mL in water.[1]

  • Storage of Solid: Store at -20°C.[1]

While specific, long-term stability data for this compound in various solutions is not extensively published, general guidelines for peptide storage suggest that solutions should be aliquoted and stored at -20°C for up to one month to minimize degradation. For long-term experiments, it is imperative to validate the stability of this compound under the specific experimental conditions.

Data Presentation: Hypothetical Stability of this compound

The following table presents hypothetical stability data for a 1 mg/mL aqueous solution of this compound under different storage conditions. The percentage of intact this compound was determined by a simulated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Storage ConditionTime Point% Intact this compound (Mean ± SD, n=3)Appearance of Solution
-20°C 0 Weeks100%Clear, colorless
1 Week99.8 ± 0.1%Clear, colorless
4 Weeks99.5 ± 0.2%Clear, colorless
8 Weeks99.1 ± 0.3%Clear, colorless
12 Weeks98.6 ± 0.4%Clear, colorless
24 Weeks97.2 ± 0.5%Clear, colorless
4°C 0 Weeks100%Clear, colorless
1 Week98.2 ± 0.4%Clear, colorless
4 Weeks95.5 ± 0.6%Clear, colorless
8 Weeks91.3 ± 0.8%Clear, colorless
12 Weeks87.1 ± 1.1%Clear, colorless
24 Weeks79.4 ± 1.5%Clear, colorless
Room Temp (22°C) 0 Weeks100%Clear, colorless
1 Day96.5 ± 0.5%Clear, colorless
3 Days90.1 ± 0.9%Clear, colorless
7 Days82.3 ± 1.2%Clear, colorless

Disclaimer: This data is hypothetical and intended for illustrative purposes. Actual stability may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Aqueous Solution

1. Objective: To evaluate the stability of this compound in an aqueous solution over an extended period under different temperature conditions.

2. Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized water (or desired buffer)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

  • -20°C freezer, 4°C refrigerator, and a temperature-controlled environment for room temperature storage

  • HPLC system with a UV detector and a C18 column (or other suitable stability-indicating column)

  • HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

3. Method:

3.1. Preparation of Stock Solution (Time 0):

  • Allow the lyophilized this compound vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Prepare a 1 mg/mL stock solution by dissolving the appropriate amount of this compound in sterile, deionized water.

  • Vortex gently until fully dissolved.

  • Immediately take a sample for the "Time 0" analysis. Analyze by HPLC to determine the initial purity and concentration.

  • Aliquot the remaining stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

3.2. Storage:

  • Store the aliquots at the following temperatures:

    • -20°C (long-term storage)

    • 4°C (refrigerated conditions)

    • Room temperature (e.g., 22°C)

  • Protect samples from light, especially for room temperature storage.

3.3. Sampling and Analysis:

  • At each designated time point (e.g., 1, 4, 8, 12, 24 weeks for -20°C and 4°C; 1, 3, 7 days for room temperature), retrieve one aliquot from each storage condition.

  • Allow the frozen samples to thaw completely at room temperature.

  • Analyze each sample in triplicate using a validated stability-indicating HPLC method.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: A time-dependent linear gradient appropriate to resolve this compound from potential degradants.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 214 nm

  • Record the peak area of the intact this compound and any new peaks corresponding to degradation products.

3.4. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the "Time 0" sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Tabulate the results and assess the rate of degradation for each condition.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep1 Equilibrate Lyophilized This compound to RT prep2 Prepare 1 mg/mL Stock Solution prep1->prep2 prep3 Aliquot into Sterile Tubes prep2->prep3 storage_neg20 Store at -20°C prep3->storage_neg20 storage_4 Store at 4°C prep3->storage_4 storage_rt Store at Room Temp prep3->storage_rt analysis_t0 Time 0 HPLC Analysis (Baseline) prep3->analysis_t0 Initial Sample sample Sample at Predetermined Time Points storage_neg20->sample storage_4->sample storage_rt->sample analysis_hplc Stability-Indicating HPLC Analysis sample->analysis_hplc analysis_data Calculate % Remaining vs. Time 0 analysis_hplc->analysis_data analysis_report Tabulate Results and Assess Stability analysis_data->analysis_report

Caption: Experimental workflow for this compound stability testing.

Hypothetical Degradation Pathway: Oxidation of Methionine

The C-terminal methionine (Met) residue in this compound is susceptible to oxidation. The thioether side chain can be oxidized to form methionine sulfoxide, and further to methionine sulfone, especially in the presence of oxygen or oxidizing agents. This modification can alter the peptide's conformation and biological activity.

G GR64349 Intact this compound (...-Met-NH₂) Sulfoxide This compound Methionine Sulfoxide (...-Met(O)-NH₂) GR64349->Sulfoxide + [O] Sulfone This compound Methionine Sulfone (...-Met(O₂)-NH₂) Sulfoxide->Sulfone + [O]

Caption: Hypothetical oxidation pathway of the C-terminal methionine in this compound.

References

Troubleshooting & Optimization

GR 64349 Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of GR 64349, a potent and selective tachykinin NK2 receptor agonist, particularly when used at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and highly selective agonist for the tachykinin NK2 receptor.[1] It exhibits significantly higher affinity and potency for the NK2 receptor compared to other tachykinin receptors, such as NK1 and NK3.

Q2: Does this compound have any known off-target effects?

Yes, while this compound is highly selective, at higher concentrations, it can exhibit activity at the tachykinin NK1 receptor.[2][3][4] It acts as a full agonist at the NK1 receptor, but with substantially lower potency compared to its action on the NK2 receptor.[2][3]

Q3: At what concentrations are off-target effects on the NK1 receptor observed?

Off-target effects on the NK1 receptor become more apparent at micromolar concentrations. For instance, the pEC50 for this compound at the NK1 receptor in functional assays ranges from approximately 5.95 to 7.71, which corresponds to EC50 values in the range of 19.5 nM to 1.12 µM, depending on the signaling pathway measured.[2][3]

Q4: What are the potential physiological consequences of these off-target effects?

Activation of the NK1 receptor can lead to various physiological responses, including vasodilation (which can cause hypotension), plasma extravasation, and smooth muscle contraction in certain tissues. In some in vivo studies with high doses of this compound, a transient depressor response (a drop in blood pressure) has been observed, which could be attributed to off-target NK1 receptor activation.[1][5] Other reported in vivo effects at high doses include transient flushing of the ears and paws in rats.[5]

Q5: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits a response from the NK2 receptor. Performing dose-response experiments is essential to determine the optimal concentration for your specific experimental model. If NK1 receptor-mediated effects are a concern, consider using a selective NK1 receptor antagonist in your control experiments to block any potential off-target activity.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected physiological responses (e.g., hypotension, excessive inflammation) not typically associated with NK2 receptor activation. Off-target activation of NK1 receptors due to high concentrations of this compound.1. Verify Concentration: Double-check the calculations for your working solution of this compound.2. Perform a Dose-Response Curve: Determine the EC50 for your desired NK2-mediated effect and use a concentration at or slightly above this value.3. Use an NK1 Antagonist: Include a control group treated with a selective NK1 receptor antagonist (e.g., SR140333) prior to this compound administration to see if the unexpected effect is blocked.4. Literature Review: Consult publications using similar experimental systems to see the concentration range of this compound typically used.
Inconsistent or variable results between experiments. Potential for degradation of this compound or variability in experimental conditions leading to the need for higher, off-target-inducing concentrations.1. Aliquot and Store Properly: Aliquot this compound upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles.2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a stock solution.3. Standardize Experimental Protocol: Ensure all experimental parameters (e.g., incubation times, cell densities, animal age and weight) are consistent.
Observed effect is not completely blocked by a selective NK2 receptor antagonist. The effect may be partially mediated by off-target NK1 receptor activation.1. Co-administration of Antagonists: Use a combination of a selective NK2 antagonist and a selective NK1 antagonist to see if the effect is fully blocked.2. Re-evaluate Dose: The concentration of this compound may be too high, causing significant off-target activation. Reduce the concentration and re-assess the effect.

Data Presentation

Table 1: Selectivity Profile of this compound at Human Tachykinin Receptors

ReceptorAssay TypepKi / pEC50 (mean ± SEM)Fold Selectivity (NK2 vs. NK1)Reference
NK2 Radioligand Binding ([¹²⁵I]-NKA displacement)7.77 ± 0.10~1,300[2]
NK1 Radioligand Binding ([³H]-septide displacement)< 5[3][4]
NK2 Functional (IP-1 Accumulation)9.10 ± 0.161,400[2][3]
NK1 Functional (IP-1 Accumulation)5.95 ± 0.80[2][3]
NK2 Functional (Calcium Response)9.27 ± 0.26500[2][3]
NK1 Functional (Calcium Response)6.55 ± 0.16[2][3]
NK2 Functional (cAMP Synthesis)10.66 ± 0.27~900[2][3]
NK1 Functional (cAMP Synthesis)7.71 ± 0.41[2][3]

Experimental Protocols

1. Radioligand Binding Assay (Competitive Inhibition)

  • Objective: To determine the binding affinity (Ki) of this compound for NK1 and NK2 receptors.

  • Materials:

    • Cell membranes prepared from CHO cells stably expressing human NK1 or NK2 receptors.

    • Radioligand for NK1: [³H]-septide.

    • Radioligand for NK2: [¹²⁵I]-Neurokinin A (NKA).

    • Increasing concentrations of unlabeled this compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA).

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

    • Calculate the specific binding at each concentration of this compound by subtracting non-specific binding (determined in the presence of a high concentration of a non-radiolabeled ligand, e.g., 1 µM NKA for NK2 or 1 µM Substance P for NK1).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay (Inositol Monophosphate (IP-1) Accumulation)

  • Objective: To measure the potency (EC50) of this compound in activating the Gq-coupled signaling pathway of NK1 and NK2 receptors.

  • Materials:

    • CHO cells stably expressing human NK1 or NK2 receptors.

    • Assay buffer (e.g., HBSS containing 20 mM HEPES and 10 mM LiCl).

    • Increasing concentrations of this compound.

    • IP-1 detection kit (e.g., HTRF-based assay).

  • Procedure:

    • Seed the cells in a suitable microplate and allow them to adhere overnight.

    • Replace the culture medium with assay buffer and pre-incubate for a specified time (e.g., 30 minutes at 37°C). The LiCl is included to inhibit the degradation of IP-1.

    • Add varying concentrations of this compound to the cells and incubate for a further period (e.g., 60 minutes at 37°C).

    • Lyse the cells and perform the IP-1 detection assay according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

    • Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax.

Visualizations

G cluster_0 This compound at High Concentration cluster_1 On-Target Pathway cluster_2 Off-Target Pathway GR_64349 This compound NK2R NK2 Receptor GR_64349->NK2R High Potency (Agonist) NK1R NK1 Receptor GR_64349->NK1R Low Potency (Agonist) Gq_11_2 Gq/11 NK2R->Gq_11_2 PLC_2 PLC Gq_11_2->PLC_2 IP3_DAG_2 IP3 / DAG PLC_2->IP3_DAG_2 Ca_PKC_2 Ca²⁺ / PKC IP3_DAG_2->Ca_PKC_2 Response_2 Desired Physiological Response Ca_PKC_2->Response_2 Gq_11_1 Gq/11 NK1R->Gq_11_1 PLC_1 PLC Gq_11_1->PLC_1 IP3_DAG_1 IP3 / DAG PLC_1->IP3_DAG_1 Ca_PKC_1 Ca²⁺ / PKC IP3_DAG_1->Ca_PKC_1 Response_1 Potential Off-Target Effects (e.g., Hypotension) Ca_PKC_1->Response_1

Caption: Signaling pathways of this compound at on-target (NK2R) and off-target (NK1R) receptors.

G cluster_workflow Troubleshooting Workflow start Unexpected Experimental Result check_conc Is the this compound concentration optimal? start->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response No use_antagonist Is an off-target effect suspected? check_conc->use_antagonist Yes adjust_conc Adjust concentration to optimal range dose_response->adjust_conc add_nk1_antagonist Add selective NK1 antagonist to control group use_antagonist->add_nk1_antagonist Yes other_issue Issue likely not due to NK1 off-target effect. Investigate other variables. use_antagonist->other_issue No evaluate_results Evaluate if unexpected effect is blocked add_nk1_antagonist->evaluate_results off_target_confirmed Off-target effect confirmed. Use lower concentration or continue with antagonist control. evaluate_results->off_target_confirmed Yes evaluate_results->other_issue No adjust_conc->use_antagonist

Caption: A workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing GR 64349 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and optimize the concentration of GR 64349 for in vitro experiments. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1] Its primary mechanism of action is to bind to and activate the NK2 receptor, a G protein-coupled receptor (GPCR), initiating downstream intracellular signaling cascades.

Q2: What are the typical downstream signaling pathways activated by this compound?

Activation of the NK2 receptor by this compound primarily couples to Gαq and Gαs proteins. This leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The receptor can also stimulate adenylyl cyclase through Gαs, leading to an increase in cyclic AMP (cAMP) levels.

Q3: What is a good starting concentration range for this compound in a new in vitro system?

A good starting point for a dose-response experiment with this compound is to use a logarithmic dilution series ranging from 0.1 nM to 1 µM. Based on its high potency, with reported EC50 values in the low nanomolar range for NK2 receptor activation, this range should encompass the full concentration-response curve.

Q4: How selective is this compound for the NK2 receptor?

This compound displays high selectivity for the NK2 receptor over other tachykinin receptors. It is reported to have over 1000-fold selectivity for the NK2 receptor compared to the NK1 receptor and over 300-fold selectivity compared to the NK3 receptor.[1]

Q5: What is the solubility and recommended storage for this compound?

This compound is soluble in water up to 1 mg/mL. For long-term storage, it is recommended to store the compound at -20°C.

Quantitative Data Summary

The following table summarizes the reported potency and affinity values for this compound in various in vitro assays. These values can serve as a reference for expected experimental outcomes.

ParameterAssay SystemValueReference
EC50 Rat Colon Contraction3.7 nM[1]
pEC50 IP-1 Accumulation (human NK2 receptor)9.10 ± 0.16[2][3]
pEC50 Intracellular Calcium Response (human NK2 receptor)9.27 ± 0.26[2][3]
pEC50 cAMP Synthesis (human NK2 receptor)10.66 ± 0.27[2][3]
pKi Radioligand Binding ([125I]-NKA displacement, human NK2 receptor)7.77 ± 0.10[2][3]
EC50 Human Detrusor Muscle Contraction74 nM[4]
EC50 Human Prostatic Urethra Contraction150 nM[4]

Signaling Pathway and Experimental Workflow Diagrams

GR64349_Signaling_Pathway This compound Signaling Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gαq NK2R->Gq Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PKA_activation PKA Activation cAMP->PKA_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream PKA_activation->Downstream

Caption: this compound signaling through the NK2 receptor.

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_optimization Optimization Cell_Culture 1. Cell Culture (NK2R expressing cells) Prepare_GR64349 2. Prepare this compound Stock (e.g., 1 mM in water) Dose_Response 3. Perform Dose-Response (e.g., 0.1 nM - 1 µM) Prepare_GR64349->Dose_Response Assay 4. Conduct Functional Assay (e.g., Ca²⁺, cAMP, IP-1) Dose_Response->Assay Data_Acquisition 5. Acquire Data Assay->Data_Acquisition Curve_Fitting 6. Nonlinear Regression (log(agonist) vs. response) Data_Acquisition->Curve_Fitting Determine_EC50 7. Determine EC50 Curve_Fitting->Determine_EC50 Optimal_Concentration 8. Select Optimal Concentration (e.g., EC80 for screening) Determine_EC50->Optimal_Concentration

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Response to this compound 1. Low or no NK2 receptor expression in the cell line. 2. Inactive this compound due to improper storage or degradation. 3. Suboptimal assay conditions (e.g., cell density, incubation time). 4. Incorrect concentration of this compound.1. Verify NK2 receptor expression using RT-PCR, Western blot, or by testing a positive control cell line. 2. Use a fresh aliquot of this compound stored at -20°C. Prepare fresh dilutions for each experiment. 3. Optimize cell density and incubation time. A time-course experiment is recommended. 4. Double-check calculations for serial dilutions.
High Basal Signal (before adding this compound) 1. High constitutive activity of the NK2 receptor in the expression system. 2. Autofluorescence of cells or compounds in the assay medium. 3. Contamination of cell culture.1. Consider using a system with lower basal receptor expression or pretreat with an inverse agonist if available. 2. Run a control with vehicle-treated cells to determine the background signal. 3. Check for microbial contamination and ensure aseptic techniques.
Poor Dose-Response Curve (shallow or irregular curve) 1. This compound degradation at lower concentrations. 2. Off-target effects at high concentrations. 3. Issues with the detection reagent or instrument settings.1. Include a carrier protein like BSA (0.1%) in the dilution buffer to prevent adsorption to plasticware. 2. Test the effect of a selective NK2 receptor antagonist to confirm the response is mediated by the NK2 receptor. 3. Ensure detection reagents are properly prepared and that the instrument is calibrated and set to the correct parameters.
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions or reagent addition. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the microplate or fill them with PBS to maintain humidity.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium changes in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Cells expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microplate reader

Methodology:

  • Cell Seeding: Seed NK2 receptor-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in HBSS. The final concentration range should typically be from 0.1 nM to 1 µM.

  • Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in a FLIPR or fluorescence microplate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the 2X this compound dilutions to the wells.

    • Immediately begin recording the fluorescence signal for 2-5 minutes.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50.

Inositol Monophosphate (IP-1) Accumulation Assay

This protocol measures the accumulation of IP-1, a downstream product of the PLC pathway, using a competitive immunoassay.

Materials:

  • Cells expressing the NK2 receptor

  • This compound

  • IP-1 HTRF assay kit (or equivalent)

  • Cell culture medium

  • 384-well white microplate

Methodology:

  • Cell Seeding: Seed NK2 receptor-expressing cells into a 384-well white microplate and grow to the desired confluency.

  • Stimulation:

    • Prepare a serial dilution of this compound in the stimulation buffer provided with the assay kit.

    • Remove the culture medium and add the this compound dilutions to the cells.

    • Incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Lysis and Detection:

    • Lyse the cells by adding the IP-1 d2-labeled antibody and the cryptate-labeled antibody from the kit.

    • Incubate for the time specified in the kit protocol (usually 1 hour at room temperature).

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50.

Cyclic AMP (cAMP) Accumulation Assay

This protocol measures the increase in intracellular cAMP levels following this compound stimulation.

Materials:

  • Cells expressing the NK2 receptor

  • This compound

  • cAMP HTRF assay kit (or equivalent)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell culture medium

  • 384-well white microplate

Methodology:

  • Cell Seeding: Seed NK2 receptor-expressing cells into a 384-well white microplate.

  • Stimulation:

    • Prepare a serial dilution of this compound in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Remove the culture medium and add the this compound dilutions.

    • Incubate for the recommended time (typically 30 minutes) at 37°C.

  • Lysis and Detection:

    • Lyse the cells and add the cAMP d2-labeled antibody and the cryptate-labeled antibody from the kit.

    • Incubate as per the kit's instructions.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration. Determine the EC50 from the resulting dose-response curve.

References

Technical Support Center: GR 64349 and Tachyphylaxis/Desensitization in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GR 64349 in studies of tachyphylaxis and desensitization of the tachykinin NK2 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its primary mechanism of action is to bind to and activate the NK2 receptor, which is a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade, primarily through the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses, most notably smooth muscle contraction.

Q2: What is the difference between tachyphylaxis and desensitization?

Desensitization is a broad term referring to the diminished response of a receptor to a constant or repeated stimulus. Tachyphylaxis is a form of desensitization that occurs very rapidly, sometimes within minutes of agonist exposure. In the context of this compound, repeated application can lead to a rapid decrease in the tissue's contractile response, which is characteristic of tachyphylaxis.

Q3: What are the key signaling pathways involved in NK2 receptor desensitization?

The primary mechanism of rapid desensitization of the NK2 receptor involves its phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G-proteins, thereby uncoupling the receptor from its downstream signaling cascade and leading to a diminished cellular response. This process can also lead to the internalization of the receptor from the cell surface.

Q4: How does the desensitization profile of this compound compare to the endogenous ligand, Neurokinin A (NKA)?

Studies have shown that the desensitization profile can be ligand-dependent. While both this compound and NKA can induce desensitization of the NK2 receptor, the extent and kinetics may differ. Some studies suggest that NKA may induce a more profound and rapid desensitization compared to this compound under certain experimental conditions. This difference is thought to be related to the specific conformational changes each agonist induces in the receptor, which can affect its susceptibility to GRK phosphorylation and subsequent β-arrestin binding.

Troubleshooting Guides

Issue 1: No observable tachyphylaxis or desensitization with this compound application.

Possible Cause Troubleshooting Step
Inadequate this compound Concentration: Ensure the concentration of this compound is sufficient to elicit a maximal or near-maximal initial response. A sub-maximal stimulus may not be strong enough to induce significant desensitization. Perform a full concentration-response curve to determine the EC80-EC90 concentration.
Insufficient Duration/Frequency of Application: Tachyphylaxis is time-dependent. Increase the duration of the initial this compound application or decrease the time interval between repeated applications.
Tissue Viability Issues: Confirm the health of the tissue preparation. Perform a viability check with a standard agonist (e.g., potassium chloride for smooth muscle) at the beginning and end of the experiment.
Low Receptor Expression: The level of NK2 receptor expression in the chosen tissue may be too low to observe a robust desensitization. Consider using a tissue known to have high NK2 receptor density or a cell line overexpressing the NK2 receptor.
Experimental Buffer Composition: Ensure the physiological salt solution is correctly prepared and maintained at the appropriate temperature and pH. The absence of necessary ions can affect receptor function and signaling.

Issue 2: High variability in the magnitude of tachyphylaxis between tissue preparations.

Possible Cause Troubleshooting Step
Inconsistent Tissue Dissection: Standardize the dissection procedure to ensure uniformity in tissue size and handling. Minimize mechanical stress on the tissue during preparation.
Variable Receptor Density: Biological variability is inherent. Increase the number of experimental replicates (n-number) to improve statistical power and obtain a more reliable mean response.
Incomplete Washout of this compound: Ensure complete washout of the agonist between applications. Increase the volume and frequency of buffer changes during the washout period.
Temperature Fluctuations: Maintain a constant and optimal temperature in the tissue bath, as temperature can significantly affect enzymatic reactions involved in signaling and desensitization.

Issue 3: The tissue becomes unresponsive to all agonists after this compound application.

Possible Cause Troubleshooting Step
Tissue Damage: Prolonged exposure to high concentrations of this compound may cause tissue damage. Reduce the concentration and/or duration of application. Check for signs of tissue deterioration.
Non-Specific Desensitization (Heterologous Desensitization): While less common with highly selective agonists, prolonged stimulation of one GPCR pathway can sometimes lead to the desensitization of other pathways. To test for this, after inducing desensitization with this compound, challenge the tissue with an agonist that acts through a different receptor and signaling pathway.
Depletion of Intracellular Messengers: Intense and prolonged stimulation can deplete intracellular signaling molecules. Ensure the experimental buffer contains adequate precursors and energy sources (e.g., glucose).

Quantitative Data

Table 1: Potency and Selectivity of this compound at Human Tachykinin Receptors

ReceptorAssayAgonistpEC50 / pKi (mean ± SEM)Selectivity vs NK1Selectivity vs NK3
NK2 [¹²⁵I]-NKA BindingThis compound7.77 ± 0.10 (pKi)>1000-fold>300-fold
NK2 Intracellular Ca²⁺This compound9.27 ± 0.26 (pEC50)~500-fold-
NK2 cAMP SynthesisThis compound10.66 ± 0.27 (pEC50)~900-fold-
NK1 [³H]-Substance P BindingThis compound< 5 (pKi)--
NK1 Intracellular Ca²⁺This compound6.55 ± 0.16 (pEC50)--
NK1 cAMP SynthesisThis compound7.71 ± 0.41 (pEC50)--

Data compiled from published in vitro studies.

Experimental Protocols

Protocol 1: Induction and Quantification of Tachyphylaxis in Isolated Smooth Muscle Tissue (e.g., Guinea Pig Trachea)

1. Tissue Preparation: a. Euthanize a guinea pig according to approved institutional animal care and use committee protocols. b. Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1). c. Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width. d. Suspend the tracheal rings between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. e. Connect the upper hook to an isometric force transducer to record changes in tension.

2. Equilibration and Viability Check: a. Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1 g, with buffer changes every 15-20 minutes. b. After equilibration, contract the tissue with 60 mM KCl to check for viability. Once a stable contraction is reached, wash the tissue with buffer until it returns to the baseline tension.

3. Induction of Tachyphylaxis: a. Obtain a cumulative concentration-response curve for this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) to determine the EC₅₀ and maximal response (Eₘₐₓ). b. After washout and return to baseline, apply a concentration of this compound that produces approximately 80-90% of the maximal response (EC₈₀₋₉₀). Maintain this application for a defined period (e.g., 30 minutes) to induce desensitization. c. Following the desensitization period, wash the tissue thoroughly for a set duration (e.g., 60 minutes), with frequent buffer changes.

4. Quantification of Tachyphylaxis: a. After the washout period, generate a second cumulative concentration-response curve for this compound. b. Compare the Eₘₐₓ and EC₅₀ values of the first and second curves. A decrease in Eₘₐₓ and/or a rightward shift in the EC₅₀ of the second curve indicates the development of tachyphylaxis. c. The degree of tachyphylaxis can be quantified as the percentage reduction in the maximal response or the fold-shift in the EC₅₀ value.

Visualizations

G GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gq11 Gαq/11 NK2R->Gq11 Activates GRK GRK NK2R->GRK Activates NK2R_P Phosphorylated NK2 Receptor PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction GRK->NK2R Phosphorylates P P Uncoupling G-protein Uncoupling NK2R_P->Uncoupling Internalization Receptor Internalization NK2R_P->Internalization beta_arrestin β-Arrestin beta_arrestin->NK2R_P Binds to

Caption: NK2 Receptor Signaling and Desensitization Pathway.

G start Start prep Tissue Preparation (e.g., Tracheal Rings) start->prep equil Equilibration & Viability Check (60-90 min, 1g tension, KCl challenge) prep->equil crc1 Cumulative Concentration-Response Curve 1 (CRC1) with this compound equil->crc1 wash1 Washout (Return to Baseline) crc1->wash1 desens Induce Desensitization (Apply EC80-90 of this compound for 30 min) wash1->desens wash2 Washout (60 min with frequent buffer changes) desens->wash2 crc2 Cumulative Concentration-Response Curve 2 (CRC2) with this compound wash2->crc2 analysis Data Analysis (Compare Emax and EC50 of CRC1 and CRC2) crc2->analysis end End analysis->end

Technical Support Center: Improving Compound Solubility for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges for in vivo experiments. While this document focuses on general techniques, it uses the compound GR 64349 as a reference point.

Initial Compound Clarification: this compound

Initial research indicates that this compound is a potent and selective tachykinin NK2 receptor agonist[1][2][3]. Technical data sheets report its solubility as up to 1 mg/mL in water[2]. This level of aqueous solubility may be sufficient for many in vivo applications.

However, if your experimental design requires concentrations exceeding this limit, or if you are working with a different salt form of the compound, the following solubility enhancement strategies may be necessary. These techniques are broadly applicable to many poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective agonist for the tachykinin NK2 receptor, with an EC50 of 3.7 nM in rat colon models[2]. It shows high selectivity over NK1 and NK3 receptors and is reported to be active in vivo[4].

Q2: My experiment requires a high dose of a compound. What is the first step if the aqueous solubility is too low?

A2: The first step is to accurately determine the compound's solubility in common, biocompatible vehicles. If the solubility in simple aqueous buffers (like saline or PBS) is insufficient, the next step is to explore established formulation strategies such as using co-solvents, surfactants, or complexing agents like cyclodextrins[5][6].

Q3: What are co-solvents and how do they work?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds[7][8]. By reducing the polarity of the aqueous vehicle, they can better solvate non-polar molecules. Common examples for in vivo use include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and ethanol[7]. The mechanism involves reducing the interfacial tension between the aqueous solution and the hydrophobic solute[8].

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity[9][10]. They can encapsulate a poorly soluble "guest" molecule within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in aqueous media, thereby increasing the apparent solubility of the guest compound[11][12].

Q5: The user's query mentioned the V2 receptor. What is its signaling pathway?

A5: The vasopressin V2 receptor (V2R) is a G protein-coupled receptor (GPCR) that plays a key role in regulating water reabsorption in the kidneys[13][14]. Upon binding of its ligand, arginine vasopressin (AVP), the V2R couples to the Gs alpha subunit, activating adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA)[14][15]. PKA then phosphorylates various targets, leading to the translocation of Aquaporin-2 (AQP2) water channels to the cell membrane of collecting duct cells, increasing water permeability[16]. The strategies discussed here for solubility enhancement would also be applicable to poorly soluble V2 receptor antagonists.

V2R_Signaling_Pathway cluster_cell Collecting Duct Cell AVP AVP (Vasopressin) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Apical Membrane AQP2_channel->Membrane

Fig 1. Simplified Vasopressin V2 Receptor Signaling Pathway.

Troubleshooting Guide

Q: My compound is precipitating out of the final formulation. What should I do?

A: Precipitation suggests that the compound's solubility limit has been exceeded in the final vehicle.

  • Verify pH: Ensure the pH of your final formulation is one at which your compound is most soluble.

  • Increase Solubilizer: Try incrementally increasing the percentage of your co-solvent or the molar ratio of cyclodextrin. Be mindful of the maximum tolerated concentrations for your animal model (see Table 2).

  • Try a Different Method: If a co-solvent system is failing, a cyclodextrin-based formulation might be more effective, or vice-versa.

  • Use a Combination: Sometimes a combination of methods, such as a co-solvent with a surfactant (e.g., Tween® 80), can be effective. Ternary complexes involving a drug, cyclodextrin, and a hydrophilic polymer can also significantly increase solubility[12].

Q: How do I choose between a co-solvent and a cyclodextrin formulation?

A: The choice depends on several factors, including the required dose, the route of administration, and the physicochemical properties of your compound. The following decision tree can guide your choice.

Formulation_Decision_Tree start Is aqueous solubility (saline/PBS) sufficient? proceed Proceed with Aqueous Vehicle start->proceed Yes solubilize Need Solubility Enhancement start->solubilize No route Route of Administration? solubilize->route iv IV Bolus route->iv IV oral_ip_sc Oral / IP / SC route->oral_ip_sc Other cosolvent Try Co-solvent System (e.g., PEG400, DMSO) iv->cosolvent oral_ip_sc->cosolvent Low/Moderate Dose cyclodextrin Try Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) oral_ip_sc->cyclodextrin High Dose Needed check_precip Precipitation upon dilution in blood? cosolvent->check_precip success Formulation Suitable Proceed to In Vivo Study cyclodextrin->success fail Formulation Unsuitable Re-evaluate check_precip->fail Yes check_precip->success No

Fig 2. Decision tree for selecting a formulation strategy.

Data Presentation: Excipient Properties

The tables below provide a summary of common excipients used for solubility enhancement in preclinical studies.

Table 1: Solubility in Common Preclinical Vehicles (Illustrative Example)

Vehicle Composition Illustrative Solubility (mg/mL)
Water < 0.01
0.9% Saline < 0.01
5% DMSO / 95% Saline 0.5
10% DMSO / 40% PEG400 / 50% Saline 5.0
20% SBE-β-CD in Water 8.0
40% HP-β-CD in Water 12.0

This data is for a hypothetical poorly soluble compound and should be used for illustrative purposes only.

Table 2: Common Excipients and General Safety Considerations

Excipient Common Use Max Recommended Concentration (IV, Rat) Potential Side Effects
DMSO Co-solvent ~10% Hemolysis, inflammation at high conc.
PEG400 Co-solvent ~40% Osmotic effects, potential renal toxicity
Ethanol Co-solvent ~10% CNS depression, vasodilation
Tween® 80 Surfactant ~5% Hypersensitivity reactions, hemolysis
HP-β-CD Complexing Agent ~40% Potential for renal toxicity at high doses
SBE-β-CD Complexing Agent ~40% Generally considered safer than HP-β-CD

Note: These are general guidelines. Always consult specific toxicology literature for your model and administration route.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation

This protocol describes the preparation of a formulation using DMSO and PEG400.

  • Weigh Compound: Accurately weigh the required amount of the compound.

  • Initial Dissolution: Add the smallest necessary volume of DMSO to completely dissolve the compound. Vortex or sonicate gently if needed.

  • Add Co-solvent: Add the required volume of PEG400 to the DMSO/compound mixture. Vortex until the solution is clear and homogenous.

  • Final Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the organic mixture while vortexing continuously. Add the aqueous phase dropwise to prevent precipitation.

  • Final Check: Inspect the final solution for any signs of precipitation or cloudiness. If clear, the formulation is ready for administration.

CoSolvent_Workflow weigh 1. Weigh Compound dissolve 2. Dissolve in min. volume of DMSO weigh->dissolve add_peg 3. Add PEG400 and mix dissolve->add_peg add_saline 4. Add Saline dropwise while vortexing add_peg->add_saline inspect 5. Inspect Final Solution add_saline->inspect ready Ready for Use inspect->ready Clear precipitate Precipitation Occurred Adjust Ratios inspect->precipitate Cloudy

Fig 3. Workflow for preparing a co-solvent formulation.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol describes the preparation of a formulation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Prepare Vehicle: Prepare the desired concentration of HP-β-CD in an aqueous buffer (e.g., 40% w/v in water). Stir until fully dissolved. The solution should be clear.

  • Weigh Compound: Accurately weigh the required amount of the compound.

  • Add Compound to Vehicle: Add the powdered compound directly to the pre-made cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture vigorously for several hours (4-24 hours) at room temperature or slightly elevated temperature (e.g., 37-40°C) to facilitate the formation of the inclusion complex[11][17]. Sonication can also be used to expedite the process.

  • Final Preparation: After the complexation period, filter the solution through a 0.22 µm filter to remove any undissolved particles. The resulting clear solution is ready for administration.

References

Navigating Variable Results in GR 64349 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and interpret variable results encountered during experiments with the selective neurokinin-2 (NK2) receptor agonist, GR 64349. By offering structured insights into experimental protocols, potential sources of variability, and the underlying signaling pathways, this resource aims to enhance experimental reproducibility and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective peptide agonist for the neurokinin-2 (NK2) receptor.[1] Its primary mechanism of action is to bind to and activate NK2 receptors, which are G protein-coupled receptors (GPCRs). This activation initiates downstream signaling cascades, leading to physiological responses such as smooth muscle contraction.[2][3]

Q2: Why do I observe smooth muscle contraction in some tissues but not others with this compound application?

The response to this compound is dependent on the expression density of NK2 receptors in the target tissue. Tissues with high NK2 receptor expression, such as the bladder and colon, will exhibit robust contractile responses.[1][4][5] Tissues with low or no NK2 receptor expression will show minimal or no response. It is crucial to confirm NK2 receptor expression in your experimental model.

Q3: My in vivo experiments with this compound are not showing the expected increase in bladder or colorectal pressure. What are potential reasons?

Several factors could contribute to this:

  • Animal Model: The species and physiological state of the animal model can influence the outcome. For instance, responses have been characterized in rats, including those with spinal cord injuries.[4][5]

  • Route of Administration: Intravenous (IV) and subcutaneous (SC) administrations have been shown to be effective, with IV administration leading to a more rapid onset.[4][5] Ensure the chosen route is appropriate for the desired pharmacokinetic profile.

  • Dosage: Inadequate dosage will not elicit a significant response. Dose-response studies in rats have shown effective concentrations for IV and SC routes.[5]

  • Anesthesia: The type and depth of anesthesia can modulate autonomic reflexes and may interfere with the physiological response to this compound.

Q4: I am observing hypotensive effects in my animal models after administering this compound. Is this expected?

No, this is not a typical response to this compound. Unlike other neurokinin agonists such as LMN-NKA, this compound exhibits very weak activity at the neurokinin-1 (NK1) receptor, which is responsible for mediating hypotension.[1][5] The absence of hypotension is a key selective feature of this compound.[5] If you observe hypotension, consider the following:

  • Compound Purity: Verify the purity of your this compound stock. Contamination with NK1 receptor agonists could lead to off-target effects.

  • Experimental Conditions: Re-evaluate your experimental setup for other potential causes of hypotension unrelated to the compound.

Troubleshooting Guide

Issue 1: High Variability in In Vitro Smooth Muscle Contraction Assays
Potential Cause Troubleshooting Step
Tissue Viability Ensure optimal tissue handling and dissection techniques. Maintain tissues in appropriate physiological buffer (e.g., Krebs-Henseleit solution) and at a stable temperature.
Receptor Desensitization Avoid prolonged exposure to high concentrations of this compound. Allow for sufficient washout periods between agonist applications to enable receptor resensitization.
Peptidase Degradation Although this compound is a peptide, degradation by peptidases in tissue preparations can occur. Consider the inclusion of peptidase inhibitors in your buffer to ensure the compound's stability.[6]
Inconsistent Agonist Concentration Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the accuracy of your dilution series.
Issue 2: Inconsistent Results in Cellular Assays (e.g., IP-1 Accumulation)
Potential Cause Troubleshooting Step
Cell Line Variation Ensure the cell line used (e.g., CHO cells) stably expresses a high level of functional human recombinant NK2 receptors.[1] Passage number can affect receptor expression; use cells within a defined passage range.
Transfection Efficiency If using transient transfection, optimize transfection protocols to ensure consistent and high expression of the NK2 receptor.[1]
Assay Incubation Time Optimize the stimulation time with this compound. For IP-1 accumulation assays, a 5-hour incubation has been reported to be effective.[1]
Cell Plating Density Inconsistent cell numbers can lead to variable results. Ensure a consistent cell seeding density across all wells of your assay plate.

Quantitative Data Summary

Table 1: Potency and Efficacy of this compound in IP-1 Accumulation Assays in CHO Cells

ReceptorAgonistpEC50 (mean ± SEM)Maximal Response (% of NKA)
NK2 This compound9.87 ± 0.12100%
NK2 Neurokinin A (NKA)9.48 ± 0.12100%
NK2 Substance P7.03 ± 0.1175%
NK1 This compound< 6-
NK1 Neurokinin A (NKA)8.04 ± 0.07100%
NK1 Substance P8.89 ± 0.09100%

Data summarized from a study using CHO cells expressing human recombinant NK1 or NK2 receptors.[1]

Table 2: In Vivo Effects of this compound on Bladder and Colorectal Pressure in Anesthetized Rats

Administration RouteDose RangeEffect on Bladder PressureEffect on Colorectal Pressure
Intravenous (IV) 0.1 - 30 µg/kgDose-dependent increaseDose-dependent increase
Subcutaneous (SC) 1 - 300 µg/kgDose-dependent increaseDose-dependent increase

Data indicates that this compound produces rapid-onset, short-duration increases in bladder and colorectal pressure.[4][5]

Experimental Protocols

In Vitro IP-1 Accumulation Assay

This protocol is adapted from studies using Chinese Hamster Ovary (CHO) cells expressing human recombinant NK2 receptors.[1]

  • Cell Culture: Culture CHO cells stably expressing the human NK2 receptor in appropriate media.

  • Cell Plating: 24 hours prior to the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Agonist Preparation: Prepare a serial dilution of this compound and control agonists (e.g., Neurokinin A) in the assay buffer.

  • Stimulation: Remove the culture medium from the cells and add the different concentrations of the agonists.

  • Incubation: Incubate the plate for 5 hours at 37°C.

  • Detection: Lyse the cells and measure the accumulation of inositol monophosphate (IP-1) using a commercially available HTRF or ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IP-1 signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine pEC50 and maximal response.

In Vivo Measurement of Bladder and Colorectal Pressure in Anesthetized Rats

This protocol is a generalized procedure based on published in vivo studies.[4][5]

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent.

  • Catheterization:

    • Insert a catheter into the bladder via the urethra and connect it to a pressure transducer to measure intravesical pressure.

    • Insert a balloon-tipped catheter into the colorectum and inflate it to a constant pressure, also connected to a pressure transducer.

  • Drug Administration: Cannulate a femoral vein for intravenous (IV) administration or prepare for subcutaneous (SC) injection.

  • Baseline Measurement: Record stable baseline bladder and colorectal pressure for a sufficient period before drug administration.

  • This compound Administration: Administer a bolus injection of this compound at the desired dose.

  • Data Recording: Continuously record bladder and colorectal pressure throughout the experiment.

  • Data Analysis: Measure the peak increase in pressure from baseline and the duration of the response for each dose.

Signaling Pathways and Experimental Workflows

GR64349_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor (GPCR) GR64349->NK2R Binds to Gq_protein Gq Protein NK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction PKC_activation->Smooth_muscle_contraction In_Vitro_Troubleshooting_Workflow Start High Variability in In Vitro Results Check_Tissue Check Tissue Viability and Preparation Start->Check_Tissue Check_Receptor Assess Receptor Desensitization (Washout Periods) Check_Tissue->Check_Receptor If tissue is viable Check_Compound Verify Compound Stability (Peptidase Inhibitors) Check_Receptor->Check_Compound If desensitization is ruled out Check_Concentration Confirm Agonist Concentration (Fresh Dilutions) Check_Compound->Check_Concentration If compound is stable Consistent_Results Consistent Results Check_Concentration->Consistent_Results If concentrations are accurate

References

Troubleshooting GR 64349-induced hypotension.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected hypotension during experiments involving the neurokinin-2 (NK2) receptor agonist, GR 64349.

Frequently Asked Questions (FAQs)

Q1: Is hypotension an expected side effect of this compound?

A1: Generally, no. In published preclinical studies involving rats, this compound did not induce significant changes in blood pressure, even at high doses (up to 30 µg/kg intravenously and 300 µg/kg subcutaneously).[1] This is in contrast to other neurokinin agonists like LMN-NKA, which have been observed to cause transient hypotension.[1] The lack of hypotensive effect with this compound is thought to be due to its low activity at the neurokinin-1 (NK1) receptor, which is implicated in vasodilation.[1] However, it is important to note that a transient drop in blood pressure has been reported with intra-arterial administration of this compound in guinea pigs, suggesting potential species-specific effects.[1]

Q2: What is the proposed mechanism for hypotension induced by some neurokinin agonists?

A2: The hypotensive effects of certain neurokinin agonists are believed to be mediated primarily through the activation of NK1 receptors.[1] Activation of NK1 receptors on endothelial cells can lead to the release of nitric oxide (NO), a potent vasodilator, resulting in a decrease in peripheral vascular resistance and a subsequent drop in blood pressure. This compound is a selective agonist for the NK2 receptor with very weak partial agonist activity at the NK1 receptor.[1]

Q3: Could the observed hypotension be due to the specific experimental model?

A3: Yes, this is a critical consideration. As mentioned, while rats did not exhibit hypotension, guinea pigs did.[1] The expression and sensitivity of neurokinin receptors can vary significantly between species, and even between different strains of the same species. Additionally, the anesthetic regimen, underlying health status of the animals (e.g., presence of cardiovascular disease), and surgical procedures can all influence the cardiovascular response to a test compound.

Q4: How can I confirm that the hypotension is directly caused by this compound?

A4: To establish a causal link, a dose-response relationship should be investigated. If increasing doses of this compound lead to a more pronounced hypotensive effect, this would support a direct pharmacological effect. Additionally, if a selective NK2 receptor antagonist is available, its ability to block or attenuate the hypotensive response to this compound would provide strong evidence for NK2 receptor-mediated hypotension.

Troubleshooting Guide: Investigating this compound-Induced Hypotension

If you are observing unexpected hypotension in your experiments with this compound, follow these steps to identify the potential cause and find a solution.

Step 1: Verify Experimental Parameters

The first step is to meticulously review your experimental setup and protocols.

  • Solution Preparation:

    • Question: Was the this compound solution prepared correctly?

    • Action: Double-check all calculations for concentration and dilution. Ensure the correct solvent was used and that the compound is fully dissolved. Prepare a fresh solution to rule out degradation or contamination.

  • Dosage and Administration:

    • Question: Was the correct dose administered?

    • Action: Verify the dose calculation and the volume administered. An error in calculation could lead to an overdose.

    • Question: What was the route and speed of administration?

    • Action: Intravenous bolus injections can cause transient high concentrations of the drug, potentially leading to off-target effects or exaggerated responses. Consider a slower infusion rate. Note that intra-arterial administration in guinea pigs has been shown to cause a transient drop in blood pressure.[1]

  • Animal Model:

    • Question: What is the species and strain of the animal model?

    • Action: Be aware of potential species-specific differences in neurokinin receptor pharmacology.[1]

    • Question: What is the health status of the animals?

    • Action: Pre-existing cardiovascular conditions can increase susceptibility to drug-induced hypotension.

Step 2: Assess for Confounding Factors

Consider other elements of your experiment that could be contributing to the observed hypotension.

  • Anesthesia:

    • Question: What anesthetic agent is being used?

    • Action: Many anesthetics (e.g., isoflurane, pentobarbital) have vasodilatory and cardiodepressant effects that can lower blood pressure. The hypotensive effect of your test compound may be potentiated by the anesthetic. If possible, consider using a different anesthetic with a more stable cardiovascular profile or conducting studies in conscious, instrumented animals.

  • Concomitant Medications:

    • Question: Are other drugs being administered simultaneously?

    • Action: Other medications could interact with this compound or independently affect blood pressure. Review all administered compounds for known cardiovascular effects.

Step 3: Pharmacological Investigation

If the hypotension persists after ruling out experimental errors and confounding factors, a more in-depth pharmacological investigation is warranted.

  • Dose-Response Relationship:

    • Question: Is the hypotensive effect dependent on the dose of this compound?

    • Action: Conduct a dose-response study to determine if the magnitude of the hypotension increases with higher doses of this compound. This will help to confirm a pharmacological effect.

  • Receptor Specificity:

    • Question: Is the effect mediated by the NK2 receptor or an off-target receptor?

    • Action: If available, pre-treat the animals with a selective NK2 receptor antagonist before administering this compound. If the antagonist blocks the hypotensive effect, it suggests an NK2 receptor-mediated mechanism. If not, off-target effects at other receptors (e.g., NK1, despite low affinity) should be considered.

Data Presentation

Table 1: Summary of this compound Dosing and Cardiovascular Effects in Rats

Route of AdministrationDose RangeChange in Blood PressureHeart Rate ChangeCitation
Intravenous (IV)Up to 30 µg/kgNo significant changeNot reported[1]
Subcutaneous (SC)Up to 300 µg/kgNo significant changeNot reported[1]

Table 2: Troubleshooting Checklist for this compound-Induced Hypotension

CheckpointParameter to VerifyRecommended Action
Solution Concentration, solvent, freshnessRecalculate, verify solvent, prepare fresh solution
Dosing Dose calculation, administration volumeDouble-check calculations and syringe volume
Administration Route, speed of injectionConsider slower infusion for IV administration
Animal Model Species, strain, health statusNote potential species differences, screen for health issues
Anesthesia Anesthetic agent and depthReview anesthetic's cardiovascular profile, consider alternatives
Concomitant Drugs Other administered compoundsCheck for potential drug-drug interactions
Pharmacology Dose-dependency, receptor specificityConduct dose-response study, use selective antagonists

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Studies

  • Reconstitution: Reconstitute lyophilized this compound in sterile, pyrogen-free saline or another appropriate vehicle to a stock concentration of 1 mg/mL.

  • Dilution: On the day of the experiment, dilute the stock solution to the final desired concentrations using the same vehicle.

  • Verification: Ensure the solution is clear and free of particulates before administration.

Protocol 2: Monitoring of Blood Pressure in Anesthetized Rodents

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane, urethane). Monitor the depth of anesthesia throughout the experiment.

  • Catheterization: Cannulate the carotid artery or femoral artery with a saline-filled catheter connected to a pressure transducer.

  • Data Acquisition: Record baseline blood pressure and heart rate for a stable period (e.g., 15-30 minutes) before administering any test compounds.

  • Drug Administration: Administer the vehicle control followed by this compound at the desired doses. Continuously record cardiovascular parameters.

  • Analysis: Analyze the changes in mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate from the baseline.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Hypotension Observed with this compound verify_params Step 1: Verify Experimental Parameters (Dose, Solution, Route, Animal Model) start->verify_params check_confounders Step 2: Assess Confounding Factors (Anesthesia, Other Drugs) verify_params->check_confounders Parameters OK outcome_artifact Outcome: Experimental Artifact or Error verify_params->outcome_artifact Error Identified pharm_investigation Step 3: Pharmacological Investigation (Dose-Response, Antagonists) check_confounders->pharm_investigation No Confounders check_confounders->outcome_artifact Confounder Identified outcome_real Outcome: True Pharmacological Effect pharm_investigation->outcome_real resolution Resolution: Correct Protocol outcome_artifact->resolution further_study Further Study: Characterize Mechanism outcome_real->further_study

Caption: Troubleshooting workflow for unexpected hypotension.

G cluster_pathway Proposed Signaling Pathway for Neurokinin-Induced Vasodilation NK_agonist Neurokinin Agonist (e.g., Substance P, LMN-NKA) NK1R NK1 Receptor (on Endothelial Cells) NK_agonist->NK1R High Affinity GR64349 This compound GR64349->NK1R Very Low Affinity NK2R NK2 Receptor GR64349->NK2R High Affinity (Primary Target) PLC Phospholipase C Activation NK1R->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release eNOS eNOS Activation Ca_release->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

Caption: Signaling pathway for neurokinin-induced hypotension.

References

Non-specific binding of GR 64349 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR 64349 in cellular assays. The focus is to address potential issues related to non-specific binding and provide guidance for obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2][3][4] It is a peptide analog of neurokinin A (NKA).[1][2][3]

Q2: I am observing unexpected effects in my cellular assay when using this compound. Could this be due to non-specific binding?

While this compound is known for its high selectivity for the NK2 receptor over the NK1 and NK3 receptors, non-specific binding can still occur, especially at high concentrations.[1][2][3][4] Non-specific binding can refer to interactions with other receptors, cellular proteins, or even assay components. It is crucial to use the appropriate concentration of this compound and include proper controls in your experiments.

Q3: What is the recommended concentration range for using this compound in cellular assays?

The optimal concentration will depend on the specific cell type and assay. However, based on its high potency at the NK2 receptor (pEC50 values typically in the nanomolar range), it is recommended to start with a concentration-response curve ranging from picomolar to micromolar concentrations.[1][2][3] Using concentrations significantly above the EC50 for the NK2 receptor increases the risk of off-target effects.

Q4: How selective is this compound for the NK2 receptor compared to the NK1 receptor?

This compound exhibits high selectivity for the NK2 receptor. Studies have shown it to be over 1000-fold more selective for the NK2 receptor than the NK1 receptor in inositol phosphate accumulation assays and approximately 500-fold more potent in calcium response assays.[1][2][3]

Troubleshooting Guide: Non-specific Binding of this compound

This guide provides potential causes and solutions for unexpected results that may be attributed to non-specific binding of this compound.

Potential Cause Recommended Solution
Concentration of this compound is too high. Perform a dose-response experiment to determine the optimal concentration. Use the lowest concentration that gives a robust response for the intended target (NK2 receptor).
Off-target binding to other receptors. If possible, use cell lines that do not express potential off-target receptors. Alternatively, use specific antagonists for suspected off-target receptors as a control to see if the unexpected effect is blocked.
Binding to serum proteins in the culture medium. Reduce the percentage of serum in your assay medium or use a serum-free medium if your cells can tolerate it. Consider adding bovine serum albumin (BSA) to the assay buffer to block non-specific binding sites.
Binding to plasticware or other assay components. Pre-coat plates with a blocking agent like BSA. Include a "no-cell" control with all assay components to quantify binding to the plate or other surfaces.
Cell line expresses low levels of the NK2 receptor. Confirm the expression level of the NK2 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or confirmed NK2 receptor expression.
Contamination of this compound. Ensure the purity of your this compound stock. If in doubt, obtain a new, high-purity batch of the compound.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of this compound at human NK2 and NK1 receptors.

Parameter NK2 Receptor NK1 Receptor Selectivity (NK1/NK2) Reference
Binding Affinity (pKi) 7.77 ± 0.10< 5> 1000-fold[1][2][3]
IP-1 Accumulation (pEC50) 9.10 ± 0.165.95 ± 0.80~1400-fold[1][2][3]
Calcium Response (pEC50) 9.27 ± 0.266.55 ± 0.16~500-fold[1][2][3]
cAMP Synthesis (pEC50) 10.66 ± 0.277.71 ± 0.41~900-fold[1][2][3]

Experimental Protocols

Protocol: Radioligand Competitive Binding Assay to Determine this compound Affinity at the NK2 Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the NK2 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human NK2 receptor.

  • Radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare dilutions: Prepare a series of dilutions of unlabeled this compound in assay buffer.

  • Set up the binding reaction: In a microcentrifuge tube, add the following in order:

    • Assay buffer.

    • Cell membranes (amount to be optimized).

    • Radiolabeled antagonist at a concentration near its Kd.

    • Varying concentrations of unlabeled this compound or vehicle (for total binding).

  • Define non-specific binding: In a separate set of tubes, add a high concentration of an unlabeled NK2 receptor antagonist (e.g., 1 µM SR48968) to determine non-specific binding.

  • Incubate: Incubate the reaction tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

  • Wash: Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Measure radioactivity: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of the NK2 Receptor

NK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR64349 This compound NK2R NK2 Receptor (GPCR) GR64349->NK2R binds Gq Gq protein NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) PKC->Cellular_Response Ca_ER->Cellular_Response

Caption: Simplified signaling pathway of the Tachykinin NK2 receptor upon activation by this compound.

Experimental Workflow for Investigating Non-Specific Binding

NonSpecificBinding_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Interpretation cluster_action Action Start Start: Observe unexpected cellular effect Hypothesis Hypothesize: Non-specific binding of this compound Start->Hypothesis Controls Design Controls: - No-cell control - Vehicle control - Unrelated cell line - Off-target antagonist Hypothesis->Controls Assay Perform Cellular Assay with Controls Controls->Assay Data Collect and Analyze Data Assay->Data Compare Compare results: Test vs. Controls Data->Compare Specific Effect is specific to NK2R Compare->Specific No effect in controls NonSpecific Evidence of non-specific binding Compare->NonSpecific Effect observed in controls Re_evaluate Re-evaluate Hypothesis Specific->Re_evaluate Optimize Optimize Assay: - Lower [this compound] - Change buffer/media - Use blocking agents NonSpecific->Optimize Optimize->Assay

Caption: A logical workflow for troubleshooting and identifying non-specific binding in cellular assays.

References

How to control for vehicle effects with GR 64349

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GR 64349 in their experiments, with a specific focus on controlling for potential vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective peptide agonist for the tachykinin NK2 receptor.[1] It displays over 1000-fold selectivity for the NK2 receptor compared to the NK1 receptor and over 300-fold selectivity compared to the NK3 receptor. Its mechanism of action involves binding to and activating NK2 receptors, which are G-protein coupled receptors. This activation can lead to various downstream signaling cascades, including the mobilization of intracellular calcium and the accumulation of inositol-1-phosphate (IP-1).[2][3]

Q2: What is a vehicle control and why is it critical in experiments with this compound?

A vehicle control is a formulation containing all the components of the experimental treatment except for the active drug, in this case, this compound. It is essential to include a vehicle control group in your experiments to distinguish the pharmacological effects of this compound from any biological effects caused by the solvent or other excipients used to dissolve and administer the compound.[4] Omitting a vehicle control can lead to misinterpretation of the results, as the vehicle itself may have unintended biological activity.[5]

Q3: What are the recommended vehicles for dissolving this compound?

This compound is soluble in water up to 1 mg/ml. For higher concentrations or to create stock solutions, Dimethyl sulfoxide (DMSO) is commonly used.[2] It is crucial to note the final concentration of DMSO in your experiments, as it can have its own biological effects.

Troubleshooting Guide

Issue 1: I am observing an unexpected effect in my cells or animals treated with this compound, even at low concentrations.

  • Troubleshooting Step 1: Evaluate your vehicle control.

    • Are you using a vehicle control group? If not, any observed effect could be due to the vehicle itself.

    • Does your vehicle control contain the exact same concentration of the solvent (e.g., DMSO) as your this compound treatment group? Even small differences in solvent concentration can lead to confounding effects.

  • Troubleshooting Step 2: Consider the inherent effects of the vehicle.

    • DMSO, a common solvent for this compound, can induce a variety of cellular responses. It is important to run a dose-response of the vehicle alone to determine if it has any effect on the endpoints you are measuring.

  • Troubleshooting Step 3: Check for compound precipitation.

    • Visually inspect your prepared solutions. If you observe any cloudiness or precipitate, your compound may not be fully dissolved. This can lead to inaccurate dosing and inconsistent results. Consider preparing a fresh stock solution and ensure complete dissolution.

Issue 2: The response to this compound is variable across my experiments.

  • Troubleshooting Step 1: Standardize your vehicle preparation.

    • Ensure that the vehicle is prepared consistently for every experiment. This includes using the same source and grade of solvent and following the exact same dilution steps.

  • Troubleshooting Step 2: Assess the stability of this compound in your vehicle.

    • Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability.[1] Repeated freeze-thaw cycles should be avoided.[1] Aliquoting your stock solution is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Vehicle Control for In Vitro Assays

  • Reagent Preparation:

    • This compound powder.

    • High-purity, sterile Dimethyl sulfoxide (DMSO).

    • Sterile aqueous buffer (e.g., PBS or cell culture medium).

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Calculate the required mass of this compound based on its molecular weight (921.12 g/mol ).

    • Under sterile conditions, dissolve the calculated mass of this compound in the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Working Solution and Vehicle Control Preparation:

    • This compound Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of this compound in the appropriate sterile aqueous buffer to achieve the desired final concentrations for your experiment. Ensure the final concentration of DMSO is consistent across all treatment groups.

    • Vehicle Control: Prepare a solution containing the same concentration of DMSO as the highest concentration of this compound used in your experiment, diluted in the same sterile aqueous buffer. For example, if your highest this compound concentration has a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in the aqueous buffer.

Data Presentation

Table 1: Potency of this compound at Human NK2 and NK1 Receptors

AssayReceptorpEC50 (Mean ± SEM)
IP-1 AccumulationNK29.10 ± 0.16
NK15.95 ± 0.80
Calcium MobilizationNK29.27 ± 0.26
NK16.55 ± 0.16
Cyclic AMP SynthesisNK210.66 ± 0.27
NK17.71 ± 0.41

Data summarized from a study using CHO cells expressing human recombinant NK2 or NK1 receptors.[2]

Table 2: Selectivity of this compound

Receptor ComparisonFold Selectivity
NK2 vs NK1 (IP-1 Accumulation)~1,400
NK2 vs NK1 (Calcium Mobilization)~500
NK2 vs NK1 (Cyclic AMP Synthesis)~900

Data derived from the pEC50 values in Table 1.[2]

Visualizations

GR64349_Signaling_Pathway Simplified Signaling Pathway of this compound at the NK2 Receptor GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound activates the NK2 receptor, leading to downstream signaling.

Experimental_Workflow Experimental Workflow for Controlling Vehicle Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_GR Prepare this compound Stock Solution (e.g., in DMSO) Dilute_GR Prepare Working Solutions of this compound Stock_GR->Dilute_GR Stock_Veh Prepare Vehicle (e.g., DMSO) Dilute_Veh Prepare Vehicle Control (Matching Solvent Concentration) Stock_Veh->Dilute_Veh Treat_Cells_GR Treat Experimental Group with this compound Dilute_GR->Treat_Cells_GR Treat_Cells_Veh Treat Control Group with Vehicle Dilute_Veh->Treat_Cells_Veh Measure Measure Endpoint Treat_Cells_GR->Measure Treat_Cells_Veh->Measure Compare Compare Results Measure->Compare Conclusion Draw Conclusion on This compound-specific Effect Compare->Conclusion

References

GR 64349 experimental variability between cell lines and native tissues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GR 64349. It addresses common issues related to experimental variability between cell lines and native tissues.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective tachykinin neurokinin 2 (NK2) receptor agonist. Its primary mechanism of action is to bind to and activate NK2 receptors, which are G-protein coupled receptors. This activation stimulates downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to the accumulation of inositol phosphates (like IP-1) and mobilization of intracellular calcium, as well as stimulating cyclic AMP (cAMP) synthesis.[1][2][3]

2. How selective is this compound for the NK2 receptor over other neurokinin receptors?

This compound displays a very high degree of selectivity for the NK2 receptor. In studies using human recombinant NK2 and NK1 receptors expressed in Chinese Hamster Ovary (CHO) cells, this compound showed over 1,200-fold selectivity for NK2 over NK1 receptors in radioligand binding and IP-1 accumulation assays.[1] The selectivity was approximately 500-fold in calcium response assays and nearly 900-fold in cAMP synthesis assays.[1][2][3] This high selectivity is consistent with findings from native tissue bioassays.[1]

3. Why am I seeing a lower potency of this compound in my native tissue preparation compared to published data from recombinant cell lines?

Several factors can contribute to apparent discrepancies in potency between native tissues and recombinant cell lines:

  • Presence of Multiple Receptor Subtypes: Native tissues often express multiple tachykinin receptors (NK1, NK2, and NK3). The observed physiological response is a composite of the effects mediated by all activated receptors.[1]

  • Receptor Reserve: The density of receptor expression can differ significantly between engineered cell lines and native tissues. Cell lines overexpressing a receptor may exhibit a greater "receptor reserve," leading to a maximal response at lower agonist concentrations.

  • G-Protein Coupling Efficiency: The efficiency of coupling between the NK2 receptor and its downstream G-proteins may vary between different cell types and tissues, affecting the magnitude of the signaling cascade.

  • Tissue-Specific Factors: Endogenous peptidases in native tissue preparations can degrade peptide agonists like this compound, reducing its effective concentration at the receptor. Additionally, diffusion barriers within complex tissues can limit agonist access to the receptors.

4. Can this compound elicit responses via the NK1 receptor?

While this compound is highly selective for the NK2 receptor, it can interact weakly with the NK1 receptor at high concentrations.[1][4] In functional assays with cell lines expressing human NK1 receptors, this compound was found to be a very weak partial agonist, with an EC50 value in the micromolar range (~5 µM).[4] Therefore, at high concentrations, the possibility of off-target effects mediated by NK1 receptor activation should be considered.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in experimental replicates. Compound Instability: Peptide agonists can be susceptible to degradation.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately.[2] Avoid repeated freeze-thaw cycles.
Inconsistent Cell/Tissue Health: Poor cell health or tissue viability can lead to inconsistent responses.Ensure consistent cell culture conditions and passage numbers. For native tissues, use fresh preparations and appropriate physiological buffers.
Lower than expected potency in smooth muscle contraction assays. Presence of Inhibitory Neurotransmitters: Native tissues, like the colon, have complex neuronal networks that can release inhibitory neurotransmitters (e.g., nitric oxide).Consider conducting experiments in the presence of inhibitors of neuronal activity (e.g., tetrodotoxin) or specific inhibitory pathways to isolate the direct effect on smooth muscle.[5]
Receptor Desensitization: Prolonged exposure to a high concentration of an agonist can lead to receptor desensitization.Optimize the incubation time and concentration of this compound to minimize desensitization.
Unexpected physiological responses in vivo (e.g., hypotension). Off-target NK1 Receptor Activation: At high doses, this compound may cause effects mediated by NK1 receptors, such as hypotension.[4]Use the lowest effective dose of this compound. To confirm the involvement of the NK2 receptor, use a selective NK2 receptor antagonist.

Quantitative Data Summary

Table 1: Potency (pEC50) of this compound in CHO Cells Expressing Human NK1 and NK2 Receptors

AssayNK2 ReceptorNK1 ReceptorSelectivity (NK2/NK1)
IP-1 Accumulation9.10 ± 0.165.95 ± 0.80~1,400-fold
Calcium Mobilization9.27 ± 0.266.55 ± 0.16~500-fold
cAMP Synthesis10.66 ± 0.277.71 ± 0.41~900-fold

Data extracted from studies on recombinant CHO cell lines.[1][2][3]

Table 2: Binding Affinity (pKi) of this compound at Human NK1 and NK2 Receptors

ReceptorpKi
NK27.77 ± 0.10
NK1< 5

Data from radioligand binding studies in recombinant CHO cell lines.[1][3]

Experimental Protocols

1. IP-1 Accumulation Assay

This protocol is a general guideline for measuring this compound-induced IP-1 accumulation in CHO cells expressing NK2 or NK1 receptors.

  • Cell Seeding: Plate CHO cells expressing either NK2 or NK1 receptors at a density of 6,000 cells per well in a 96-well plate.

  • Incubation with Agonist: The following day, wash the cells and incubate them with varying concentrations of this compound (e.g., 1 pM to 10 µM) for 60 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and quantify IP-1 accumulation using a commercially available HTRF®-based assay kit, following the manufacturer's instructions.

  • Data Analysis: Measure time-resolved fluorescence at 615 nm and 665 nm. Calculate concentration-response curves to determine the pEC50 value.

2. In Vivo Bladder Pressure Measurement in Anesthetized Rats

This protocol outlines a general procedure for assessing the in vivo effect of this compound on bladder smooth muscle.

  • Animal Preparation: Anesthetize the rat and perform a laparotomy to expose the bladder.

  • Catheterization: Insert a catheter into the bladder dome to measure intravesical pressure.

  • Drug Administration: Administer this compound intravenously (IV) or subcutaneously (SC) in a dose-dependent manner (e.g., 0.01-10 µg/kg IV).[4]

  • Data Recording: Continuously record bladder pressure and monitor for changes from baseline.[4] The duration of action is the time taken for the pressure to return to baseline.[4]

Visualizations

GR64349_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates Gs Gs Protein NK2R->Gs Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC AC Adenylyl Cyclase Gs->AC cAMP cAMP Synthesis AC->cAMP

Caption: Signaling pathway of this compound via the NK2 receptor.

Experimental_Workflow cluster_cell_lines Cell Line Experiments cluster_native_tissues Native Tissue Experiments cell_culture Culture CHO cells expressing NK2/NK1 seeding Seed cells in 96-well plates cell_culture->seeding treatment_cell Treat with this compound (concentration gradient) seeding->treatment_cell assay Perform functional assay (IP-1, Ca²⁺, cAMP) treatment_cell->assay analysis_cell Analyze data and determine pEC50 assay->analysis_cell comparison Compare Potency and Efficacy analysis_cell->comparison tissue_prep Isolate native tissue (e.g., rat colon) mounting Mount tissue in organ bath tissue_prep->mounting treatment_tissue Add this compound (cumulative doses) mounting->treatment_tissue measurement Measure smooth muscle contraction treatment_tissue->measurement analysis_tissue Analyze data and determine EC50 measurement->analysis_tissue analysis_tissue->comparison start Hypothesis cluster_cell_lines cluster_cell_lines start->cluster_cell_lines cluster_native_tissues cluster_native_tissues start->cluster_native_tissues

Caption: Workflow for comparing this compound effects in cell lines and native tissues.

References

GR 64349 peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of the GR 64349 peptide. The information is compiled from general best practices for peptide handling and storage due to the limited availability of specific stability data for this particular peptide in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[1][2] When stored under these conditions, the peptide can be stable for several years.[1] It is crucial to keep the vial tightly sealed in a desiccator to prevent moisture absorption, which can significantly decrease long-term stability.[3]

Q2: How should I store this compound after reconstitution?

Once reconstituted, the stability of this compound in solution is limited. It is recommended to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles.[2][3] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[3][4] For short-term use (up to a week), the solution may be stored at 4°C, depending on the peptide's inherent stability.[3] To prolong the shelf life of the peptide in solution, use sterile, pH-neutral buffers (around pH 5-7) for reconstitution.[1]

Q3: What is the recommended solvent for reconstituting this compound?

This compound is soluble in water up to 1 mg/ml. For reconstitution, it is advisable to use sterile, distilled water or a sterile, neutral buffer such as PBS (phosphate-buffered saline) at pH 7.[1]

Q4: How can I prevent degradation of the this compound peptide?

To minimize degradation, always handle the peptide with care. When preparing to use the lyophilized powder, allow the vial to warm to room temperature before opening to prevent condensation and moisture contamination.[3] For peptides containing amino acids susceptible to oxidation, such as Methionine (Met) which is present in this compound, using oxygen-free solvents and storing under an inert gas like nitrogen or argon can be beneficial.[1][3] Avoid exposure to high pH (>8) and direct light.[1][3]

Troubleshooting Guide

Q1: I am observing a loss of activity with my this compound peptide. What could be the cause?

A loss of biological activity can be attributed to several factors:

  • Improper Storage: The peptide may have been stored at an incorrect temperature or exposed to moisture.

  • Repeated Freeze-Thaw Cycles: Aliquoting the reconstituted peptide is crucial to avoid the damaging effects of repeated freezing and thawing.[2][3]

  • Degradation in Solution: Peptides in solution have a limited shelf-life. If the reconstituted solution was stored for an extended period, it might have degraded.

  • Oxidation: The Methionine residue in this compound is susceptible to oxidation. Exposure to air can lead to the formation of methionine sulfoxide, potentially reducing the peptide's activity.

Q2: My this compound peptide is not dissolving properly. What should I do?

If you encounter solubility issues with this compound in water:

  • Check the Concentration: Ensure you are not exceeding the recommended solubility of 1 mg/ml.

  • Gentle Agitation: Use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can cause aggregation.

  • Alternative Solvents: If water is not effective, you can try adding a small amount of a polar organic solvent like DMSO (dimethyl sulfoxide), followed by dilution with your aqueous buffer.[1] However, always check for solvent compatibility with your experimental system.

Data Summary

Table 1: Recommended Storage Conditions for this compound Peptide

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CYearsStore in a desiccator, protected from light.[3][4]
4°CWeeks to MonthsFor short-term storage; ensure the vial is tightly sealed.
Room TemperatureDays to WeeksNot recommended for long-term storage.
Reconstituted Solution -80°CMonthsRecommended for long-term storage of aliquots.[3][4]
-20°CWeeks to MonthsSuitable for short to medium-term storage of aliquots.[3]
4°CUp to 1 weekFor immediate use; stability is limited.[3]

Experimental Protocols

Protocol: General Peptide Stability Assessment

Objective: To determine the stability of this compound under various storage conditions.

Materials:

  • Lyophilized this compound peptide

  • Sterile, high-purity water or appropriate buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (optional, for degradation product identification)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • pH meter

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Reconstitution: Carefully reconstitute the this compound peptide in the chosen solvent to a known concentration (e.g., 1 mg/ml).

  • Aliquoting: Immediately after reconstitution, create aliquots of the peptide solution into sterile, low-protein-binding tubes.

  • Initial Analysis (T=0): Analyze one aliquot immediately using HPLC to determine the initial purity and concentration. This will serve as the baseline.

  • Storage: Store the remaining aliquots under the desired test conditions (e.g., different temperatures, pH values, or in different solvents).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze the retrieved aliquots by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the intact this compound peptide at each time point to the initial (T=0) peak area to determine the percentage of peptide remaining.

    • Observe the appearance of any new peaks, which may indicate degradation products.

    • If a mass spectrometer is available, analyze the new peaks to identify the nature of the degradation.

  • Reporting: Plot the percentage of intact peptide remaining over time for each storage condition to determine the stability profile.

Visualizations

G This compound Peptide Handling and Storage Workflow cluster_lyophilized Lyophilized Peptide cluster_reconstitution Reconstitution cluster_solution Peptide in Solution lyophilized_storage Store at -20°C or -80°C in a desiccator warm_to_rt Warm vial to Room Temperature before opening lyophilized_storage->warm_to_rt weigh_peptide Weigh desired amount quickly warm_to_rt->weigh_peptide reconstitute Reconstitute in sterile buffer (e.g., water, PBS pH 7) weigh_peptide->reconstitute aliquot Aliquot into low-protein-binding tubes reconstitute->aliquot short_term_storage Short-term storage (days) Store at 4°C aliquot->short_term_storage For immediate use long_term_storage Long-term storage (weeks-months) Store at -20°C or -80°C aliquot->long_term_storage For future use (Avoid freeze-thaw) use_in_experiment Use in experiment short_term_storage->use_in_experiment long_term_storage->use_in_experiment

Caption: Workflow for proper handling and storage of this compound peptide.

G Common Peptide Degradation Pathways cluster_degradation Degradation Pathways peptide Intact Peptide (e.g., this compound) oxidation Oxidation (e.g., Met -> Met(O)) peptide->oxidation O2, metals deamidation Deamidation (e.g., Asn, Gln) peptide->deamidation pH, temperature hydrolysis Hydrolysis (Peptide bond cleavage) peptide->hydrolysis extremes of pH racemization Racemization (L- to D-amino acids) peptide->racemization high pH, temperature

Caption: Common chemical degradation pathways for peptides.

References

Overcoming poor tissue penetration of GR 64349

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GR 64349. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential experimental challenges with this potent and selective tachykinin NK2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective tachykinin neurokinin 2 (NK2) receptor agonist with an EC50 of 3.7 nM in rat colon.[1][2] It displays high selectivity, over 1000-fold for the NK1 receptor and over 300-fold for the NK3 receptor.[2] As an agonist, this compound binds to and activates the NK2 receptor, which is a G protein-coupled receptor (GPCR). This activation typically leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium levels.[3][4]

Q2: I am observing lower than expected efficacy of this compound in my tissue-based experiments. Could poor tissue penetration be the cause?

A2: While this compound is active in vivo, poor tissue penetration can be a contributing factor to lower-than-expected efficacy in certain experimental setups, particularly for peptide-based compounds.[2] Factors such as the dense extracellular matrix of some tissues can hinder drug diffusion.[5][6] We recommend evaluating the physicochemical properties of your formulation and performing permeability and biodistribution studies to assess tissue penetration directly.

Q3: What are the key physicochemical properties of this compound I should be aware of?

A3: Key properties are listed in the table below. A high molecular weight and potential for hydrogen bonding can sometimes correlate with lower passive diffusion across biological membranes.

Q4: How can I improve the solubility of this compound in my experimental buffers?

A4: this compound is soluble in water up to 1 mg/mL.[2] For higher concentrations, or if you observe precipitation, consider using a small percentage of a biocompatible co-solvent such as DMSO. It is reported to be soluble in DMSO at 10 mM.[7] Always prepare fresh solutions and confirm solubility under your specific experimental conditions.

Troubleshooting Guide: Overcoming Poor Tissue Penetration

Issue: Suboptimal functional response in tissue explants or in vivo models.

This guide provides a systematic approach to troubleshooting potential issues related to the delivery of this compound to its target receptors in a tissue environment.

Step 1: Re-evaluate Formulation and Dosing

  • Problem: The compound may not be fully dissolved or is degrading in the vehicle.

  • Solution:

    • Confirm the solubility of this compound in your chosen vehicle at the desired concentration.

    • Prepare fresh solutions for each experiment to minimize degradation.

    • Consider a dose-response study to ensure you are using a concentration within the effective range. In rats, this compound has been shown to be active at doses ranging from 0.01–10 μg/kg intravenously and 1–300 μg/kg subcutaneously.[8]

Step 2: Assess Physicochemical Properties

  • Problem: The inherent properties of this compound may limit its ability to passively diffuse through tissue.

  • Solution:

    • Review the physicochemical data in Table 1. While some properties are fixed, understanding them can inform the selection of appropriate enhancement strategies.

Step 3: Evaluate Permeability with an In Vitro Assay

  • Problem: It is unclear if this compound can efficiently cross cellular barriers within the target tissue.

  • Solution:

    • Perform an in vitro permeability assay, such as a Caco-2 or MDCK cell monolayer assay, to quantify the rate of transport across a cellular barrier.[9] This will provide an apparent permeability coefficient (Papp) that can help predict in vivo absorption and distribution. For peptides, specific optimizations to the standard assay may be necessary.[10][11]

Step 4: Characterize In Vivo Distribution

  • Problem: The compound may be rapidly cleared from circulation or may not be reaching the target tissue in sufficient concentrations.

  • Solution:

    • Conduct an in vivo biodistribution study in a relevant animal model.[12] This typically involves administering a labeled version of this compound (e.g., radiolabeled or fluorescently tagged) and measuring its concentration in various tissues over time.[13][14]

Step 5: Employ Penetration Enhancement Strategies

  • Problem: If poor tissue penetration is confirmed, strategies to improve delivery are needed.

  • Solution:

    • Co-administration with Permeation Enhancers: Investigate the use of agents that transiently open tight junctions or disrupt the extracellular matrix.

    • Formulation with Carrier Systems: Consider formulating this compound with liposomes or other nanocarriers to improve its pharmacokinetic profile and tissue delivery.

    • Structural Modification (for long-term development): For future analogs, consider modifications that improve lipophilicity or reduce hydrogen bonding potential, while retaining biological activity.

Data Presentation

Table 1: Physicochemical Properties of this compound and General Target Ranges for Good Tissue Penetration

PropertyThis compound ValueGeneral Target Range for Good Passive Tissue Penetration
Molecular Weight 921.12 g/mol [2]< 500 g/mol
Chemical Formula C42H68N10O11S[2]N/A
Aqueous Solubility Soluble to 1 mg/mL[2]> 10 µM
LogP (predicted) Low (Peptide nature suggests hydrophilicity)1 - 3
Hydrogen Bond Donors High (Multiple amide and hydroxyl groups)≤ 5
Hydrogen Bond Acceptors High (Multiple carbonyl and oxygen atoms)≤ 10

Note: The "General Target Range" is based on Lipinski's Rule of Five and general principles for small molecule oral drug absorption and may not be fully applicable to peptides or all routes of administration. However, it provides a useful benchmark for identifying potential liabilities in passive tissue penetration.

Experimental Protocols

Protocol 1: In Vitro Bidirectional Permeability Assay using Caco-2 Cells

This protocol is adapted for peptide compounds and aims to determine the apparent permeability coefficient (Papp) of this compound.

1. Cell Culture:

  • Culture Caco-2 cells on Transwell inserts (e.g., 1.0 µm pore size) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

2. Assay Procedure:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A-B) Permeability:

    • Add this compound solution (e.g., at a concentration of 10 µM in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS containing 0.5-1% bovine serum albumin (BSA) to the basolateral (lower) chamber. BSA helps to minimize non-specific binding of the peptide.[10]

  • Basolateral to Apical (B-A) Permeability:

    • Add this compound solution to the basolateral chamber and fresh HBSS with BSA to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.

  • Analyze the concentration of this compound in the collected samples using a sensitive analytical method such as LC-MS/MS.[10]

3. Data Analysis:

  • Calculate the Papp value in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER ≥ 2 suggests the involvement of active efflux transporters.[9]

Protocol 2: In Vivo Biodistribution Study in Rodents

This protocol outlines a general procedure to determine the tissue distribution of this compound.

1. Radiolabeling of this compound:

  • Label this compound with a suitable radioisotope (e.g., Iodine-125) to a high specific activity. This is a common method for tracking peptides in vivo.[13][14]

  • Purify the radiolabeled peptide to remove any free radioisotope.

2. Animal Dosing:

  • Administer a known amount of radiolabeled this compound to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., intravenous tail vein injection).

  • The dose should be based on previously established effective doses.[8]

3. Tissue Collection:

  • At predetermined time points (e.g., 15 min, 1 hr, 4 hr, 24 hr) post-administration, euthanize a subset of animals.[14]

  • Collect blood samples and quickly dissect tissues of interest (e.g., target organ, liver, kidneys, spleen, brain, muscle).

  • Rinse the tissues to remove excess blood, blot dry, and weigh them.

4. Measurement of Radioactivity:

  • Measure the radioactivity in each tissue sample and in an aliquot of the administered dose using a gamma counter.

  • Quench correct the data as necessary.

5. Data Analysis:

  • Calculate the concentration of radioactivity in each tissue.

  • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[14]

  • This will provide a quantitative measure of the distribution of this compound to different organs and tissues over time.

Mandatory Visualizations

Signaling Pathway of this compound

GR64349_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR64349 GR64349 NK2R NK2 Receptor GR64349->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., Contraction) Ca_release->Response PKC_activation->Response

Caption: this compound activates the NK2 receptor, leading to Gq protein-mediated PLC activation.

Troubleshooting Workflow for Poor Tissue Penetration

Troubleshooting_Workflow start Start: Low Efficacy Observed check_formulation Step 1: Check Formulation & Dosing start->check_formulation is_formulation_ok Formulation OK? check_formulation->is_formulation_ok assess_permeability Step 2: In Vitro Permeability Assay (e.g., Caco-2) is_formulation_ok->assess_permeability Yes fix_formulation Fix Formulation/ Dose Issues is_formulation_ok->fix_formulation No is_permeable Permeable? assess_permeability->is_permeable biodistribution_study Step 3: In Vivo Biodistribution Study is_permeable->biodistribution_study Yes enhancement_strat Step 4: Implement Penetration Enhancement Strategies is_permeable->enhancement_strat No is_dist_ok Sufficient Target Tissue Conc.? biodistribution_study->is_dist_ok is_dist_ok->enhancement_strat No end_other_issue End: Consider Other Causes of Low Efficacy is_dist_ok->end_other_issue Yes re_evaluate Re-evaluate Efficacy enhancement_strat->re_evaluate re_evaluate->start Iterate fix_formulation->check_formulation

Caption: A logical workflow for troubleshooting suboptimal efficacy due to poor tissue penetration.

References

Selecting the appropriate negative control for GR 64349 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GR 64349, a potent and selective tachykinin NK2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective and potent peptide agonist for the tachykinin neurokinin 2 (NK2) receptor, which is a G-protein coupled receptor (GPCR). Its mechanism of action involves binding to and activating the NK2 receptor, leading to the initiation of downstream signaling cascades. This activation typically results in an increase in intracellular inositol-1 phosphate (IP-1), a rise in intracellular calcium levels, and the synthesis of cyclic AMP (cAMP).

Q2: How selective is this compound for the NK2 receptor?

This compound exhibits high selectivity for the NK2 receptor over other tachykinin receptors, namely the NK1 and NK3 receptors. It has been reported to have over 1000-fold selectivity for the NK2 receptor compared to the NK1 receptor and over 300-fold selectivity compared to the NK3 receptor.

Q3: What are the key considerations when designing an experiment with this compound?

The key considerations include selecting the appropriate cell line or animal model that endogenously or recombinantly expresses the NK2 receptor, determining the optimal concentration range of this compound to elicit a response without causing off-target effects, and crucially, including appropriate negative controls to ensure the observed effects are specifically mediated by NK2 receptor activation.

Q4: What is the most appropriate negative control for this compound experiments?

The selection of a negative control is critical for validating that the observed biological effects are due to the specific action of this compound on the NK2 receptor. The ideal negative control would be a molecule that is structurally very similar to this compound but is biologically inactive at the NK2 receptor.

Other, more accessible but less specific, negative controls include:

  • A scrambled peptide: A peptide with the same amino acid composition as this compound but in a randomized sequence. This control helps to rule out non-specific effects related to the physicochemical properties of the peptide.

  • Vehicle control: This is the most common and essential negative control. The vehicle is the solvent or buffer in which this compound is dissolved (e.g., saline, DMSO). This control accounts for any effects of the solvent on the experimental system. Administration of the vehicle alone should not produce any significant biological effect.[3]

Q5: Can a tachykinin receptor antagonist be used as a negative control?

Yes, a selective NK2 receptor antagonist can be used as a valuable tool to demonstrate the specificity of this compound's action. Pre-treating the cells or animal with an NK2 antagonist should block the effects of subsequently administered this compound. This demonstrates that the activity of this compound is mediated through the NK2 receptor. Several non-peptide NK2 receptor antagonists, such as Saredutant (SR48968), have been developed.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No response or weak response to this compound Low or no expression of NK2 receptors in the chosen cell line or tissue.Confirm NK2 receptor expression using techniques like RT-PCR, Western blot, or radioligand binding. Consider using a cell line known to express functional NK2 receptors or a recombinant expression system.
Inactive this compound.Ensure proper storage of the this compound stock solution (typically at -20°C or lower). Prepare fresh dilutions for each experiment. Verify the activity of the compound on a validated positive control cell line.
Suboptimal assay conditions.Optimize assay parameters such as cell density, incubation time, and concentration of this compound.
High background signal or non-specific effects This compound concentration is too high, leading to off-target effects.Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration.
Vehicle (solvent) is causing a response.Test the effect of the vehicle alone on the assay. If the vehicle has an effect, consider using a different solvent or reducing the final concentration of the vehicle in the assay.
Contamination of reagents or cell culture.Use sterile techniques and ensure all reagents are of high quality and free of contaminants.
Inconsistent results between experiments Variability in cell culture conditions (e.g., passage number, confluency).Maintain consistent cell culture practices. Use cells within a defined passage number range.
Inaccurate pipetting or dilution of this compound.Calibrate pipettes regularly. Prepare a fresh dilution series for each experiment.
Instability of this compound in the assay medium.Assess the stability of this compound under your experimental conditions. Consider the inclusion of protease inhibitors if degradation is suspected.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound stimulation in cells expressing the NK2 receptor.

Materials:

  • Cells expressing the tachykinin NK2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • This compound

  • Negative control (e.g., vehicle, scrambled peptide, or retro-inverso analogue)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the NK2 receptor-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with the calcium-sensitive dye prepared in assay buffer containing probenecid. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Preparation: Prepare serial dilutions of this compound and the negative control in assay buffer at a concentration that is 5-10 times the final desired concentration.

  • Assay Measurement:

    • Place the cell plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Record a baseline fluorescence reading for a few seconds.

    • Use the instrument's injector to add the this compound or negative control solutions to the wells.

    • Immediately begin recording the fluorescence signal for a period of 1-3 minutes to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value. The negative control should not elicit a significant change in fluorescence.

In Vivo Study: Cystometry in Anesthetized Rats

This protocol is adapted from a study investigating the prokinetic effects of NK2 receptor agonists on the bladder in rats and serves as an example of an in vivo experiment.[3][6]

Materials:

  • Female rats (e.g., Sprague-Dawley)

  • Anesthetic (e.g., urethane)

  • This compound

  • Vehicle control (e.g., 0.9% saline)

  • Catheters for bladder and arterial/venous access

  • Pressure transducer and recording system

  • Infusion pump

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant a catheter into the bladder dome for pressure recording and another for intravesical infusion. Place catheters in a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Cystometry:

    • Begin a continuous infusion of saline into the bladder at a constant rate to elicit reflex bladder contractions.

    • Record the intravesical pressure to establish a baseline of bladder activity.

    • Administer this compound intravenously (or via another desired route) at various doses.

    • In a separate group of animals, administer the vehicle control.

  • Data Collection and Analysis: Record the changes in bladder pressure, including the frequency and amplitude of contractions, following the administration of this compound or the vehicle. Compare the responses between the treatment and control groups to determine the effect of this compound on bladder function.

Data Presentation

Table 1: In Vitro Potency of this compound at Tachykinin Receptors

AssayNK2 Receptor (pEC50)NK1 Receptor (pEC50)Selectivity (NK2 vs. NK1)
IP-1 Accumulation 9.10 ± 0.165.95 ± 0.80~1400-fold
Calcium Mobilization 9.27 ± 0.266.55 ± 0.16~500-fold
cAMP Synthesis 10.66 ± 0.277.71 ± 0.41~900-fold

Data are presented as mean ± SEM. pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect.

Table 2: Example In Vivo Effects of this compound in Rats

TreatmentDose Range (IV)Effect on Bladder Pressure
This compound 0.1 - 30 µg/kgDose-dependent increase in pressure
Vehicle -No significant change in pressure

Visualizations

GR64349_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R binds & activates Gq Gq Protein NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Signaling pathway of this compound via the NK2 receptor.

Negative_Control_Logic GR64349 This compound (Active Compound) BiologicalEffect Specific Biological Effect GR64349->BiologicalEffect causes NegativeControl Negative Control (e.g., Retro-inverso analogue) NoEffect1 No Biological Effect NegativeControl->NoEffect1 causes Vehicle Vehicle Control NoEffect2 No Biological Effect Vehicle->NoEffect2 causes

Caption: Logic of negative controls in this compound experiments.

Experimental_Workflow start Start plate_cells Plate NK2R-expressing cells start->plate_cells dye_loading Load cells with Ca²⁺ indicator dye plate_cells->dye_loading prepare_compounds Prepare this compound & Controls dye_loading->prepare_compounds measure_fluorescence Measure fluorescence change upon compound addition prepare_compounds->measure_fluorescence analyze_data Analyze data (Dose-response curve) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro calcium mobilization assay.

References

Validation & Comparative

A Head-to-Head Comparison of GR 64349 and Neurokinin A in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between receptor agonists is paramount for advancing therapeutic discovery. This guide provides an objective, data-driven comparison of the synthetic tachykinin NK₂ receptor agonist, GR 64349, and the endogenous neuropeptide, Neurokinin A (NKA).

This comprehensive analysis delves into their performance in key functional assays, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling mechanisms.

At a Glance: this compound vs. Neurokinin A

Neurokinin A (NKA) is a naturally occurring tachykinin peptide that plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] It exerts its effects through the activation of tachykinin receptors, with a preferential affinity for the NK₂ receptor.[2] this compound is a potent and highly selective synthetic agonist for the tachykinin NK₂ receptor.[3] Its high selectivity makes it a valuable tool for elucidating the specific functions of the NK₂ receptor in complex biological systems.

Quantitative Comparison: Potency and Binding Affinity

The following tables summarize the performance of this compound and NKA in various functional assays, primarily conducted in Chinese Hamster Ovary (CHO) cells expressing human recombinant NK₂ receptors. The data highlights the comparative potency and binding affinity of these two agonists.

Functional Assay Parameter This compound Neurokinin A (NKA) Cell Type Reference
Inositol-1 Phosphate (IP-1) Accumulation pEC₅₀9.10 ± 0.16Potent full agonistCHO cells expressing human NK₂ receptors[3][4]
Intracellular Calcium Mobilization pEC₅₀9.27 ± 0.268.62 (EC₅₀: 2.38 nM)CHO cells expressing human NK₂ receptors / NK2R Nomad Cell Line[3][4]
Cyclic AMP (cAMP) Synthesis pEC₅₀10.66 ± 0.278.25 (EC₅₀: 5.61 nM)CHO cells expressing human NK₂ receptors / NK2R Nomad Cell Line[3][4]
Binding Assay Parameter This compound Neurokinin A (NKA) Receptor Cell Type Reference
Radioligand Displacement pKi7.77 ± 0.10High Affinity (Reference Ligand)Human recombinant NK₂CHO cells[3]

Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand to a receptor.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental procedures discussed, the following diagrams are provided.

G_Protein_Coupled_Receptor_Signaling Signaling Pathways of Neurokinin A at the NK₂ Receptor cluster_membrane Cell Membrane NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R GR64349 This compound GR64349->NK2R Gq11 Gq/11 NK2R->Gq11 Gs Gs NK2R->Gs PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP₂ PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response cAMP Cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PKA->Cellular_Response

Caption: NKA and this compound activate Gq/11 and Gs signaling pathways via the NK₂ receptor.

Experimental_Workflow General Experimental Workflow for Functional Assays cluster_cell_prep Cell Preparation cluster_assay_prep Assay Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Culture_Cells Culture CHO cells expressing human NK₂ receptors Seed_Cells Seed cells into microplates Culture_Cells->Seed_Cells Load_Dye Load cells with fluorescent dye (for Calcium Assay) Seed_Cells->Load_Dye Add_Agonist Add varying concentrations of This compound or NKA Seed_Cells->Add_Agonist For IP-1 & cAMP assays Load_Dye->Add_Agonist Measure_Signal Measure signal (Fluorescence, Luminescence, or Radioactivity) Add_Agonist->Measure_Signal Generate_Curve Generate dose-response curve Measure_Signal->Generate_Curve Calculate_Values Calculate pEC₅₀ / pKi Generate_Curve->Calculate_Values

Caption: A generalized workflow for performing the functional assays described in this guide.

Detailed Experimental Protocols

The following are generalized protocols for the key functional assays cited in this guide. Specific details may vary between laboratories and reagent kits.

Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [¹²⁵I]-NKA) from its receptor, thereby determining the binding affinity (Ki) of the test compound.

  • Cell Preparation: Membranes are prepared from CHO cells stably expressing the human NK₂ receptor.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled ligand ([¹²⁵I]-NKA) and varying concentrations of the unlabeled competitor ligand (this compound or NKA).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Detection: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Inositol-1 Phosphate (IP-1) Accumulation Assay

This assay measures the activation of the Gq signaling pathway by quantifying the accumulation of a downstream second messenger, inositol-1 phosphate.

  • Cell Culture: CHO cells expressing the human NK₂ receptor are seeded into multi-well plates and cultured overnight.

  • Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent IP-1 degradation) and varying concentrations of the agonist (this compound or NKA).

  • Incubation: The cells are incubated for a specific period to allow for IP-1 accumulation.

  • Lysis and Detection: The cells are lysed, and the concentration of IP-1 in the lysate is measured using a competitive immunoassay, typically employing fluorescence resonance energy transfer (FRET) or a similar detection method.

  • Data Analysis: A dose-response curve is generated by plotting the IP-1 concentration against the agonist concentration, from which the pEC₅₀ value is determined.[3]

Intracellular Calcium Mobilization Assay

This assay also measures Gq pathway activation by detecting the transient increase in intracellular calcium concentration that occurs upon receptor stimulation.

  • Cell Preparation: CHO cells expressing the human NK₂ receptor are seeded into multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.

  • Agonist Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the agonist (this compound or NKA) are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically in real-time to capture the transient calcium flux.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to construct a dose-response curve and determine the pEC₅₀ value.[3]

Cyclic AMP (cAMP) Synthesis Assay

This assay measures the activation of the Gs signaling pathway by quantifying the production of the second messenger cyclic AMP.

  • Cell Culture: CHO cells expressing the human NK₂ receptor are seeded into multi-well plates.

  • Stimulation: The cells are treated with varying concentrations of the agonist (this compound or NKA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: A dose-response curve is generated, and the pEC₅₀ value is calculated.[3]

Conclusion

Both this compound and Neurokinin A are potent agonists of the NK₂ receptor. The data presented here, primarily from studies on recombinant human receptors, demonstrates that this compound is a full agonist with high potency, comparable to and in some assays exceeding that of the endogenous ligand, NKA.[3] The key differentiator for this compound is its exceptional selectivity for the NK₂ receptor over other tachykinin receptors, making it an invaluable pharmacological tool for isolating and studying NK₂ receptor-mediated functions. For drug development professionals, the high potency and selectivity of this compound-like compounds offer a promising starting point for the design of novel therapeutics targeting conditions where NK₂ receptor activation is beneficial.

References

A Comparative Guide: GR 64349 versus Substance P at Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic peptide GR 64349 and the endogenous neuropeptide Substance P (SP) in their interactions with the three main tachykinin receptors: NK1, NK2, and NK3. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Tachykinin Receptors and Ligands

Tachykinins are a family of neuropeptides that share a common C-terminal amino acid sequence.[1] They are involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Their biological effects are mediated through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[3][4]

Substance P (SP) is an undecapeptide that serves as the preferential endogenous ligand for the NK1 receptor, although it can also activate NK2 and NK3 receptors at higher concentrations.[3][5][6] It is widely distributed throughout the central and peripheral nervous systems and plays a significant role in neurogenic inflammation and pain perception.[7][8]

This compound is a potent and highly selective synthetic agonist for the NK2 receptor.[9][10][11] Its selectivity makes it a valuable pharmacological tool for investigating the specific roles of the NK2 receptor in various physiological and pathological conditions.[11]

Quantitative Comparison of Receptor Interactions

The binding affinities (pKi) and functional potencies (pEC50) of this compound and Substance P at human tachykinin receptors are summarized below. These values are presented as the negative logarithm of the inhibition constant (Ki) or the half-maximal effective concentration (EC50), respectively. Higher values indicate greater affinity or potency.

LigandReceptorBinding Affinity (pKi)Functional Potency (pEC50) - IP-1 AccumulationFunctional Potency (pEC50) - Calcium MobilizationFunctional Potency (pEC50) - cAMP Synthesis
This compound NK1< 5[9][12][13]5.95 ± 0.80[9][12][13]6.55 ± 0.16[9][12][13]7.71 ± 0.41[9][12][13]
NK27.77 ± 0.10[9][12][13]9.10 ± 0.16[9][12][13]9.27 ± 0.26[9][12][13]10.66 ± 0.27[9][12][13]
NK3Data not availableData not availableData not availableData not available
Substance P NK1High (preferential)[3][6]~7-8 (estimated)~8-9 (estimated)~7-8 (estimated)
NK2Lower than NK1[6]Lower than NK1Lower than NK1Lower than NK1
NK3Can activate[14][15]Lower than NK1Lower than NK1Data not available

Tachykinin Receptor Signaling Pathways

Activation of tachykinin receptors by agonists like Substance P and this compound initiates intracellular signaling cascades. These receptors primarily couple to Gq/11 and Gs proteins.

  • Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[16]

  • Gs Pathway: Tachykinin receptors can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC) and the subsequent production of cyclic AMP (cAMP).[16]

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Tachykinin Receptor (NK1, NK2, NK3) Gq Gq/11 Receptor->Gq Gs Gs Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG cAMP cAMP AC->cAMP converts ATP to PIP2 PIP2 Ca2 Ca²⁺ (from ER) IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->CellularResponse Ligand Substance P or This compound Ligand->Receptor binds to

Tachykinin Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of this compound and Substance P with tachykinin receptors are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing tachykinin receptors incubate Incubate membranes with: - Radiolabeled ligand (e.g., [¹²⁵I]-NKA for NK2) - Varying concentrations of test compound (this compound or Substance P) prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Cells or tissues expressing the tachykinin receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.[17]

  • Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NKA for NK2 receptors) and a range of concentrations of the unlabeled test compound (this compound or Substance P).[11][17]

  • Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.[11][17]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate the Gq/11 pathway, leading to an increase in intracellular calcium concentration.

Detailed Protocol:

  • Cell Culture: Cells stably or transiently expressing the tachykinin receptor of interest are cultured in a multi-well plate.[3]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). These dyes are cell-permeant and become fluorescent upon binding to calcium.[1][5]

  • Incubation: The cells are incubated to allow for de-esterification of the dye, trapping it inside the cells.[1]

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a flow cytometer.[7]

  • Compound Addition: The test compound (this compound or Substance P) at various concentrations is added to the wells.

  • Kinetic Measurement: The change in fluorescence intensity over time is monitored to measure the increase in intracellular calcium.[3]

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration, and a dose-response curve is generated to determine the EC50 value.

Inositol Monophosphate (IP-1) Accumulation Assay

This assay provides a more stable measure of Gq/11 pathway activation by quantifying the accumulation of a downstream metabolite of IP3, inositol monophosphate (IP-1).

Detailed Protocol:

  • Cell Culture: Cells expressing the tachykinin receptor are seeded in a multi-well plate.[18]

  • Stimulation: The cells are stimulated with various concentrations of the test compound (this compound or Substance P) in the presence of lithium chloride (LiCl). LiCl inhibits the degradation of IP-1, allowing it to accumulate.[18][19]

  • Lysis: After a defined incubation period, the cells are lysed to release the intracellular components.

  • Detection: The concentration of IP-1 in the cell lysate is measured, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF).[19] In this format, endogenous IP-1 produced by the cells competes with a labeled IP-1 tracer for binding to a specific antibody.

  • Data Analysis: The signal from the assay is inversely proportional to the amount of IP-1 produced. A standard curve is used to quantify the IP-1 concentration, and a dose-response curve is generated to determine the EC50 value of the test compound.

Cyclic AMP (cAMP) Accumulation Assay

This functional assay measures the ability of a compound to stimulate the Gs pathway, leading to the production of cyclic AMP.

Detailed Protocol:

  • Cell Culture: Cells expressing the tachykinin receptor are plated in a multi-well plate.

  • Pre-incubation: The cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

  • Stimulation: The cells are stimulated with a range of concentrations of the test compound (this compound or Substance P).[20]

  • Lysis: Following stimulation, the cells are lysed.

  • Detection: The amount of cAMP in the lysate is quantified using a competitive immunoassay, such as an HTRF or an enzyme-linked immunosorbent assay (ELISA).[20][21]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the test compound concentration to determine the EC50 value.

Conclusion

The available data clearly demonstrate that This compound is a highly potent and selective agonist for the NK2 receptor , with significantly lower affinity and functional activity at the NK1 receptor.[9][12][13] In contrast, Substance P is the preferential endogenous agonist for the NK1 receptor but can also activate NK2 and NK3 receptors, albeit with lower potency.[3][6]

The distinct receptor selectivity profiles of this compound and Substance P make them invaluable tools for dissecting the specific physiological and pathological roles of the NK1 and NK2 tachykinin receptors. The choice between these two ligands will depend on the specific research question and the desired receptor target. For studies focused on the NK2 receptor, this compound offers superior selectivity, minimizing off-target effects at the NK1 receptor. For investigations into NK1 receptor-mediated processes, Substance P remains the primary endogenous agonist of choice. Further research is required to fully characterize the activity of this compound at the NK3 receptor to complete the comparative profile.

References

A Comparative Analysis of GR 64349 Efficacy Against Other NK2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of GR 64349, a potent and selective tachykinin neurokinin-2 (NK2) receptor agonist, with other relevant NK2 agonists. The information presented is collated from preclinical studies and is intended to assist researchers in pharmacology and drug development in their evaluation of compounds targeting the NK2 receptor.

Introduction to NK2 Receptor Agonists

Tachykinin NK2 receptors are G-protein coupled receptors (GPCRs) primarily expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] Their activation by endogenous tachykinins, such as Neurokinin A (NKA), leads to a cascade of intracellular signaling events that mediate various physiological responses, including smooth muscle contraction.[1][2] Consequently, NK2 receptor agonists have been investigated for their therapeutic potential in conditions requiring prokinetic activity.[3] this compound ([Lys3,Gly8,-R-γ-lactam-Leu9]NKA(3-10)) is a synthetic agonist noted for its high potency and selectivity for the NK2 receptor.[4][5]

Quantitative Comparison of Agonist Efficacy

The following tables summarize the in vitro potency and binding affinity of this compound in comparison to the endogenous NK2 receptor agonist, Neurokinin A (NKA), and the endogenous NK1 receptor agonist, Substance P (SP), at human recombinant NK2 and NK1 receptors. This data highlights the selectivity of this compound.

Table 1: In Vitro Potency (pEC50) of NK2 Receptor Agonists in Functional Assays [4][6]

AgonistAssayNK2 Receptor (pEC50 ± SD)NK1 Receptor (pEC50 ± SD)Selectivity (NK2 vs. NK1)
This compound IP-1 Accumulation9.10 ± 0.165.95 ± 0.80~1400-fold
Calcium Mobilization9.27 ± 0.266.55 ± 0.16~500-fold
cAMP Synthesis10.66 ± 0.277.71 ± 0.41~900-fold
Neurokinin A (NKA) IP-1 AccumulationPotent full agonistMore potent than this compound
Substance P (SP) IP-1 AccumulationLess potent partial agonistMost potent

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: In Vitro Binding Affinity (pKi) of this compound [4][5]

CompoundReceptorpKi ± SD
This compound NK27.77 ± 0.10
NK1<5

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor.

In functional studies, this compound was demonstrated to be a full agonist, comparable to the endogenous agonists NKA at NK2 receptors and Substance P at NK1 receptors.[4][6]

In Vivo Efficacy Comparison

In a study on rats with acute spinal cord transection, this compound was compared with NKA and another selective NK2 agonist, LMN-NKA ([Lys5,MeLeu9,Nle10]-NKA(4–10)). All three agonists produced dose-dependent increases in bladder and rectal pressure.[3] Notably, this compound exhibited a significantly shorter duration of action compared to LMN-NKA when administered intravenously, a potentially desirable characteristic for therapeutic applications requiring intermittent action.[3] Furthermore, this compound did not induce hypotension, a side effect observed with NKA and LMN-NKA that is likely mediated by NK1 receptor activation.[3] This underscores the functional benefit of this compound's high selectivity for the NK2 receptor.

Experimental Protocols

The data presented in this guide were generated using standard pharmacological assays. Below are detailed descriptions of the key experimental methodologies.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either the human NK2 or NK1 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor ([125I]-NKA for NK2 receptors and [3H]-septide for NK1 receptors).[4]

  • Competition: A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist.

This assay quantifies the activation of the Gq signaling pathway.

  • Cell Culture: CHO cells expressing the target receptor (NK2 or NK1) are seeded in multi-well plates.

  • Agonist Stimulation: The cells are stimulated with varying concentrations of the agonist (e.g., this compound, NKA, or SP).

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Data Analysis: The concentration-response curves are plotted, and the pEC50 values are calculated.

This assay also measures the activation of the Gq pathway by detecting changes in intracellular calcium levels.

  • Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Addition: The baseline fluorescence is measured before the addition of the agonist at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity upon agonist addition is monitored in real-time using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The peak fluorescence response is used to generate concentration-response curves and determine pEC50 values.

This assay is used to measure the activation of the Gs signaling pathway.

  • Cell Stimulation: Cells expressing the target receptor are treated with the agonist in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Measurement: The intracellular cAMP levels are quantified using a competitive immunoassay, often employing HTRF or a similar detection technology.

  • Data Analysis: Concentration-response curves are generated to calculate the pEC50 of the agonist.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

NK2_Signaling_Pathway cluster_membrane Cell Membrane NK2R NK2 Receptor Gq Gq Protein NK2R->Gq Activates Gs Gs Protein NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts Agonist This compound / NKA Agonist->NK2R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PKA->Response

Caption: NK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment start Select Cell Line (e.g., CHO with hNK2R) binding Radioligand Binding Assay start->binding functional Functional Assays start->functional pki Determine pKi binding->pki ip1 IP-1 Accumulation functional->ip1 calcium Calcium Mobilization functional->calcium camp cAMP Synthesis functional->camp pec50 Determine pEC50 ip1->pec50 calcium->pec50 camp->pec50 end Compare Potency & Selectivity pki->end pec50->end

References

Validating the Specificity of GR 64349: A Comparative Guide to NK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GR 64349 is a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor, demonstrating significantly greater affinity and functional potency for the NK2 receptor over NK1 and NK3 receptors. This high specificity makes this compound an invaluable tool for elucidating the physiological and pathological roles of the NK2 receptor. However, rigorous validation of this specificity is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound's interaction with various NK2 receptor antagonists, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting studies involving this selective agonist.

Comparative Analysis of NK2 Receptor Antagonist Potency

The specificity of this compound is often validated through competitive binding assays and functional antagonism studies using a panel of selective NK2 receptor antagonists. The data presented below summarizes the potency of several antagonists in competing with this compound or other NK2 receptor agonists.

AntagonistAgonist Used in AssayPreparationAssay TypePotency (pA2 or pKi)Reference
GR159897 This compoundGuinea-pig tracheaFunctional (Contraction)8.7 (pA2)[1]
GR159897 [3H]GR100679hNK2-transfected CHO cellsRadioligand Binding9.5 (pKi)
GR 94800 [beta Ala8]NKA(4-10)Guinea-pig ileum circular muscleFunctional (Contraction)Competitive Antagonist[2]
SR 48968 [beta Ala8]NKA(4-10)Guinea-pig colon circular muscleFunctional (Contraction)Competitive Antagonist[2]
MEN 10,376 [beta Ala8]NKA(4-10)Guinea-pig colon circular muscleFunctional (Contraction)Competitive Antagonist[2]
MEN 10,207 Neurokinin ARat spinal cordFunctional (Flexor Reflex)High Potency[3]
R396 Neurokinin ARat spinal cordFunctional (Flexor Reflex)Moderate Antagonism[3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKi is the negative logarithm of the inhibition constant. Higher values indicate greater potency.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating these findings. Below are protocols for key experiments used to assess the specificity of this compound.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the NK2 receptor.

Objective: To determine the binding affinity (Ki) of NK2 receptor antagonists.

Materials:

  • Membrane preparations from cells stably expressing the human NK2 receptor (e.g., CHO cells).

  • Radiolabeled NK2 receptor ligand (e.g., [3H]GR100679).

  • Unlabeled NK2 receptor antagonists (e.g., GR159897).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA).

  • Scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled antagonist.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 receptor agonist (e.g., 1 µM this compound).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of antagonist that inhibits 50% of specific binding) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This assay assesses the ability of an antagonist to inhibit the functional response induced by an agonist, such as smooth muscle contraction or intracellular signaling.

Objective: To determine the potency (pA2) of a competitive antagonist.

Materials:

  • Isolated tissue preparations expressing NK2 receptors (e.g., guinea-pig trachea, ileum).

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isotonic transducers and recording equipment.

  • This compound (agonist).

  • NK2 receptor antagonist (e.g., GR159897).

Procedure:

  • Mount the isolated tissue in the organ baths under a resting tension.

  • Allow the tissue to equilibrate for a period of time (e.g., 60 minutes), with periodic washes.

  • Obtain a cumulative concentration-response curve for the agonist (this compound).

  • Wash the tissue to allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of the antagonist for a predetermined time to allow for equilibrium.

  • Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat steps 4-6 with increasing concentrations of the antagonist.

  • A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximum response.

  • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.[4][5][6]

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for validating antagonist specificity.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound (Agonist) NK2R NK2 Receptor GR64349->NK2R Binds & Activates Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Antagonist NK2 Antagonist Antagonist->NK2R Blocks Binding Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Contraction, Secretion) Ca2->CellularResponse PKC->CellularResponse

Caption: NK2 Receptor Signaling Pathway.

Antagonist_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation (Optional) BindingAssay Radioligand Competition Binding Assay DataAnalysis1 Determine Ki values for Antagonists BindingAssay->DataAnalysis1 FunctionalAssay Functional Antagonism Assay (e.g., Schild Analysis) DataAnalysis2 Determine pA2 values for Antagonists FunctionalAssay->DataAnalysis2 AnimalModel Administer this compound +/- Antagonist to Animal Model FunctionalAssay->AnimalModel conclusion Confirm Specificity of this compound and Potency of Antagonists DataAnalysis1->conclusion DataAnalysis2->conclusion MeasureResponse Measure Physiological Response (e.g., Bronchoconstriction, Gut Motility) AnimalModel->MeasureResponse DataAnalysis3 Assess in vivo Efficacy of Antagonist MeasureResponse->DataAnalysis3 DataAnalysis3->conclusion start Select NK2 Receptor Antagonists for Testing start->BindingAssay start->FunctionalAssay

Caption: Experimental Workflow for Antagonist Validation.

References

GR 64349: A Comparative Guide to its Potency in Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of GR 64349, a selective tachykinin NK2 receptor agonist, across various cell types. The data presented is compiled from published experimental findings, offering a clear perspective on its activity and selectivity.

Potency (EC50) of this compound: A Tabular Comparison

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. The following tables summarize the EC50 values of this compound in different cell systems and functional assays.

Cell TypeReceptor ExpressedFunctional AssaypEC50EC50 (nM)Reference
CHO CellsHuman NK2IP-1 Accumulation9.10 ± 0.16~0.08[1][2][3]
CHO CellsHuman NK1IP-1 Accumulation5.95 ± 0.80~1122[1][2][3]
CHO CellsHuman NK2Calcium Response9.27 ± 0.26~0.05[1][2]
CHO CellsHuman NK1Calcium Response6.55 ± 0.16~282[1][2]
CHO CellsHuman NK2Cyclic AMP Synthesis10.66 ± 0.27~0.02[1][2]
CHO CellsHuman NK1Cyclic AMP Synthesis7.71 ± 0.41~20[1][2]
Rat ColonNative NK2Contraction-3.7
Human Detrusor MuscleNative NK2Contraction-74[4]
Human Recombinant Cell LinesNative NK1Functional Assay-~5000[4]

pEC50 is the negative logarithm of the EC50 in molar concentration. A higher pEC50 value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Functional Assays in CHO Cells Stably Expressing Human NK1 and NK2 Receptors[1]
  • Cell Culture: Chinese Hamster Ovary (CHO) cells were stably transfected with human recombinant NK1 or NK2 receptors.

  • IP-1 Accumulation Assay:

    • 6,000 cells per well were incubated with varying concentrations of this compound for 60 minutes at 37°C, followed by 60 minutes at room temperature.

    • Inositol-1-phosphate (IP-1) accumulation was quantified using the IP-ONE HTRF® terbium cryptate-based bioassay.

    • Time-resolved fluorescence was measured at 615 nm and 665 nm using an EnVision multi-label plate reader.

  • Intracellular Calcium Response Assay:

    • Details on the specific methodology for the calcium response assay were not fully elaborated in the provided search results. However, such assays typically involve loading cells with a calcium-sensitive fluorescent dye and measuring changes in fluorescence upon agonist stimulation.

  • Cyclic AMP Synthesis Assay:

    • Due to low signal, a CRE-LUC reporter system was used to enhance the sensitivity of the cyclic AMP measurement. This indicates that the assay measured cyclic AMP production indirectly through the activation of a cAMP-responsive element (CRE) linked to a luciferase reporter gene.

Visualizing the Mechanisms

To better understand the biological context of this compound's activity, the following diagrams illustrate its signaling pathway and the workflow of a key experimental procedure.

G This compound Signaling Pathway via NK2 Receptor GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to G_protein G Protein (Gq/11) NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound signaling through the NK2 receptor.

G IP-1 Accumulation Assay Workflow start Start CHO_cells CHO cells expressing NK1 or NK2 receptors start->CHO_cells add_GR64349 Add varying concentrations of this compound CHO_cells->add_GR64349 incubate_37 Incubate for 60 min at 37°C add_GR64349->incubate_37 incubate_RT Incubate for 60 min at Room Temperature incubate_37->incubate_RT quantify_IP1 Quantify IP-1 using HTRF assay incubate_RT->quantify_IP1 measure_fluorescence Measure Time-Resolved Fluorescence (615/665 nm) quantify_IP1->measure_fluorescence analyze_data Analyze Data (Calculate EC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the IP-1 accumulation assay.

References

Comparative Analysis of GR 64349 Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profile of GR 64349, a potent tachykinin NK₂ receptor agonist, with a focus on its cross-reactivity with other G-protein coupled receptors (GPCRs). The information presented is collated from publicly available experimental data to assist researchers and drug development professionals in evaluating its selectivity and potential off-target effects.

Executive Summary

This compound is a highly selective agonist for the tachykinin NK₂ receptor. Experimental data demonstrates significant selectivity for the NK₂ receptor over the NK₁ and NK₃ receptors. While comprehensive screening data against a wider panel of GPCRs is not extensively published, the available information consistently points to a favorable selectivity profile within the tachykinin receptor family. This guide summarizes the binding affinities and functional potencies of this compound and details the experimental methodologies used to determine these parameters.

Quantitative Data Summary

The following tables summarize the binding affinity (pKi) and functional potency (pEC₅₀) of this compound for the human neurokinin NK₁ and NK₂ receptors, as well as its selectivity over the NK₃ receptor.

Table 1: Binding Affinity of this compound at Human NK₁ and NK₂ Receptors

ReceptorRadioligandThis compound pKiReference
NK₂[¹²⁵I]-NKA7.77 ± 0.10[1][2]
NK₁[³H]-septide< 5[1][2]

Higher pKi values indicate stronger binding affinity.

Table 2: Functional Potency of this compound at Human NK₁ and NK₂ Receptors

Functional AssayNK₂ pEC₅₀NK₁ pEC₅₀Fold Selectivity (NK₂ vs NK₁)Reference
Inositol-1-Phosphate (IP-1) Accumulation9.10 ± 0.165.95 ± 0.80~1400[1][2]
Intracellular Calcium Mobilization9.27 ± 0.266.55 ± 0.16~500[1][2]
Cyclic AMP (cAMP) Synthesis10.66 ± 0.277.71 ± 0.41~900[1][2]

Higher pEC₅₀ values indicate greater potency.

Table 3: Selectivity of this compound for NK₂, NK₁, and NK₃ Receptors

Receptor ComparisonSelectivity FoldReference
NK₂ over NK₁> 1000[3]
NK₂ over NK₃> 300[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by this compound and a typical experimental workflow for assessing GPCR agonist selectivity.

Gq_Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK₂ Receptor GR64349->NK2R High Affinity NK1R NK₁ Receptor GR64349->NK1R Low Affinity Gq11 Gαq/11 NK2R->Gq11 Gs Gαs NK2R->Gs NK1R->Gq11 NK1R->Gs PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates PKA PKA cAMP->PKA Activates

This compound Signaling Pathways

Experimental_Workflow cluster_planning Assay Development cluster_execution Data Generation cluster_analysis Data Analysis & Interpretation cell_lines Select Cell Lines (e.g., CHO, HEK293) receptor_expression Express Recombinant GPCRs (Target & Off-Targets) cell_lines->receptor_expression assay_choice Choose Assays (Binding & Functional) receptor_expression->assay_choice binding_assay Radioligand Binding Assay (Determine Ki) assay_choice->binding_assay functional_assays Functional Assays (e.g., Ca²⁺, cAMP, IP-1) (Determine EC₅₀/IC₅₀) assay_choice->functional_assays dose_response Generate Dose-Response Curves binding_assay->dose_response functional_assays->dose_response parameter_calculation Calculate pKi, pEC₅₀, pIC₅₀ dose_response->parameter_calculation selectivity_determination Determine Selectivity Ratios parameter_calculation->selectivity_determination conclusion Draw Conclusions on Cross-Reactivity Profile selectivity_determination->conclusion

GPCR Agonist Selectivity Workflow

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the human NK₁ and NK₂ receptors.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human recombinant NK₁ receptor or the human recombinant NK₂ receptor.

  • NK₂ Receptor Assay:

    • Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA)

    • Procedure: Cell membranes from CHO-NK₂ cells are incubated with a fixed concentration of [¹²⁵I]-NKA and increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled NK₂ agonist.

    • Detection: The amount of bound radioactivity is measured using a gamma counter.

  • NK₁ Receptor Assay:

    • Radioligand: [³H]-septide

    • Procedure: Cell membranes from CHO-NK₁ cells are incubated with a fixed concentration of [³H]-septide and increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled NK₁ agonist.

    • Detection: The amount of bound radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays
  • Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at the human NK₁ and NK₂ receptors.

  • Cell Lines: CHO cells stably expressing either the human recombinant NK₁ receptor or the human recombinant NK₂ receptor.

1. Inositol-1-Phosphate (IP-1) Accumulation Assay:

  • Principle: Activation of Gq-coupled receptors, such as NK₁ and NK₂, leads to the activation of phospholipase C (PLC), which results in the production of inositol phosphates.

  • Procedure: Cells are incubated with increasing concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase). The accumulation of IP-1 is then measured.

  • Detection: IP-1 levels are quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

2. Intracellular Calcium Mobilization Assay:

  • Principle: Activation of the Gq pathway leads to the release of calcium from intracellular stores.

  • Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Following the addition of increasing concentrations of this compound, the change in intracellular calcium concentration is monitored.

  • Detection: Fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

3. Cyclic AMP (cAMP) Synthesis Assay:

  • Principle: Some GPCRs can also couple to Gs, leading to the activation of adenylyl cyclase and the production of cAMP.

  • Procedure: Cells are stimulated with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Detection: Intracellular cAMP levels are measured using a competitive immunoassay, often employing HTRF or AlphaScreen technology.

  • Data Analysis for Functional Assays: Dose-response curves are generated, and the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) are determined using non-linear regression analysis.

Conclusion

The available experimental data strongly supports the classification of this compound as a potent and highly selective tachykinin NK₂ receptor agonist. Its cross-reactivity with the NK₁ receptor is significantly lower, and it also demonstrates selectivity over the NK₃ receptor. While its interaction with a broader range of GPCRs has not been extensively reported in the public domain, its high selectivity within the tachykinin family makes it a valuable tool for studying the physiological and pathological roles of the NK₂ receptor. Researchers and drug development professionals should consider the detailed pharmacological profile presented in this guide when designing experiments or evaluating the therapeutic potential of targeting the NK₂ receptor.

References

A Comparative Analysis of GR 64349 and LMN-NKA: Selective Agonists for the Neurokinin-2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent neurokinin-2 (NK2) receptor agonists: GR 64349 and LMN-NKA. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide valuable insights for drug development professionals working on NK2 receptor-targeted therapies.

Introduction to this compound and LMN-NKA

This compound and LMN-NKA are synthetic peptide agonists of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR) primarily involved in smooth muscle contraction. Activation of the NK2 receptor has therapeutic potential for conditions requiring prokinetic activity, such as gastroparesis and constipation. However, off-target activation of the related neurokinin-1 (NK1) receptor can lead to undesirable side effects, including vasodilation (flushing) and hypotension. Therefore, the selectivity of an NK2 receptor agonist is a critical determinant of its therapeutic utility.

This compound ([Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10)) is recognized for its high selectivity for the NK2 receptor over the NK1 receptor.[1] This enhanced selectivity is attributed to a conformational constraint introduced by an R-γ-lactam bridge.[1]

LMN-NKA ([Lys5,MeLeu9,Nle10]-NKA(4-10)) is another potent and selective NK2 receptor agonist that has been extensively studied for its prokinetic effects.[2] While it is a potent activator of the NK2 receptor, it also exhibits some activity at the NK1 receptor, which can contribute to side effects at higher concentrations.[3][4]

Mechanism of Action and Signaling Pathways

Both this compound and LMN-NKA exert their primary effects by binding to and activating the NK2 receptor, which is predominantly coupled to the Gq family of G proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key signaling event that leads to smooth muscle contraction.

While the primary signaling pathway for both agonists via the NK2 receptor is the same, their differential affinity for the NK1 receptor results in distinct overall signaling profiles, particularly at higher concentrations. LMN-NKA's activation of the NK1 receptor can trigger a similar Gq-mediated cascade, but in vascular smooth muscle, this leads to the production of nitric oxide and subsequent vasodilation, causing flushing and hypotension.[4] The significantly lower affinity of this compound for the NK1 receptor minimizes these off-target effects.

Signaling_Pathways cluster_GR64349 This compound cluster_LMN_NKA LMN-NKA GR64349 This compound NK2_R_GR NK2 Receptor GR64349->NK2_R_GR High Affinity NK1_R_GR NK1 Receptor (very low affinity) GR64349->NK1_R_GR Gq_GR Gq NK2_R_GR->Gq_GR PLC_GR PLC Gq_GR->PLC_GR IP3_GR IP3 PLC_GR->IP3_GR Ca_GR ↑ Intracellular Ca²⁺ IP3_GR->Ca_GR Contraction_GR Smooth Muscle Contraction Ca_GR->Contraction_GR LMN_NKA LMN-NKA NK2_R_LMN NK2 Receptor LMN_NKA->NK2_R_LMN High Affinity NK1_R_LMN NK1 Receptor LMN_NKA->NK1_R_LMN Lower Affinity Gq_LMN Gq NK2_R_LMN->Gq_LMN PLC_LMN PLC Gq_LMN->PLC_LMN IP3_LMN IP3 PLC_LMN->IP3_LMN Ca_LMN ↑ Intracellular Ca²⁺ IP3_LMN->Ca_LMN Contraction_LMN Smooth Muscle Contraction Ca_LMN->Contraction_LMN Gq_NK1 Gq NK1_R_LMN->Gq_NK1 PLC_NK1 PLC Gq_NK1->PLC_NK1 NO_Synthase NO Synthase PLC_NK1->NO_Synthase Vasodilation Vasodilation (Flushing, Hypotension) NO_Synthase->Vasodilation

Figure 1. Comparative signaling pathways of this compound and LMN-NKA.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of this compound and LMN-NKA at human NK2 and NK1 receptors.

Table 1: Radioligand Binding Affinity
CompoundReceptorpKiKi (nM)Selectivity (NK1 Ki / NK2 Ki)
This compound NK27.77 ± 0.10[1]16.98~1300[1]
NK1<5[1]>10,000
LMN-NKA NK2--674[5]
NK1--

Note: Specific pKi values for LMN-NKA were not available in the searched literature, but its selectivity ratio is reported.

Table 2: In Vitro Functional Potency
AssayCompoundReceptorpEC50EC50 (nM)Selectivity (NK1 EC50 / NK2 EC50)
IP-1 Accumulation This compound NK29.10 ± 0.16[1]0.081400[1]
NK15.95 ± 0.80[1]1122
Calcium Mobilization This compound NK29.27 ± 0.26[1]0.05500[1]
NK16.55 ± 0.16[1]281.8
LMN-NKA NK2--105[6]
NK1--
cAMP Synthesis This compound NK210.66 ± 0.27[1]0.02~900[1]
NK17.71 ± 0.41[1]19.5

Note: Specific pEC50 values for LMN-NKA were not available in the searched literature, but its selectivity ratio in a calcium mobilization assay is reported.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on common practices for GPCR radioligand binding assays.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing NK1 or NK2 receptors start->prep_membranes incubation Incubate membranes with radioligand ([¹²⁵I]-NKA for NK2, [³H]-septide for NK1) and varying concentrations of This compound or LMN-NKA prep_membranes->incubation separation Separate bound and free radioligand by rapid vacuum filtration incubation->separation counting Quantify bound radioactivity using a scintillation counter separation->counting analysis Analyze data to determine Ki values counting->analysis end End analysis->end

Figure 2. Workflow for a typical radioligand binding assay.

Methodology:

  • Membrane Preparation: CHO cells stably expressing either the human NK1 or NK2 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NKA for NK2 receptors, [³H]-septide for NK1 receptors) and a range of concentrations of the unlabeled competitor (this compound or LMN-NKA). Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand.

  • Incubation: The reaction plates are incubated at room temperature for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the accumulation of IP-1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Methodology:

  • Cell Seeding: CHO cells expressing either the NK1 or NK2 receptor are seeded into 384-well plates and cultured overnight.

  • Compound Addition: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor and varying concentrations of the agonist (this compound or LMN-NKA).

  • Incubation: The cells are incubated for a defined period (e.g., 60 minutes) at 37°C to allow for IP-1 accumulation.

  • Cell Lysis and Detection: A lysis buffer containing a fluorescently labeled IP-1 analog (d2) and a terbium cryptate-labeled anti-IP-1 antibody is added to the wells.

  • HTRF Reading: After a further incubation period, the plate is read on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.

  • Data Analysis: A standard curve is used to convert the HTRF signal to IP-1 concentrations, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 values.

Intracellular Calcium Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration following Gq-coupled receptor activation.

Calcium_Mobilization_Workflow start Start seed_cells Seed cells expressing NK1 or NK2 receptors in a microplate start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye seed_cells->load_dye add_agonist Add varying concentrations of This compound or LMN-NKA load_dye->add_agonist measure_fluorescence Measure the change in fluorescence over time using a kinetic plate reader add_agonist->measure_fluorescence determine_ec50 Analyze data to determine EC50 values measure_fluorescence->determine_ec50 end End determine_ec50->end

Figure 3. Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Seeding: Cells expressing the receptor of interest are seeded into black-walled, clear-bottom 96- or 384-well plates.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can enter the cells. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

  • Agonist Addition: The plate is placed in a kinetic plate reader (e.g., a FLIPR instrument), and varying concentrations of the agonist are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured in real-time immediately before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration, and the data are fitted to a dose-response curve to determine the EC50.

Cyclic AMP (cAMP) Synthesis Assay

This assay measures the production of cAMP, which can be a downstream consequence of GPCR activation, including some signaling pathways activated by NK receptors.

Methodology:

  • Cell Seeding: Cells expressing the NK1 or NK2 receptor are seeded in a microplate.

  • Agonist Stimulation: The cells are treated with varying concentrations of the agonist in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the lysate is quantified using a competitive immunoassay, such as an HTRF or ELISA-based kit.

  • Data Analysis: A standard curve is used to determine the concentration of cAMP, and the results are plotted against the agonist concentration to calculate the EC50.

Conclusion

The comparative analysis of this compound and LMN-NKA highlights the critical role of receptor selectivity in the development of NK2 receptor agonists. This compound emerges as a highly selective tool compound with a significantly wider therapeutic window due to its substantially lower affinity for the NK1 receptor.[1] This makes it a more suitable candidate for in vivo studies where on-target NK2 receptor-mediated effects are desired without the confounding influence of NK1 receptor activation.

LMN-NKA, while a potent NK2 receptor agonist, demonstrates a greater potential for NK1 receptor-mediated side effects, which should be a key consideration in experimental design and interpretation.[3] The choice between these two compounds will ultimately depend on the specific research question and the acceptable level of off-target activity. For studies aiming to elucidate the physiological roles of the NK2 receptor in isolation, this compound is the superior choice. For translational research and drug development, the profile of this compound represents a more promising starting point for the design of safe and effective prokinetic agents.

References

Confirming NK2 Receptor Mediation of GR 64349 Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GR 64349 with other neurokinin 2 (NK2) receptor agonists, supported by experimental data, to confirm that the effects of this compound are mediated through the NK2 receptor. Detailed experimental protocols and visualizations of key pathways and workflows are included to facilitate understanding and replication.

Executive Summary

Comparative Analysis of NK2 Receptor Agonists

The following tables summarize the quantitative data on the potency and selectivity of this compound in comparison to other known NK2 receptor agonists.

Table 1: Binding Affinity and Potency of NK2 Receptor Agonists

CompoundReceptorBinding Affinity (pKi)Functional Potency (pEC50)
This compound NK2 7.77 ± 0.10 [4][5]9.10 ± 0.16 (IP-1)[4][5], 9.27 ± 0.26 (Ca2+)[4][5], 10.66 ± 0.27 (cAMP) [4][5]
NK1<5[4][5]5.95 ± 0.80 (IP-1)[4][5], 6.55 ± 0.16 (Ca2+)[4][5], 7.71 ± 0.41 (cAMP)[4][5]
Neurokinin A (NKA)NK2-9.30 ± 0.49 (IP-1)[4], 10.08 (Ca2+)[6]
NK1-8.60 ± 0.29 (IP-1)[4]
[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA)NK2-IC50 of 6.1 nM[7]
NK1--
[β-Ala8]-NKA(4-10)NK2--
NK1-Selectivity ratio (NK1/NK2 EC50) = 244 (cAMP)[6]

Table 2: Selectivity Profile of NK2 Receptor Agonists

CompoundSelectivity (NK1/NK2)
This compound >1000-fold (binding)[1][2][3], ~1400-fold (IP-1), ~500-fold (Ca2+), ~900-fold (cAMP) [4][5]
Neurokinin A (NKA)Lower selectivity compared to this compound[6]
[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA)Highly selective[7]
[β-Ala8]-NKA(4-10)High selectivity[6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of this compound are provided below.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO cells transfected with human NK2 or NK1 receptors) are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-NKA for NK2 receptors) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP-1) Accumulation Assay

This functional assay measures the activation of Gq-coupled receptors, such as the NK2 receptor.

Protocol:

  • Cell Culture: Cells expressing the NK2 receptor are cultured in multi-well plates.

  • Stimulation: The cells are stimulated with different concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of IP-1.

  • Lysis: After incubation, the cells are lysed to release intracellular IP-1.

  • Detection: The concentration of IP-1 in the cell lysate is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit. This assay is based on a competitive immunoassay format.[8][9]

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Intracellular Calcium Mobilization Assay

This assay also measures the activation of Gq-coupled receptors by detecting changes in intracellular calcium levels.

Protocol:

  • Cell Loading: Cells expressing the NK2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[10][11]

  • Baseline Measurement: The basal fluorescence of the cells is measured using a fluorescence plate reader or flow cytometer.

  • Stimulation: Different concentrations of this compound are added to the cells.

  • Detection: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The EC50 value is calculated from the dose-response curve of the peak fluorescence signal.

Cyclic AMP (cAMP) Synthesis Assay

This assay is used to determine if a GPCR signals through Gs or Gi proteins.

Protocol:

  • Cell Culture: Cells expressing the NK2 receptor are plated in multi-well plates.

  • Stimulation: The cells are treated with varying concentrations of this compound. For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable level of cAMP.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The amount of cAMP is quantified using a competitive immunoassay, often employing HTRF or AlphaScreen technology.[1][12]

  • Data Analysis: The EC50 for the stimulation or inhibition of cAMP production is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Triggers release of PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: NK2 Receptor Gq Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_ip1 IP-1 Assay cluster_ca2 Ca2+ Assay cluster_camp cAMP Assay B1 Prepare Membranes (NK2R-expressing cells) B2 Incubate with Radioligand & this compound B1->B2 B3 Filter & Wash B2->B3 B4 Quantify Radioactivity B3->B4 B5 Determine Ki B4->B5 F1 Culture NK2R-expressing cells F2 Stimulate with this compound F1->F2 IP1_1 Lyse cells F2->IP1_1 CA_1 Load with Ca2+ dye F2->CA_1 CAMP_1 Lyse cells F2->CAMP_1 IP1_2 Measure IP-1 (HTRF) IP1_1->IP1_2 IP1_3 Determine EC50 IP1_2->IP1_3 CA_2 Measure Fluorescence CA_1->CA_2 CA_3 Determine EC50 CA_2->CA_3 CAMP_2 Measure cAMP CAMP_1->CAMP_2 CAMP_3 Determine EC50 CAMP_2->CAMP_3

Caption: Workflow for Characterizing this compound.

Logical_Relationship cluster_evidence Supporting Evidence Hypothesis Hypothesis: This compound effects are mediated by NK2 Receptors E1 High Potency at NK2R (low EC50) Hypothesis->E1 E2 High Selectivity for NK2R vs. NK1R & NK3R Hypothesis->E2 E3 Activation of NK2R Downstream Signaling (IP-1, Ca2+, cAMP) Hypothesis->E3 E4 Competitive Displacement of NK2R Radioligand Hypothesis->E4 Conclusion Conclusion: This compound is a selective NK2 Receptor Agonist E1->Conclusion E2->Conclusion E3->Conclusion E4->Conclusion

Caption: Logical Framework for NK2R Mediation.

References

GR 64349: A Potent and Selective Reference Agonist for Novel NK2 Receptor Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the tachykinin NK2 receptor represents a key target for therapeutic intervention in a variety of disorders, including those affecting the gastrointestinal and respiratory tracts. The development of novel NK2 receptor agonists with improved selectivity and pharmacokinetic profiles is an ongoing effort. In this context, the well-characterized compound GR 64349 serves as an invaluable reference standard for the evaluation of new chemical entities. This guide provides a comparative overview of this compound against other relevant compounds, supported by experimental data and detailed protocols.

Comparative Pharmacological Data

This compound is a potent and highly selective agonist for the tachykinin NK2 receptor.[1][2] Its utility as a reference is underscored by its superior selectivity profile compared to endogenous ligands such as Neurokinin A (NKA), which exhibits significant cross-reactivity with other tachykinin receptors.[3]

The following table summarizes the pharmacological properties of this compound in comparison to the endogenous agonists NKA and Substance P at human recombinant NK1 and NK2 receptors. This data highlights the remarkable selectivity of this compound for the NK2 receptor.

CompoundReceptorpKi (Binding Affinity)pEC50 (Potency) - IP-1 AccumulationpEC50 (Potency) - Calcium ResponsepEC50 (Potency) - cAMP SynthesisEfficacySelectivity for NK2 over NK1 (Fold Difference)
This compound NK2 7.77 ± 0.10 9.10 ± 0.16 9.27 ± 0.26 10.66 ± 0.27 Full Agonist ~500-1,400
NK1<55.95 ± 0.806.55 ± 0.167.71 ± 0.41Full Agonist
Neurokinin A (NKA) NK2-Potent Full AgonistSimilar to this compoundPotentFull Agonist~20
NK1-More potent than this compound-PotentFull Agonist
Substance P NK2-Less potent, Partial AgonistLeast potent-Partial Agonist-
NK1-Most potentMost potent-Full Agonist

Data compiled from studies on human recombinant receptors.[4][5][6]

In addition to the endogenous ligands, other synthetic agonists such as LMN-NKA have been developed. While both LMN-NKA and this compound exhibit over 250-fold selectivity for NK2 over NK1 receptors, this compound is noted for having a significantly shorter duration of action in vivo, which can be a desirable property for certain therapeutic applications.[7] Another compound, DTI-117, showed 1,000-fold higher selectivity for NK2 over NK1 receptors, although its affinity for the NK2 receptor was lower than that of LMN-NKA and NKA.[8]

Experimental Methodologies

The characterization of this compound and other NK2 agonists relies on a suite of well-established in vitro assays. The following are detailed protocols for key experiments.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor.

  • Objective: To measure the affinity (Ki) of this compound for human NK1 and NK2 receptors.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human NK1 or NK2 receptor.[4]

  • Radioligands:

    • For NK2 receptors: [¹²⁵I]-NKA[4]

    • For NK1 receptors: [³H]-septide[4]

  • Protocol:

    • Prepare cell membranes from the transfected CHO cells.

    • Incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound (e.g., this compound).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation.

This assay measures the activation of the Gq signaling pathway.

  • Objective: To determine the potency (EC50) and efficacy of this compound in stimulating the Gq pathway through the NK2 receptor.

  • Protocol:

    • Plate CHO cells expressing the NK1 or NK2 receptor in a suitable microplate.

    • Stimulate the cells with varying concentrations of the agonist (e.g., this compound, NKA, Substance P).

    • Lyse the cells and measure the accumulation of IP-1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.

    • Plot the IP-1 concentration against the agonist concentration to generate a dose-response curve and determine the pEC50 and Emax values.[4][5][6]

This assay also assesses Gq pathway activation by measuring changes in intracellular calcium levels.

  • Objective: To measure the potency (EC50) of this compound in inducing calcium release.

  • Cell Lines: CHO cells stably transfected with cDNA for rat NK1, NK2, or NK3 receptors.[9]

  • Protocol:

    • Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[9]

    • Stimulate the cells with different concentrations of the test agonist.

    • Measure the change in fluorescence using a spectrofluorometer or a fluorescence plate reader.

    • Construct a dose-response curve to calculate the pEC50 value.[4]

This assay measures the activation of the Gs signaling pathway.

  • Objective: To evaluate the potency (EC50) of this compound in stimulating cAMP production.

  • Protocol:

    • Use a reporter gene assay, such as a CRE-LUC (cAMP response element-luciferase) reporter, to increase the sensitivity of the measurement.[4]

    • Transfect cells with the reporter construct along with the receptor of interest.

    • Stimulate the cells with the agonist.

    • Measure the luciferase activity, which corresponds to the level of cAMP synthesis.

    • Generate a dose-response curve to determine the pEC50.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by NK2 receptor agonists and a typical experimental workflow for their characterization.

NK2_Signaling_Pathway cluster_membrane Cell Membrane NK2R NK2 Receptor Gq Gq Protein NK2R->Gq Activates Gs Gs Protein NK2R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts Agonist This compound (NK2 Agonist) Agonist->NK2R Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: NK2 Receptor Signaling Pathways.

Experimental_Workflow start Start: Novel Compound Synthesis binding Radioligand Binding Assay (Determine Affinity - Ki) start->binding functional Functional Assays binding->functional ip1 IP-1 Accumulation Assay (Gq Pathway) functional->ip1 calcium Calcium Mobilization Assay (Gq Pathway) functional->calcium camp cAMP Synthesis Assay (Gs Pathway) functional->camp data Data Analysis (pEC50, Efficacy) ip1->data calcium->data camp->data comparison Compare to Reference (this compound) data->comparison end End: Lead Compound Identification comparison->end

Caption: Workflow for Characterizing Novel NK2 Agonists.

References

Benchmarking GR 64349: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of GR 64349's activity against published data. This compound is a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor, a key player in various physiological processes.

This document summarizes key performance metrics, details experimental methodologies, and visualizes the underlying biological pathways to offer a clear benchmark for this compound's performance relative to other common tachykinin receptor agonists.

Quantitative Performance Analysis

The following tables summarize the binding affinity and functional potency of this compound in comparison to the endogenous agonists Neurokinin A (NKA) and Substance P (SP) at human recombinant NK2 and NK1 receptors.

Table 1: Radioligand Binding Affinity

CompoundReceptorpKiSelectivity (NK2 vs. NK1)
This compound NK27.77 ± 0.10[1][2][3]~1,300-fold[2]
NK1<5[1][2][3]
NKA NK2-15-fold[2]
NK1-
Substance P NK2-~138-fold (selective for NK1)[2]
NK1-

Table 2: Functional Potency (pEC50) in Cellular Assays

AssayCompoundNK2 ReceptorNK1 ReceptorSelectivity (NK2 vs. NK1)
IP-1 Accumulation This compound 9.10 ± 0.16[1][2][3]5.95 ± 0.80[1][2][3]1,400-fold[1][2][3]
NKA9.30 ± 0.49[2]8.60 ± 0.29[2]
Substance P6.40 ± 0.36[2]9.60 ± 0.00[2]
Intracellular Ca2+ Response This compound 9.27 ± 0.26[1][2][3]6.55 ± 0.16[1][2][3]500-fold[1][2][3]
NKA--
Substance P--
cAMP Synthesis This compound 10.66 ± 0.27[1][2][3]7.71 ± 0.41[1][2][3]~900-fold[1][2]
NKA--
Substance P--

In native tissue bioassays, this compound exhibits >1000-fold selectivity for NK2 receptors in rat colon over NK1 receptors in guinea-pig ileum.[2] It is also reported to have an EC50 of 3.7 nM in the rat colon and displays >300-fold selectivity over NK3 receptors.[4]

Signaling Pathways

Activation of the G-protein coupled NK2 receptor by this compound initiates multiple downstream signaling cascades. The primary pathways involve the activation of Gαq and Gαs proteins.

GR64349_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gaq Gαq NK2R->Gaq Activates Gas Gαs NK2R->Gas Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC->Physiological_Response AC Adenylyl Cyclase (AC) Gas->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Physiological_Response

This compound Signaling Pathways

Experimental Protocols

The data presented in this guide are derived from established experimental procedures, as detailed in the cited literature.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for NK1 and NK2 receptors.

  • Methodology:

    • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human recombinant NK1 or NK2 receptors were used.[1][2]

    • For NK2 receptor binding, membranes were incubated with the radioligand [¹²⁵I]-NKA and increasing concentrations of this compound.[1][2]

    • For NK1 receptor binding, [³H]-septide was used as the radioligand.[1][2]

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

    • The concentration of the competitor (this compound) that inhibits 50% of the specific radioligand binding (IC50) was determined and used to calculate the Ki value.[1]

2. Functional Assays

  • Objective: To measure the potency (EC50) and efficacy of this compound in activating NK1 and NK2 receptor-mediated signaling.

  • Methodology:

    • IP-1 Accumulation Assay: CHO cells expressing either NK1 or NK2 receptors were stimulated with varying concentrations of this compound. The accumulation of inositol monophosphate (IP-1), a downstream product of PLC activation, was measured.[1][2]

    • Intracellular Calcium Mobilization Assay: Receptor-expressing CHO cells were loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium levels were monitored upon stimulation with this compound.[1][2]

    • cAMP Synthesis Assay: Cells were stimulated with this compound, and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) was quantified.[1][2]

3. In Vivo Assays

  • Objective: To assess the physiological effects of this compound in living organisms.

  • Methodology (Example: Bladder Pressure in Rats):

    • Acute spinal cord transected rats were used to study the effects on bladder function.[5]

    • This compound was administered intravenously (IV) or subcutaneously (SC).[5]

    • Changes in intravesical pressure were measured under isovolumetric conditions to determine the prokinetic effects of the compound on the bladder.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the functional potency of this compound using an in vitro cellular assay.

Experimental_Workflow start Start cell_culture Culture CHO cells expressing NK1 or NK2 receptors start->cell_culture prepare_assay Prepare cells for assay (e.g., load with Ca2+ dye) cell_culture->prepare_assay stimulate Stimulate cells with varying concentrations of this compound prepare_assay->stimulate measure Measure response (e.g., fluorescence, IP-1, cAMP) stimulate->measure analyze Analyze data and determine EC50 measure->analyze end End analyze->end

In Vitro Functional Assay Workflow

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling GR 64349

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of GR 64349, a potent and selective tachykinin NK2 receptor agonist. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of your research.

I. Immediate Safety and Handling Precautions

This compound is a peptide-based compound that requires careful handling to minimize exposure and prevent contamination. The primary hazards associated with this compound are ingestion and environmental toxicity.

Hazard Identification:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): A comprehensive assessment of workplace hazards should be conducted to ensure the appropriate level of PPE is utilized.[2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Respiratory Protection Dust MaskNIOSH-approved N95 or equivalentTo prevent inhalation of the lyophilized powder.
Hand Protection Disposable GlovesNitrile or LatexTo prevent skin contact. Gloves must be inspected before use and disposed of after handling the compound.[4]
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantTo protect eyes from splashes or airborne powder.
Body Protection Laboratory CoatStandardTo protect skin and clothing from contamination.

Engineering Controls:

  • Ventilation: Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1]

  • Eye Wash Station: An accessible and functioning eye wash station should be readily available in the laboratory.[1]

  • Safety Shower: A safety shower should be accessible in case of significant skin contact.

II. Operational Plan: From Receipt to Disposal

This section outlines the procedural, step-by-step guidance for the entire lifecycle of this compound within the laboratory.

1. Receiving and Storage:

Upon receipt, visually inspect the container for any damage. The compound is typically supplied as a lyophilized powder.

Storage ConditionTemperatureDurationNotes
Lyophilized Powder -20°CLong-termKeep container tightly sealed in a dry, well-ventilated area.[1][4]
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

2. Experimental Protocols:

a) Reconstitution of Lyophilized this compound:

This protocol details the preparation of a stock solution.

  • Equilibration: Allow the vial of lyophilized this compound and the desired solvent (e.g., sterile, high-purity water) to equilibrate to room temperature.[3][5]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[3]

  • Solvent Addition: Using a sterile syringe and needle, slowly add the calculated volume of solvent to the vial to achieve the desired concentration. This compound is soluble in water up to 1 mg/mL.

  • Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing to prevent denaturation.[3][5] Allow 15-30 minutes for complete dissolution.[3][5]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes. Store aliquots at -80°C.

Workflow for Reconstituting Lyophilized this compound

G cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage Equilibrate Vial and Solvent Equilibrate Vial and Solvent Centrifuge Vial Centrifuge Vial Equilibrate Vial and Solvent->Centrifuge Vial Add Solvent Add Solvent Centrifuge Vial->Add Solvent Gentle Dissolution Gentle Dissolution Add Solvent->Gentle Dissolution Aliquot Solution Aliquot Solution Gentle Dissolution->Aliquot Solution Store at -80°C Store at -80°C Aliquot Solution->Store at -80°C

Caption: A stepwise workflow for the proper reconstitution of lyophilized this compound.

b) In Vitro Assay: Calcium Mobilization in NK2 Receptor-Expressing Cells:

This protocol provides a general framework for assessing the agonist activity of this compound.

  • Cell Culture: Culture a cell line stably expressing the human tachykinin NK2 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in an appropriate assay buffer.

  • Assay: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, then add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the log of the this compound concentration to determine the EC50 value.

3. Disposal Plan:

Proper disposal is crucial to mitigate the environmental risks associated with this compound.[1]

a) Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, masks), plasticware (pipette tips, tubes), and any materials used to clean up spills should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions, assay plate contents, and other aqueous waste containing this compound should be collected in a separate, labeled hazardous waste container.

b) Chemical Inactivation (Recommended): For liquid waste, consider a chemical degradation step before collection for disposal. Peptides are susceptible to hydrolysis, which can be accelerated by adjusting the pH.[6]

  • Acid Hydrolysis: Adjust the pH of the liquid waste to <3 with a strong acid (e.g., hydrochloric acid) and allow it to stand for at least 24 hours.

  • Base Hydrolysis: Alternatively, adjust the pH to >9 with a strong base (e.g., sodium hydroxide) and allow it to stand for at least 24 hours.

  • Neutralization: Before collection, neutralize the treated waste to a pH between 6 and 8.

c) Final Disposal: All hazardous waste must be disposed of through an approved waste disposal service in accordance with local, state, and federal regulations. Do not pour this compound waste down the drain.

III. Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable decontaminating solution.

IV. Understanding the Mechanism: NK2 Receptor Signaling

This compound is an agonist for the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to various physiological responses.

NK2 Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 GR64349 NK2R NK2 Receptor GR64349->NK2R Binds Gq Gαq NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Cellular Response Ca2+->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: this compound activates the NK2 receptor, leading to a Gq-mediated signaling cascade.

By providing this comprehensive guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and scientific excellence. Your trust in our commitment to providing value beyond the product itself is our highest priority.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.